Iodomethane-13C
Description
Structure
3D Structure
Properties
IUPAC Name |
iodo(113C)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3I/c1-2/h1H3/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQOMBQAUSQDDS-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.932 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4227-95-6 | |
| Record name | Iodomethane-13C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Iodomethane-13C: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Structure, Properties, and Applications of a Versatile Isotopic Labeling Reagent
Iodomethane-13C ([¹³CH₃I]) is a stable, isotopically labeled form of iodomethane, an indispensable reagent in synthetic chemistry. The incorporation of the heavy carbon isotope, ¹³C, makes it a powerful tool for a range of applications in chemical research and drug development, particularly in mechanistic studies and the characterization of molecules by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This guide provides a comprehensive overview of the chemical structure, properties, and common applications of this compound, complete with experimental protocols and data presented for the scientific professional.
Chemical Structure and Properties
This compound consists of a methyl group, where the carbon atom is the ¹³C isotope, bonded to an iodine atom. This simple structure belies its utility as a potent methylating agent. The ¹³C isotope is NMR-active, allowing for the tracking and characterization of the methyl group in various chemical environments.
The key chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Chemical Formula | ¹³CH₃I |
| Molecular Weight | 142.93 g/mol |
| CAS Number | 4227-95-6 |
| Appearance | Liquid |
| Density | 2.290 g/mL at 25 °C |
| Boiling Point | 42 °C |
| Melting Point | -66.5 °C |
| Isotopic Purity | Typically ≥99 atom % ¹³C |
| Solubility | Soluble in common organic solvents. |
| SMILES String | [13CH3]I |
| InChI Key | INQOMBQAUSQDDS-OUBTZVSYSA-N |
Applications in Research and Drug Development
The primary utility of this compound lies in its role as a ¹³C-labeling agent. This enables researchers to introduce a "tag" into a molecule of interest, which can then be detected and quantified using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR is a powerful technique for elucidating the structure of organic molecules. The introduction of a ¹³C-labeled methyl group from this compound provides a distinct signal in the ¹³C NMR spectrum, which can be used to:
-
Confirm the success of a methylation reaction: The presence of a new signal in the expected chemical shift range confirms the addition of the methyl group.
-
Probe the local chemical environment: The chemical shift of the ¹³C-labeled methyl group provides information about the electronic environment of the atom to which it is attached.
-
Study molecular dynamics: Changes in the ¹³C NMR spectrum as a function of temperature or other variables can provide insights into the conformational dynamics of the molecule.
-
Facilitate the study of large biomolecules: Isotopic labeling of methyl groups in amino acids like valine, leucine, and isoleucine has been instrumental in extending the application of solution-state NMR to larger and more complex proteins.[1]
Mass Spectrometry (MS)
In mass spectrometry, the one-mass-unit increase imparted by the ¹³C label allows for the differentiation of labeled and unlabeled molecules. This is particularly useful in:
-
Isotope dilution mass spectrometry: A known amount of the ¹³C-labeled compound is added to a sample as an internal standard for accurate quantification of the unlabeled analyte.
-
Metabolic studies: By administering a ¹³C-labeled drug or metabolite, researchers can trace its metabolic fate in biological systems by detecting the labeled metabolites using mass spectrometry.
-
Quantitative proteomics: this compound can be used for the isotopic labeling of peptides, enabling the relative and absolute quantification of proteins in complex biological samples.[2]
Mechanistic Studies
This compound is a valuable tool for elucidating the mechanisms of chemical reactions. By tracking the position of the ¹³C label in the products of a reaction, chemists can infer the bond-forming and bond-breaking steps involved. For example, it has been used to characterize reactive intermediates in important transformations like the Heck reaction.[3][4][5][6][7]
Experimental Protocols
The following are representative protocols for the use of this compound in common laboratory procedures.
General Protocol for ¹³C-Methylation of a Phenolic Compound
This protocol describes a general procedure for the methylation of a phenol (B47542) using this compound and a mild base in a suitable solvent.
Materials:
-
Phenolic starting material
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone (B3395972) or Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification supplies (e.g., separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the phenolic starting material (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Solvent Addition: Add a suitable volume of anhydrous acetone or DMF to dissolve or suspend the starting materials.
-
Addition of this compound: Add this compound (1.1 - 1.5 eq) to the reaction mixture dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by standard techniques such as column chromatography on silica gel to yield the pure ¹³C-methylated product.
Protocol for Acquiring a ¹³C NMR Spectrum
This protocol provides a general guideline for acquiring a ¹³C NMR spectrum of a ¹³C-labeled compound.
Materials:
-
¹³C-labeled sample
-
Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the ¹³C-labeled sample in the chosen deuterated solvent in an NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquisition Parameters: Set up a standard ¹³C NMR experiment. Key parameters to consider include:
-
Pulse sequence: A standard single-pulse experiment with proton decoupling is typically used.
-
Number of scans (ns): This will depend on the concentration of the sample. For a ¹³C-labeled compound, a smaller number of scans may be sufficient compared to a natural abundance sample.
-
Relaxation delay (d1): A sufficient delay (e.g., 1-5 seconds) should be used to allow for full relaxation of the ¹³C nuclei between scans.
-
-
Data Acquisition: Start the acquisition.
-
Data Processing: After the acquisition is complete, perform a Fourier transform of the free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum.
-
Data Analysis: Calibrate the chemical shift axis using the solvent peak as a reference. The signal corresponding to the ¹³C-labeled methyl group should be readily identifiable.
Visualizations
The following diagrams illustrate key concepts related to the application of this compound.
Caption: A generalized workflow for a typical ¹³C-methylation reaction using this compound.
Caption: A simplified catalytic cycle for the Heck reaction, where isotopic labeling can be used to study intermediates.
References
- 1. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Peptide quantitation with methyl iodide isotopic tags and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
An In-depth Technical Guide to the Synthesis and Purification of ¹³C-Labeled Methyl Iodide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of ¹³C-labeled methyl iodide (¹³CH₃I), a crucial reagent in modern chemical and biomedical research. Its applications range from mechanistic studies in organic chemistry to the introduction of a ¹³C-labeled methyl group in tracer studies for drug metabolism and protein NMR spectroscopy. This document details the most common synthetic routes, purification protocols, and relevant quantitative data to assist researchers in the efficient production and handling of this important isotopic labeling compound.
Synthesis of ¹³C-Labeled Methyl Iodide
The preparation of ¹³C-labeled methyl iodide typically involves the reaction of a ¹³C-labeled methanol (B129727) with an iodinating agent. The most robust and widely adopted method is the reaction of ¹³C-methanol with iodine and red phosphorus. This method is advantageous due to its high yield and the availability of the starting materials.
Reaction of ¹³C-Methanol with Iodine and Red Phosphorus
This classic method proceeds via the in situ formation of phosphorus triiodide (PI₃), which then reacts with the ¹³C-methanol to produce ¹³C-methyl iodide.
Reaction Scheme:
2 P + 3 I₂ → 2 PI₃ 3 ¹³CH₃OH + PI₃ → 3 ¹³CH₃I + H₃PO₃
Overall Reaction:
6 ¹³CH₃OH + 2 P + 3 I₂ → 6 ¹³CH₃I + 2 H₃PO₃
A detailed experimental protocol for this synthesis is provided below.
Alternative Synthesis: Reaction of ¹³C-Methyl Sulfate (B86663) with Potassium Iodide
An alternative, though less common, method for small-scale synthesis involves the reaction of a ¹³C-labeled methyl sulfate with potassium iodide.[1] This method can also produce high yields of ¹³C-methyl iodide.
Experimental Protocols
Synthesis of ¹³C-Methyl Iodide from ¹³C-Methanol
This protocol is adapted from established methods for the synthesis of unlabeled methyl iodide.[1][2][3][4]
Materials:
-
¹³C-Methanol (¹³CH₃OH)
-
Red Phosphorus (P)
-
Iodine (I₂)
-
Ice
-
Water
-
Anhydrous Calcium Chloride (CaCl₂)
-
Sodium Thiosulfate (B1220275) (Na₂S₂O₃) or Sodium Bisulfite (NaHSO₃) solution (dilute)
-
Copper wire (for storage)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Distillation apparatus
-
Separatory funnel
-
Heating mantle or water bath
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, place ¹³C-methanol and red phosphorus. The flask should be equipped with a reflux condenser and placed in an ice bath to manage the exothermic reaction.
-
Addition of Iodine: Slowly and carefully add iodine crystals to the chilled and stirred methanol-phosphorus mixture. The addition should be portion-wise to control the reaction temperature.
-
Reaction: After the addition of iodine is complete, allow the mixture to stir in the ice bath. Once the initial exothermic reaction subsides, the ice bath can be removed, and the mixture can be gently heated to reflux to drive the reaction to completion.
-
Distillation: Following the reflux period, the apparatus is set up for simple distillation. The receiving flask should be cooled in an ice bath to minimize the loss of the volatile ¹³C-methyl iodide. Heat the reaction mixture gently to distill the product. The boiling point of methyl iodide is approximately 42°C.[2]
-
Collection: Collect the distillate, which is the crude ¹³C-methyl iodide.
Purification of ¹³C-Labeled Methyl Iodide
The crude ¹³C-methyl iodide obtained from the synthesis may contain unreacted iodine, hydriodic acid, and other impurities. A purification process is necessary to obtain a high-purity product.
Purification Protocol
-
Washing: Transfer the crude ¹³C-methyl iodide to a separatory funnel. Wash the product with a dilute solution of sodium thiosulfate or sodium bisulfite to remove any free iodine (indicated by a yellow or brown color).[1] The organic layer will be the lower layer as methyl iodide is denser than water.
-
Water Wash: Follow the thiosulfate wash with a water wash to remove any remaining water-soluble impurities.
-
Drying: Separate the organic layer and dry it over anhydrous calcium chloride.
-
Final Distillation: For very high purity, a final distillation of the dried product can be performed.
-
Storage: Store the purified ¹³C-methyl iodide in a dark, refrigerated environment (2-8°C).[5][6] The addition of a small piece of copper wire can help to stabilize the product by scavenging any iodine that may form upon decomposition.[5][6]
Quantitative Data
The following tables summarize the key quantitative data for ¹³C-labeled methyl iodide.
Table 1: Physical and Chemical Properties of ¹³C-Methyl Iodide
| Property | Value |
| Molecular Formula | ¹³CH₃I |
| Molecular Weight | 142.93 g/mol [7] |
| Boiling Point | 41-43 °C[1] |
| Density | ~2.28 g/mL at 25 °C |
| Appearance | Colorless liquid |
| Isotopic Purity | Typically ≥ 99 atom % ¹³C |
| Chemical Purity | Typically ≥ 98%[5][8] |
Table 2: Typical Yields for Methyl Iodide Synthesis
| Synthesis Method | Reported Yield |
| Methanol, Red Phosphorus, and Iodine | 90-95%[1] |
| Methyl Sulfate and Potassium Iodide | 90-94%[1] |
Visualizations
The following diagrams illustrate the synthesis and purification workflows for ¹³C-labeled methyl iodide.
Caption: Synthesis workflow for ¹³C-labeled methyl iodide.
Caption: Purification workflow for ¹³C-labeled methyl iodide.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. prepchem.com [prepchem.com]
- 5. Cambridge Isotope Laboratories, Inc. (CIL) offers product ES-5261-1-2 Persistent Organic Pollutants Cleanup Spike (¹³C, 99%) 1 µg/mL in nonane [isotope.com]
- 6. Methyl iodide + copper wire (¹³C, 99%; Dâ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. CAS 4227-95-6: iodomethane-(13)C stab.,~99 (atom % 13C) [cymitquimica.com]
- 8. METHYL IODIDE + COPPER WIRE | Eurisotop [eurisotop.com]
physical and chemical properties of Iodomethane-13C
An In-depth Technical Guide to Iodomethane-13C
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (¹³CH₃I) is a stable, isotopically labeled form of iodomethane, where the standard carbon-12 atom is replaced with a carbon-13 isotope. This substitution makes it an invaluable tool in a variety of scientific disciplines, particularly in organic chemistry, biochemistry, and pharmaceutical development. Its primary utility lies in its role as a methylating agent and as a tracer for the methyl group in metabolic and mechanistic studies. The presence of the ¹³C isotope allows for the tracking and quantification of molecules using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS).[1][2] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, its applications, and essential safety and handling information.
Physical and Chemical Properties
The are very similar to its unlabeled counterpart, with the key difference being its molecular weight due to the heavier carbon isotope.
| Property | Value |
| Molecular Formula | ¹³CH₃I[3] |
| Molecular Weight | 142.93 g/mol [4] |
| CAS Number | 4227-95-6[4] |
| Appearance | Colorless liquid[1] |
| Melting Point | -66.5 °C |
| Boiling Point | 42 °C[5] |
| Density | 2.290 g/mL at 25 °C |
| Refractive Index | n20/D 1.5293 |
| Vapor Pressure | 407.733 mmHg @ 20 °C[6] or 6.35 psi (20 °C) |
| Vapor Density | 4.89 (vs air) |
| Isotopic Purity | ≥99 atom % ¹³C[4] |
| Chemical Purity | ≥99% (CP) |
| Solubility | Mixes with water[6] |
| Stability | Light and moisture sensitive; often contains copper as a stabilizer[7][8] |
Chemical Reactivity and Applications
This compound is a potent methylating agent used to introduce a ¹³C-labeled methyl group into a wide range of organic molecules. The carbon-iodine bond is relatively weak, making the iodine a good leaving group in nucleophilic substitution reactions.
Key Applications:
-
NMR Spectroscopy: this compound is used to synthesize ¹³C-enriched compounds.[5] The ¹³C nucleus is NMR-active, and its incorporation into molecules allows for detailed structural elucidation and the study of molecular dynamics.[9] It is particularly useful in the analysis of large proteins where specific amino acids can be isotopically labeled.[5]
-
Mass Spectrometry: The defined mass shift of M+1 compared to the unlabeled compound makes it an excellent tool for tracer studies in metabolism and pharmacokinetics (DMPK).[2] By administering a ¹³C-labeled drug, researchers can track its metabolic fate and identify metabolites with high confidence.[2][9] This is also applied in "microtracer" studies to determine key pharmacokinetic parameters.[2]
-
Mechanistic Studies: It is employed to investigate reaction mechanisms, such as in the Heck reaction, by tracking the path of the methyl group.[5]
-
Glycomics: In a technique known as isotopic permethylation, this compound is used for the relative quantification of glycans in mass spectrometry analysis.
Spectroscopic Properties
-
¹H NMR: The proton NMR spectrum of this compound shows a doublet for the methyl protons due to coupling with the ¹³C nucleus (¹J_CH).
-
¹³C NMR: The carbon-13 NMR spectrum displays a quartet for the ¹³C-labeled carbon due to coupling with the three attached protons. The chemical shift is a key identifier.[10][11]
-
Mass Spectrometry: In mass spectrometry, molecules labeled with this compound will exhibit a molecular ion peak one mass unit higher than their unlabeled counterparts, facilitating their identification and quantification.
Experimental Protocols
General Protocol for ¹³C-Methylation of a Phenolic Substrate
This protocol describes a general method for the O-methylation of a phenol (B47542) using this compound.
Materials:
-
Phenolic substrate
-
This compound
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetone (B3395972) or Dimethylformamide (DMF) as solvent
-
Stir plate and stir bar
-
Round bottom flask
-
Condenser (if heating)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup: In a clean, dry round bottom flask, dissolve the phenolic substrate (1 equivalent) in acetone or DMF.
-
Base Addition: Add anhydrous potassium carbonate (1.5-2 equivalents) to the solution.
-
Addition of this compound: Add this compound (1.1-1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or heat to a moderate temperature (e.g., 50-60 °C) under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the solid base and wash with the solvent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the solution. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure ¹³C-methylated product.
-
Analysis: Confirm the structure and isotopic incorporation of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for ¹³C-methylation using this compound.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.[6]
-
Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.[7][10] It is also harmful in contact with skin and can cause skin irritation and burns.[6][10]
-
Handling:
-
Always work in a well-ventilated area, preferably in a chemical fume hood.[6][7]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12]
-
Avoid inhalation of vapors.[7]
-
Avoid contact with skin and eyes.[6] In case of contact, flush immediately with plenty of water.[6]
-
-
Storage:
Caption: Key properties and applications of this compound.
References
- 1. CAS 4227-95-6: iodomethane-(13)C stab.,~99 (atom % 13C) [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. spectrabase.com [spectrabase.com]
- 4. schd-shimadzu.com [schd-shimadzu.com]
- 5. This compound | 4227-95-6 [chemicalbook.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Methyl iodide + copper wire (¹³C, 99%; Dâ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 9. This compound,d3 | 20710-47-8 | Benchchem [benchchem.com]
- 10. This compound | CH3I | CID 9989367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Iodomethane(74-88-4) 13C NMR [m.chemicalbook.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
The Gold Standard of Methylation: A Technical Guide to the Isotopic Enrichment of Commercially Available Iodomethane-¹³C
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic enrichment of commercially available Iodomethane-¹³C (¹³CH₃I). It is designed to be an essential resource for researchers, scientists, and drug development professionals who utilize this critical reagent in a wide array of applications, from metabolic studies to the synthesis of complex labeled molecules. This guide details the synthesis, purification, and rigorous analytical methodologies employed to ensure the high isotopic purity of commercial-grade Iodomethane-¹³C.
Commercial Availability and Isotopic Enrichment Specifications
Iodomethane-¹³C is a cornerstone reagent for introducing a stable isotope-labeled methyl group in organic synthesis. Its utility is directly proportional to its isotopic purity. Numerous chemical suppliers offer Iodomethane-¹³C with high levels of isotopic enrichment, crucial for the sensitivity and accuracy of modern analytical techniques. The isotopic enrichment is typically expressed as "atom % ¹³C," which represents the percentage of the carbon atoms in the methyl group that are the ¹³C isotope.
Below is a summary of the isotopic enrichment and chemical purity of Iodomethane-¹³C available from prominent commercial suppliers.
| Supplier | Product Name | CAS Number | Isotopic Enrichment (atom % ¹³C) | Chemical Purity | Stabilizer |
| Sigma-Aldrich | Iodomethane-¹³C | 4227-95-6 | 99% | 99% (CP) | Copper |
| Cambridge Isotope Laboratories, Inc. | Methyl iodide (¹³C, 99%) + copper wire | 4227-95-6 | 99% | 98% | Copper wire |
| LGC Standards | Iodomethane-¹³C (Copper Wire Stabilized) | 4227-95-6 | >95% (by NMR) | 98% | Copper Wire |
| Shimadzu Chemistry & Diagnostics | [¹³C]-Iodomethane | 4227-95-6 | 99% | ≥98% | Not specified |
Note: "CP" denotes chemically pure. Data is compiled from publicly available product information.
Synthesis and Purification of Iodomethane-¹³C
The commercial synthesis of Iodomethane-¹³C is a well-established process that mirrors the synthesis of its unlabeled counterpart, with the critical distinction of using an isotopically enriched precursor.
Synthetic Pathway
The most common and efficient method for the synthesis of Iodomethane-¹³C involves the reaction of Methanol-¹³C (¹³CH₃OH) with a source of iodine, typically in the presence of red phosphorus. The phosphorus and iodine react in situ to form phosphorus triiodide (PI₃), which then acts as the iodinating agent for the methanol.
The overall reaction is as follows:
6 ¹³CH₃OH + 2 P + 3 I₂ → 6 ¹³CH₃I + 2 H₃PO₃
dot
Caption: Synthesis and Purification Workflow for Iodomethane-¹³C.
Experimental Protocol: Synthesis of Iodomethane-¹³C
The following is a generalized experimental protocol for the synthesis of Iodomethane-¹³C, adapted from established methods for unlabeled methyl iodide.[1][2][3][4]
Materials:
-
Methanol-¹³C (¹³CH₃OH)
-
Red phosphorus
-
Iodine
-
Anhydrous calcium chloride
-
Sodium thiosulfate (B1220275) solution (dilute)
-
Copper wire or powder (stabilizer)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Distillation apparatus
-
Separatory funnel
-
Ice bath
Procedure:
-
Reaction Setup: A round-bottom flask is charged with Methanol-¹³C and red phosphorus. The flask is equipped with a reflux condenser and placed in an ice bath to manage the exothermic reaction.
-
Addition of Iodine: Iodine is added portion-wise to the cooled and stirred mixture. The reaction is exothermic, and the rate of addition is controlled to maintain a manageable reaction temperature.
-
Reaction: After the addition of iodine is complete, the mixture is allowed to stir at room temperature or gently heated to drive the reaction to completion.
-
Distillation: The crude Iodomethane-¹³C is distilled directly from the reaction mixture. The receiving flask is cooled in an ice bath to minimize evaporative losses of the volatile product (boiling point: 42.4 °C).
-
Washing and Neutralization: The collected distillate is washed with a dilute solution of sodium thiosulfate to remove any unreacted iodine, followed by a water wash. This is typically performed in a separatory funnel.
-
Drying: The organic layer containing the Iodomethane-¹³C is separated and dried over a suitable drying agent, such as anhydrous calcium chloride.
-
Final Distillation and Stabilization: The dried Iodomethane-¹³C is subjected to a final distillation to yield the pure product. A small amount of copper wire or powder is often added to the final product to act as a stabilizer, preventing degradation, particularly from exposure to light.[2]
Analytical Determination of Isotopic Enrichment
The isotopic enrichment of Iodomethane-¹³C is a critical quality control parameter. The two primary analytical techniques employed for this determination are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for determining the isotopic enrichment of ¹³C-labeled compounds. For Iodomethane-¹³C, both ¹H NMR and ¹³C NMR can be utilized.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of Iodomethane-¹³C, the protons are coupled to the ¹³C nucleus, resulting in a characteristic doublet. The presence of a small singlet corresponding to the ¹²CH₃I isotopologue allows for the calculation of the isotopic enrichment by comparing the integration of the doublet and the singlet.
¹³C NMR Spectroscopy: A quantitative ¹³C NMR spectrum provides a direct measure of the ¹³C content. The signal intensity of the ¹³C nucleus in Iodomethane-¹³C is compared to that of a known internal standard or by using a calibrated pulse sequence.
dot
References
The Unseen Workhorse: A Technical Guide to the Natural Abundance and Significance of Carbon-13
For Researchers, Scientists, and Drug Development Professionals
In the world of molecular analysis and metabolic research, the stable, non-radioactive isotope of carbon, Carbon-13 (¹³C), stands as an unassuming yet indispensable tool. Though comprising only about 1.1% of all natural carbon, its unique nuclear properties have propelled it to the forefront of cutting-edge research, particularly in the realms of drug discovery and development.[1][2][3] This technical guide provides an in-depth exploration of the natural abundance of Carbon-13 and its profound significance, offering detailed experimental protocols and data to empower researchers in harnessing its full potential.
The Core of Carbon-13: Natural Abundance and Key Properties
Carbon, the fundamental building block of life, exists primarily as the isotope Carbon-12 (¹²C), accounting for approximately 98.9% of all carbon atoms.[3][4] Its heavier, stable sibling, Carbon-13, makes up the majority of the remainder, with a natural abundance of roughly 1.07%.[1] Unlike the radioactive isotope Carbon-14 (¹⁴C), ¹³C is stable and does not decay, making it a safe and invaluable tracer in biological systems.[5][6]
The significance of Carbon-13 lies in its nuclear spin of 1/2, a property not shared by the spin-zero ¹²C nucleus.[1][7] This non-zero spin allows ¹³C to be detected by Nuclear Magnetic Resonance (NMR) spectroscopy, providing a powerful method for elucidating the carbon skeleton of molecules.[8][9]
| Isotope | Natural Abundance (%) | Nuclear Spin (I) | NMR Active |
| ¹²C | ~98.9 | 0 | No |
| ¹³C | ~1.1 | 1/2 | Yes |
| ¹⁴C | Trace | 0 | No (but radioactive) |
Significance in Research and Drug Development
The subtle difference in mass and the unique nuclear properties of Carbon-13 have been leveraged in a multitude of applications critical to pharmaceutical and biological research.
Metabolic Flux Analysis (MFA): By introducing ¹³C-labeled substrates (e.g., glucose, glutamine) into cellular systems, researchers can trace the flow of carbon atoms through metabolic pathways.[7][10] This technique, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), provides a quantitative understanding of cellular metabolism, revealing how diseases like cancer reprogram their metabolic networks and how drugs modulate these pathways.[3][11]
Drug Metabolism and Pharmacokinetics (DMPK): Labeling drug candidates with ¹³C allows for the precise tracking of their metabolic fate in vitro and in vivo.[2] This aids in identifying metabolites, understanding metabolic pathways, and quantifying drug exposure, all of which are critical for assessing the safety and efficacy of new therapeutic agents.
Structural Elucidation: ¹³C NMR spectroscopy is a cornerstone technique in organic chemistry and drug discovery for determining the structure of novel compounds.[7][12] The chemical shift of each carbon atom in a ¹³C NMR spectrum provides detailed information about its local chemical environment, enabling the unambiguous identification of molecular structures.[13]
Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique that utilizes ¹³C-labeled amino acids to quantify differences in protein abundance between different cell populations.[1][14] This has broad applications in target identification and validation, as well as in understanding the cellular response to drug treatment.[11]
Experimental Protocols
¹³C Metabolic Flux Analysis (MFA) in Mammalian Cells
This protocol provides a general framework for conducting a ¹³C-MFA experiment to quantify metabolic fluxes in cultured mammalian cells.
1. Cell Culture and Isotopic Labeling:
-
Culture mammalian cells of interest in standard growth medium to the desired confluence (typically 70-80%).
-
To initiate labeling, replace the standard medium with a custom medium containing a ¹³C-labeled tracer, such as [U-¹³C₆]glucose or [U-¹³C₅]glutamine, at a known concentration.[13] The use of dialyzed fetal bovine serum is recommended to minimize the presence of unlabeled amino acids.[15]
-
Incubate the cells in the labeling medium for a duration sufficient to reach isotopic steady state, where the fractional labeling of intracellular metabolites becomes constant. This typically requires a time equivalent to several cell doublings for protein-bound amino acids or can be shorter for intracellular metabolites.[16]
2. Metabolite Quenching and Extraction:
-
To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold saline.
-
Immediately add a pre-chilled quenching/extraction solvent, such as an 80:20 methanol:water mixture at -80°C.[11]
-
Scrape the cells and collect the cell lysate.
-
Separate the soluble metabolites from the insoluble fraction (containing proteins and lipids) by centrifugation at high speed (e.g., 16,000 x g) at 4°C.
3. Analysis by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR):
-
The supernatant containing the intracellular metabolites is analyzed by LC-MS/MS or GC-MS to determine the mass isotopomer distributions of key metabolites.
-
The protein pellet can be hydrolyzed to release amino acids, which are then derivatized and analyzed by GC-MS to determine their labeling patterns.
4. Data Analysis and Flux Calculation:
-
Correct the raw MS data for the natural abundance of ¹³C.
-
Utilize specialized software (e.g., INCA, Metran) to estimate intracellular fluxes by fitting the measured labeling patterns to a metabolic network model.
¹³C-NMR Sample Preparation and Analysis of Drug Metabolites
This protocol outlines the steps for preparing and analyzing a sample of a ¹³C-labeled drug and its metabolites by NMR spectroscopy.
1. Sample Preparation:
-
Dissolve 5-100 mg of the purified drug metabolite sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[17][18] The concentration should be as high as possible for ¹³C NMR due to its lower sensitivity.[19]
-
Filter the solution through a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[19]
-
The final volume in the NMR tube should be approximately 0.5-0.6 mL.[18]
2. NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum to confirm the presence and purity of the sample.
-
Set up the ¹³C NMR experiment. This typically involves proton decoupling to simplify the spectrum by removing ¹H-¹³C coupling.
-
A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio, which can range from several minutes to several hours depending on the sample concentration.[17]
3. Data Processing and Analysis:
-
Process the raw NMR data by applying a Fourier transform, phase correction, and baseline correction.
-
Analyze the chemical shifts of the peaks in the ¹³C NMR spectrum to identify the different carbon atoms in the metabolite.
-
Compare the spectrum to that of the parent drug to identify structural modifications that occurred during metabolism.
Visualizing Workflows and Pathways
Experimental Workflow for ¹³C Metabolic Flux Analysis
Caption: A generalized workflow for a ¹³C metabolic flux analysis experiment.
Tracing the Pentose Phosphate Pathway with [1,2-¹³C₂]glucose
Caption: Simplified diagram of central carbon metabolism showing ¹³C tracing.
Conclusion
The natural abundance of Carbon-13, though small, provides a powerful and safe window into the intricate workings of biological systems. For researchers, scientists, and drug development professionals, ¹³C-based techniques are not merely analytical tools but essential instruments for discovery. From elucidating metabolic pathways and quantifying cellular responses to drugs, to defining the structures of novel therapeutics, the significance of Carbon-13 is firmly embedded in the landscape of modern biomedical research. A thorough understanding of the principles and experimental protocols associated with ¹³C is paramount for its effective application and for driving innovation in the development of new medicines.
References
- 1. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). | Broad Institute [broadinstitute.org]
- 2. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 4. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 5. High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C-UREA Breath Test - FV Hospital [fvhospital.com]
- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 8. 13C-urea breath test for the diagnosis of Helicobacter pylori infection in children: a systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. digestivehealth.org.au [digestivehealth.org.au]
- 13. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. grokipedia.com [grokipedia.com]
- 16. Quantitative Metabolomics and Instationary 13C-Metabolic Flux Analysis Reveals Impact of Recombinant Protein Production on Trehalose and Energy Metabolism in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 19. NMR Sample Preparation [nmr.chem.umn.edu]
Iodomethane-13C CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Iodomethane-¹³C (¹³CH₃I), a crucial isotopically labeled compound utilized in advanced scientific research. This document details its fundamental properties, experimental applications, and relevant reaction mechanisms to support its use in metabolic tracing, mechanistic studies, and structural analysis.
Core Properties of Iodomethane-¹³C
Iodomethane-¹³C is a methylated iodide molecule where the carbon atom is the heavy isotope ¹³C. This isotopic labeling makes it an invaluable tool for a variety of analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Quantitative Data Summary
The key physical and chemical properties of Iodomethane-¹³C are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 4227-95-6 | [1][2][3] |
| Molecular Formula | ¹³CH₃I | [1][2][3] |
| Molecular Weight | 142.932 g/mol | [4] |
| Appearance | Liquid | |
| Density | 2.290 g/mL at 25 °C | |
| Boiling Point | 42 °C | |
| Melting Point | -66.5 °C | |
| Refractive Index | n20/D 1.5293 | |
| Isotopic Purity | ≥99 atom % ¹³C | [5] |
Experimental Applications and Protocols
Iodomethane-¹³C is a versatile reagent employed in a range of experimental contexts, from elucidating reaction mechanisms to probing molecular structures.
Application in NMR Spectroscopy for Structural Analysis
Iodomethane-¹³C is frequently used in high-resolution NMR spectroscopy to determine the precise molecular geometry of solutes in anisotropic environments like liquid crystals. The ¹³C labeling allows for the measurement of ¹H-¹H and ¹³C-¹H dipolar couplings, which are sensitive to the bond angles and internuclear distances within the molecule.[1][2]
General Experimental Protocol:
-
Sample Preparation: A solution of Iodomethane-¹³C is prepared by dissolving it in a suitable thermotropic or lyotropic liquid crystalline solvent. The concentration is optimized to ensure sufficient signal-to-noise ratio while minimizing solute-solute interactions.
-
NMR Data Acquisition: High-resolution ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Specialized pulse sequences may be employed to measure the one-bond and long-range ¹³C-¹H and ¹H-¹H dipolar couplings.
-
Spectral Analysis: The acquired spectra are analyzed to extract the precise values of the dipolar couplings. These values are directly related to the molecular geometry and the degree of alignment of the molecule within the liquid crystal.
-
Structural Refinement: The experimental dipolar couplings are compared with theoretical values calculated for different molecular geometries. An iterative refinement process is used to determine the molecular structure that best fits the experimental data.
Use in Mechanistic Studies: The Heck Reaction
Iodomethane-¹³C serves as a mechanistic probe to investigate complex catalytic cycles, such as the palladium-catalyzed Heck reaction.[6] By tracking the ¹³C label, researchers can elucidate the pathways of methyl group transfer and characterize transient intermediates. The Heck reaction is a powerful method for forming carbon-carbon bonds between an unsaturated halide and an alkene.
Experimental Workflow for Mechanistic Investigation:
Caption: Experimental workflow for studying the Heck reaction using isotopic labeling.
Signaling Pathways and Logical Relationships
The primary utility of Iodomethane-¹³C in the context of signaling pathways is in the synthesis of ¹³C-labeled biomolecules. These labeled molecules can then be introduced into biological systems to trace their metabolic fate and understand their role in complex signaling cascades.
Logical Relationship for Isotope Tracing:
Caption: Logical workflow for utilizing Iodomethane-¹³C in metabolic pathway analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Iodomethane-13C solution suitable for NMR (reference standard), 1% in chloroform-d ("100%", 99.96 atom % D), chromium (III) acetylacetonate 0.2 %, trimethyl phosphite 1 %, 99 atom % 13C, NMR tube size 6.5 mm × 8 in. | Sigma-Aldrich [sigmaaldrich.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. schd-shimadzu.com [schd-shimadzu.com]
- 6. This compound,d3 | 20710-47-8 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Basic Reaction Mechanism of Iodomethane-13C with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental reaction mechanism of Iodomethane-13C with a variety of nucleophiles. By leveraging the isotopic label, researchers can gain profound insights into reaction kinetics, transition state structures, and the subtle interplay of electronic and steric effects that govern these transformations. This document is intended to be a valuable resource for professionals in organic chemistry, medicinal chemistry, and drug development, offering both theoretical understanding and practical experimental guidance.
Core Reaction Mechanism: The S(_N)2 Pathway
The reaction of iodomethane (B122720), a primary alkyl halide, with nucleophiles predominantly proceeds through a bimolecular nucleophilic substitution (S(_N)2) mechanism .[1][2][3] This mechanism is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (iodide) departs.[3][4]
Key features of the S(_N)2 reaction include:
-
Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the iodomethane substrate and the nucleophile.[2][4] The rate law is expressed as: Rate = k[CH(_3)I][Nu(:^-)].
-
Concerted Mechanism: Bond formation between the nucleophile and the carbon atom occurs simultaneously with the breaking of the carbon-iodine bond.[3][4] This proceeds through a high-energy transition state where the carbon atom is pentacoordinate.
-
Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group.[4] This trajectory is favored as it allows for optimal overlap between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO) of the C-I bond.
-
Inversion of Stereochemistry: As a consequence of the backside attack, the stereochemistry at the carbon center is inverted, a phenomenon known as Walden inversion. While iodomethane itself is not chiral, this is a critical consideration for more complex substituted electrophiles.
The use of this compound provides a powerful tool for elucidating these mechanistic details through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and the study of the Kinetic Isotope Effect (KIE).
Quantitative Data: Reaction Rates and Kinetic Isotope Effects
The rate of the S(_N)2 reaction is highly sensitive to the nature of the nucleophile, the solvent, and the temperature. Below is a summary of second-order rate constants (k) for the reaction of methyl iodide with various nucleophiles. Additionally, the Carbon-13 Kinetic Isotope Effect (¹³C KIE) provides valuable information about the transition state. A normal KIE (k₁₂/k₁₃ > 1) is expected for an S(_N)2 reaction, indicating a weakening of the C-I bond in the transition state.
| Nucleophile (Nu(:^-)) | Solvent | Temperature (°C) | Second-Order Rate Constant, k (M
| ¹³C Kinetic Isotope Effect (k₁₂/k₁₃) |
I
| Methanol | 25 | 3.4 x 10
| Not available |
Br
| Methanol | 25 | 8.0 x 10
| Not available |
Cl
| Methanol | 25 | 3.0 x 10
| Not available |
F
| Methanol | 25 | 5.0 x 10
| Not available |
OH
| Water | 25 | 6.4 x 10
| Not available |
CN
| Methanol | 25 | 1.4 x 10
| 1.082 (for CH(_3)Br)[2] |
N(_3)
| Methanol | 25 | 1.4 x 10
| Not available |
SCN
| Methanol | 25 | 6.8 x 10
| Not available |
| Pyridine (B92270) | 2-Nitropropane | 25 | Not available | 1.071 - 1.075 |
SO(_3)
| Aqueous | 24.7 | 4.4 x 10
| Not available |
S(_2)O(_3)
| Aqueous | 24.7 | 3.1 x 10
| Not available |
Data compiled from various sources. Note that the KIE for CN
−
is for the analogous reaction with methyl bromide and serves as a close approximation.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible data. Below are methodologies for key experiments used to study the reaction of this compound with nucleophiles.
Kinetic Analysis by ¹³C NMR Spectroscopy
This protocol is adapted from a procedure for iodoethane (B44018) and is suitable for monitoring the reaction of this compound with a nucleophile like pyridine in real-time.
Materials:
-
This compound (99 atom % ¹³C)
-
Anhydrous nucleophile (e.g., pyridine)
-
Anhydrous deuterated solvent (e.g., acetonitrile-d₃)
-
NMR tubes (5 mm)
-
Gas-tight syringe
Instrumentation:
-
NMR Spectrometer (≥ 400 MHz) with a variable temperature probe.
Procedure:
-
Sample Preparation: In a clean, dry NMR tube, dissolve a known concentration of this compound (e.g., 0.05 M) in the deuterated solvent.
-
Initiation of Reaction: Using a gas-tight syringe, add a known concentration of the nucleophile to the NMR tube. To ensure pseudo-first-order kinetics with respect to this compound, a significant excess of the nucleophile (e.g., 10-fold) can be used.
-
Data Acquisition:
-
Quickly insert the NMR tube into the pre-equilibrated and shimmed NMR spectrometer at the desired temperature (e.g., 298 K).
-
Acquire a series of 1D ¹³C NMR spectra at regular time intervals. The time intervals should be chosen to allow for monitoring several half-lives of the reaction.
-
-
Data Processing and Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the ¹³C-labeled carbon of the reactant (this compound) and the product.
-
Calculate the concentration of this compound at each time point from the relative integrals.
-
Plot the natural logarithm of the concentration of this compound versus time. A linear plot confirms pseudo-first-order kinetics.
-
The pseudo-first-order rate constant (k') is the negative of the slope of this line. The second-order rate constant (k) can be calculated by dividing k' by the initial concentration of the nucleophile.
-
Determination of ¹³C Kinetic Isotope Effect by Isotope Ratio Mass Spectrometry (IRMS)
This method is highly sensitive for determining ¹³C KIEs.
Materials:
-
This compound (at natural abundance or slightly enriched)
-
Nucleophile (e.g., substituted pyridines)
-
Solvent (e.g., 2-nitropropane)
Instrumentation:
-
Isotope Ratio Mass Spectrometer
Procedure:
-
Reaction Setup: Carry out the reaction of methyl iodide with the nucleophile in the chosen solvent at a constant temperature.
-
Product Isolation: At a low fractional conversion of the reaction (e.g., <10%), quench the reaction and isolate the product (e.g., N-methyl pyridinium (B92312) iodide). Purification of the product is critical.
-
Sample Preparation for IRMS: Combust the purified product to convert the organic carbon into CO₂.
-
Isotope Ratio Measurement: Introduce the resulting CO₂ into the IRMS to determine the ¹³C/¹²C ratio.
-
KIE Calculation: The ¹³C KIE can be calculated using the following equation, which relates the isotope ratios of the starting material (R₀) and the product at a specific fraction of reaction (f): k₁₂/k₁₃ = ln(1 - f) / ln(1 - f * R(_p)/R₀) where R(_p) is the isotope ratio of the product.
Reaction Monitoring by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile components of a reaction mixture, making it suitable for monitoring the consumption of iodomethane.
Materials:
-
Iodomethane
-
Nucleophile
-
Solvent (e.g., acetone)
-
Internal standard (a non-reactive compound with a distinct retention time, e.g., a higher alkyl halide)
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Procedure:
-
Standard Preparation: Prepare a series of standard solutions containing known concentrations of iodomethane and the internal standard to create a calibration curve.
-
Reaction Setup: In a thermostated reaction vessel, combine the solvent, nucleophile, and internal standard. Allow the mixture to reach thermal equilibrium.
-
Reaction Initiation: Add a known amount of iodomethane to initiate the reaction and start timing.
-
Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction (e.g., by dilution with a cold solvent).
-
GC-MS Analysis:
-
Inject the quenched sample into the GC-MS.
-
The GC will separate the components based on their boiling points and column interactions.
-
The MS will detect and identify the components based on their mass-to-charge ratio.
-
-
Data Analysis:
-
Identify the peaks corresponding to iodomethane and the internal standard in the chromatogram.
-
Determine the peak area of both compounds.
-
Using the calibration curve, determine the concentration of iodomethane at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of iodomethane versus time to determine the reaction rate.
-
Visualizations of Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and workflows described in this guide.
Caption: The concerted S(_N)2 reaction mechanism of this compound with a nucleophile.
References
Unraveling SN2 Reactions: A Technical Guide to Iodomethane-13C as a Mechanistic Probe
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of bimolecular nucleophilic substitution (SN2) reactions, with a specific focus on the utility of Iodomethane-13C as a powerful tool for elucidating reaction mechanisms, kinetics, and stereochemistry. The incorporation of a stable isotope provides a unique observational window into the dynamics of this fundamental reaction class, offering invaluable insights for drug design and development.
The SN2 Reaction: A Concerted Mechanism
The SN2 reaction is a cornerstone of organic chemistry, characterized by a single, concerted step where a nucleophile attacks an electrophilic carbon center, concurrently displacing a leaving group.[1] This mechanism dictates that the rate of reaction is dependent on the concentration of both the substrate and the nucleophile, exhibiting second-order kinetics.[2]
A key stereochemical feature of the SN2 reaction is the inversion of configuration at the carbon center, often referred to as a Walden inversion. This occurs because the nucleophile must approach the electrophilic carbon from the side opposite to the leaving group, a trajectory known as "backside attack."[3]
The structure of the alkyl halide significantly impacts the reaction rate. Steric hindrance around the electrophilic carbon impedes the approach of the nucleophile, slowing the reaction. Consequently, SN2 reactions are most favorable for methyl and primary alkyl halides, with a dramatic decrease in rate for secondary halides, and are generally not observed for tertiary halides.[1]
The Role of this compound in Mechanistic Studies
The use of isotopically labeled substrates, such as this compound, is a sophisticated method for probing the intricacies of reaction mechanisms.[4] The heavier 13C isotope allows for the tracking of the carbon atom throughout the reaction using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.
Kinetic Isotope Effect (KIE)
The substitution of 12C with 13C leads to a small but measurable change in the reaction rate, known as the kinetic isotope effect (KIE). The 12C-I bond is slightly weaker and vibrates at a higher frequency than the 13C-I bond. In the SN2 transition state, this bond is partially broken. The difference in zero-point energies between the isotopic bonds in the ground state and the transition state results in a faster reaction rate for the 12C-containing molecule. The KIE, expressed as the ratio of the rate constants (k12/k13), is typically greater than 1 for SN2 reactions. The magnitude of the 13C KIE can provide valuable information about the structure of the transition state. For a typical SN2 reaction, the 13C KIE is expected to be in the range of 1.03-1.09.[5] A measured KIE within this range is strong evidence for an SN2 mechanism.[4]
Quantitative Data for SN2 Reactions of Methyl Halides
The following table summarizes the relative rates of SN2 reactions for methyl halides with a common nucleophile, illustrating the effect of the leaving group on reaction rate.
| Substrate | Leaving Group | Relative Rate |
| Iodomethane | I⁻ | 30 |
| Bromomethane | Br⁻ | 1 |
| Chloromethane | Cl⁻ | 0.03 |
| Fluoromethane | F⁻ | Negligible |
| (Data adapted from Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…))[1] |
Experimental Protocols for Studying SN2 Reactions with this compound
The following is a detailed methodology for studying the kinetics of an SN2 reaction using this compound and a nucleophile, such as pyridine (B92270), with in-situ monitoring by 13C NMR spectroscopy. This protocol is adapted from a similar procedure for Iodoethane-13C2.[6]
Materials
-
This compound (99 atom % 13C)
-
Pyridine (anhydrous)
-
Deuterated acetonitrile (B52724) (CD3CN) (anhydrous)
-
5 mm NMR tubes
-
Gas-tight syringe
Instrumentation
-
NMR Spectrometer (e.g., 400 MHz or higher) with a variable temperature probe.
Procedure: Kinetic Analysis by 13C NMR
-
Sample Preparation:
-
In a clean, dry 5 mm NMR tube, dissolve 0.05 mmol of this compound in 0.5 mL of anhydrous deuterated acetonitrile.
-
Using a gas-tight syringe, add 0.5 mmol of anhydrous pyridine to the NMR tube. A 10-fold excess of the nucleophile is utilized to achieve pseudo-first-order kinetics with respect to this compound.[6]
-
Cap the NMR tube and gently invert it to ensure thorough mixing of the reactants.
-
-
NMR Data Acquisition:
-
Promptly insert the NMR tube into the pre-shimmed and temperature-equilibrated (e.g., 298 K) NMR spectrometer.[6]
-
Acquire a series of 1D 13C NMR spectra at regular time intervals (e.g., every 5 minutes). The total acquisition time should be sufficient to observe significant product formation (ideally 2-3 half-lives).[6]
-
-
Data Processing and Analysis:
-
Process the acquired 13C NMR spectra, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals corresponding to the 13C-labeled carbon in both the reactant (this compound) and the product.
-
The concentration of the reactant at each time point can be determined from the relative integrals of the reactant and product signals.
-
Plot the natural logarithm of the reactant concentration versus time. For a pseudo-first-order reaction, this plot should yield a straight line.
-
The pseudo-first-order rate constant (k') can be determined from the slope of this line (slope = -k').
-
The second-order rate constant (k) can then be calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile (k = k' / [Nucleophile]).
-
Visualizing SN2 Reactions and Experimental Workflows
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key aspects of the SN2 reaction with this compound.
Caption: The concerted SN2 reaction mechanism.
Caption: The origin of the Kinetic Isotope Effect.
Caption: Workflow for kinetic analysis via NMR.
Conclusion
The study of SN2 reactions using this compound provides a detailed and quantitative understanding of this fundamental reaction mechanism. The kinetic isotope effect serves as a powerful diagnostic tool for confirming an SN2 pathway and for probing the nature of the transition state. The experimental protocols outlined in this guide, coupled with the analytical power of NMR spectroscopy, offer a robust framework for researchers in organic chemistry and drug development to investigate the reactivity of molecules and to design new synthetic strategies with greater precision.
References
- 1. 3.1.2 – SN2 Mechanisms – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reaction mechanism - SN1 or SN2, the kinetic isotope effect - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to Isotopic Labeling with 13C Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Cellular Machinery with Carbon-13
Isotopic labeling is a powerful technique that acts as a molecular GPS, allowing researchers to trace the journey of atoms through complex biological systems.[1] By replacing the naturally abundant and lighter carbon-12 (¹²C) isotope with its heavier, stable counterpart, carbon-13 (¹³C), we can meticulously track the metabolic fate of carbon atoms within cells.[1] This in-depth technical guide provides a comprehensive overview of the principles, experimental protocols, and applications of ¹³C isotopic labeling, with a particular focus on its utility in metabolic research and pharmaceutical development.
The core principle of ¹³C labeling lies in providing cells with a ¹³C-enriched substrate, such as glucose, glutamine, or specific amino acids.[1] As cells metabolize these labeled compounds, the ¹³C atoms are incorporated into a vast array of downstream metabolites.[1] Advanced analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are then employed to detect and quantify the incorporation of ¹³C.[1] This allows for the precise mapping of metabolic pathways and the quantification of reaction rates, a field known as metabolic flux analysis (MFA).[2][3]
This guide will delve into the practical applications of ¹³C labeling, including its role in elucidating disease metabolism, identifying novel drug targets, and understanding a drug's mechanism of action. We will provide detailed experimental protocols for key techniques, present quantitative data in a clear and accessible format, and visualize complex biological processes and workflows using diagrams.
Core Applications of ¹³C Isotopic Labeling
The versatility of ¹³C isotopic labeling makes it an indispensable tool across various stages of research and drug development.
Metabolic Flux Analysis (MFA)
¹³C-MFA is considered the gold standard for quantifying the rates of metabolic reactions (fluxes) within a cell.[1][2] By analyzing the distribution of ¹³C isotopes in downstream metabolites, researchers can create a detailed map of cellular metabolism.[1] This is particularly valuable for understanding the metabolic reprogramming that occurs in diseases like cancer, where cells often exhibit altered glucose and glutamine metabolism to fuel their rapid growth.[1][4]
Proteomics and Protein Turnover
In the field of proteomics, ¹³C labeling is a cornerstone of the Stable Isotope Labeling by Amino acids in Cell culture (SILAC) technique. SILAC allows for the accurate quantification of changes in protein abundance between different experimental conditions. By growing one cell population in a medium containing "light" (¹²C) amino acids and another in a medium with "heavy" (¹³C-labeled) amino acids, the relative abundance of proteins can be determined by mass spectrometry. This is instrumental in identifying protein biomarkers and understanding how drug treatments affect the proteome. Furthermore, dynamic SILAC experiments can be used to measure protein synthesis and degradation rates, providing critical insights into protein turnover.
Drug Development
¹³C labeling plays a pivotal role in modern drug discovery and development. It is used to:
-
Elucidate Drug Metabolism: By labeling a drug candidate with ¹³C, researchers can track its metabolic fate, identifying its breakdown products and excretion pathways.[5]
-
Confirm Target Engagement: Tracing the metabolic consequences of a drug's interaction with its target can confirm that the drug is hitting its intended molecular target and exerting the desired effect.
-
Mechanism of Action Studies: ¹³C labeling can reveal the downstream metabolic effects of inhibiting a specific enzyme, providing a deeper understanding of the drug's mechanism of action.[1]
Data Presentation: Quantitative Insights from ¹³C Labeling
The data generated from ¹³C labeling experiments are inherently quantitative. Below are examples of how this data is typically presented.
Mass Isotopologue Distribution (MID)
The primary output of a ¹³C labeling experiment is the mass isotopologue distribution (MID), which represents the fractional abundance of each isotopologue for a given metabolite. An isotopologue is a molecule that differs only in its isotopic composition.
Table 1: Example Mass Isotopologue Distribution of Lactate (B86563) in Cancer Cells
This table shows hypothetical MID data for lactate from cancer cells grown in the presence of [U-¹³C]-glucose. The distribution reveals the proportion of lactate molecules that have incorporated zero, one, two, or three carbon atoms from the labeled glucose.
| Mass Isotopologue | Fractional Abundance (%) |
| M+0 (Unlabeled) | 5.0 |
| M+1 | 10.0 |
| M+2 | 15.0 |
| M+3 (Fully Labeled) | 70.0 |
Metabolic Flux Maps
The MID data is then used in conjunction with a metabolic network model to calculate the flux rates through various pathways.
Table 2: Example Metabolic Flux Data in Cancer Cells Treated with a PI3K Inhibitor
This table presents hypothetical metabolic flux data, normalized to the glucose uptake rate, comparing control cancer cells to those treated with a PI3K inhibitor. Such data can reveal how a drug alters the central carbon metabolism of cancer cells.
| Metabolic Pathway | Reaction | Relative Flux (Control) | Relative Flux (PI3K Inhibitor) |
| Glycolysis | Glucose -> G6P | 100 | 80 |
| PFK | 85 | 60 | |
| PK | 150 | 110 | |
| Pentose Phosphate Pathway | G6P -> R5P | 10 | 15 |
| TCA Cycle | PDH | 70 | 50 |
| CS | 80 | 65 | |
| Anaplerosis | PC | 15 | 25 |
| Lactate Production | PYR -> LAC | 80 | 40 |
Experimental Protocols
Detailed and meticulous experimental execution is crucial for obtaining high-quality and reproducible data from ¹³C labeling studies.
Protocol 1: ¹³C Metabolic Flux Analysis in Adherent Mammalian Cells
This protocol outlines a general procedure for conducting a ¹³C-MFA experiment in adherent mammalian cells.
1. Media Preparation:
-
Prepare a glucose-free and glutamine-free base medium (e.g., DMEM/F-12).
-
Supplement the base medium with 10% dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled glucose and amino acids.
-
Add the ¹³C-labeled tracer to the desired final concentration (e.g., 10 mM [U-¹³C₆]-glucose).
-
Add unlabeled glutamine to a final concentration of 2 mM.
-
Sterile-filter the complete labeling medium.
2. Cell Culture and Labeling:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Culture cells in standard growth medium for 24 hours.
-
Aspirate the standard medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Immediately add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubate the cells for a duration sufficient to reach isotopic steady state (typically 18-24 hours for central carbon metabolism in mammalian cells).
3. Metabolite Extraction:
-
Aspirate the labeling medium.
-
Rapidly wash the cells with ice-cold 0.9% NaCl solution.
-
Immediately add 1 mL of ice-cold 80% methanol (B129727) to each well to quench metabolism.
-
Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
4. Sample Preparation for GC-MS Analysis:
-
Derivatize the dried metabolites to make them volatile for gas chromatography (GC) analysis. A common method is methoximation followed by silylation.
-
Add 20 µL of 20 mg/mL methoxyamine hydrochloride in pyridine (B92270) to the dried extract. Incubate at 37°C for 90 minutes.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 37°C for 30 minutes.
-
Transfer the derivatized sample to a GC-MS vial for analysis.
Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
This protocol provides a step-by-step guide for a typical SILAC experiment.
1. Adaptation Phase:
-
Culture two populations of cells in parallel.
-
Grow one population in "light" SILAC medium containing natural abundance L-arginine and L-lysine.
-
Grow the second population in "heavy" SILAC medium containing ¹³C₆-L-arginine and ¹³C₆¹⁵N₂-L-lysine.
-
Passage the cells for at least five cell doublings to ensure complete incorporation of the labeled amino acids. Verify incorporation efficiency (>97%) by mass spectrometry.
2. Experimental Phase:
-
Treat one cell population with the experimental stimulus (e.g., a drug), while the other serves as the control.
-
Harvest the cells by scraping or trypsinization.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
3. Sample Preparation for LC-MS/MS Analysis:
-
Combine equal amounts of protein from the "light" and "heavy" cell lysates.
-
Reduce the disulfide bonds in the combined protein mixture by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the cysteine residues by adding iodoacetamide (B48618) to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.
-
Perform in-solution or in-gel digestion of the proteins with trypsin (typically at a 1:50 enzyme-to-protein ratio) overnight at 37°C.
-
Desalt the resulting peptide mixture using a C18 StageTip or a similar solid-phase extraction method.
-
Dry the purified peptides and resuspend them in a suitable buffer for LC-MS/MS analysis.
Visualizing Complexity: Pathways and Workflows
Diagrams are essential for representing the intricate relationships within biological systems and the logical flow of experimental procedures.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Multi-omics integration in biomedical research – A metabolomics-centric review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Step-by-Step Guide to Multi-Omics Association Analysis in Metabolomics and Microbiomics - MetwareBio [metwarebio.com]
An In-depth Technical Guide to the Safe Handling of Iodomethane-13C
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Iodomethane-13C, a crucial isotopic labeling reagent in advanced scientific research. Due to its potential hazards, a thorough understanding and strict adherence to safety protocols are imperative.
Chemical Identification and Physical Properties
This compound, an isotopologue of iodomethane (B122720), substitutes the common carbon-12 atom with a carbon-13 isotope. This substitution is pivotal for various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, allowing for the tracing of metabolic pathways and elucidation of reaction mechanisms.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | ¹³CH₃I[3] |
| CAS Number | 4227-95-6[4] |
| Molecular Weight | 142.93 g/mol [3][4] |
| Appearance | Clear, colorless liquid[2] |
| Density | 2.290 g/mL at 25 °C[3][5] |
| Melting Point | -66.5 °C[1][3][5][6] |
| Boiling Point | 42 °C[1][3][5][6] |
| Vapor Pressure | 407.733 mmHg at 20 °C[7] |
| Refractive Index | n20/D 1.5293[1][3][5] |
| Solubility | Information not readily available, but expected to be sparingly soluble in water. |
| Stability | Light and moisture sensitive; often stabilized with copper wire.[2][8][9] |
Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance and requires careful handling.[7] It is toxic if swallowed or inhaled and harmful in contact with skin.[4] The substance is a suspected carcinogen and causes skin and eye irritation.[4][7]
GHS Hazard Statements:
-
H301: Toxic if swallowed[4]
-
H331: Toxic if inhaled[4]
-
H312: Harmful in contact with skin[4]
-
H315: Causes skin irritation[4]
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation[4]
-
H351: Suspected of causing cancer[4]
Table 2: Toxicological Data
| Toxicity Metric | Value | Species | Route |
| LD50 | 79.84 mg/kg | Rat | Oral |
| LC50 | 4.076 mg/l (4h) | Rat | Inhalation |
Chronic exposure may lead to neurological effects such as depression, paranoia, and hallucinations, which can persist for an extended period.[7] It is also reported to have produced local sarcomas in rats upon subcutaneous injection.[7]
Exposure Controls and Personal Protection
Engineering controls are the primary means of minimizing exposure. All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][10]
Table 3: Occupational Exposure Limits for Iodomethane
| Jurisdiction | TWA | STEL |
| Canada (Alberta) | 2 ppm (12 mg/m³) | - |
| Canada (British Columbia) | 2 ppm | - |
| USA (OSHA) | 5 ppm (28 mg/m³) | - |
| USA (NIOSH) | 2 ppm (10 mg/m³) | - |
| USA (ACGIH) | 2 ppm | - |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit. Data is for iodomethane and should be considered for this compound.[7]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., Viton®, Butyl rubber).
-
Eye Protection: Use tightly fitting safety goggles and a face shield.[8]
-
Skin and Body Protection: A flame-retardant lab coat or chemical-resistant apron is required. In case of potential splashing, full-body protection should be worn.
-
Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.
Safe Handling and Storage Procedures
Handling:
-
Avoid all personal contact, including inhalation.[7]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[7]
-
Use the smallest possible quantities for experiments.[11]
-
Transfer using a syringe or cannula to minimize exposure.
-
Ground and bond containers and receiving equipment to prevent static discharge.
-
Wash hands thoroughly after handling.[7]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[7]
-
Keep containers tightly closed and sealed.[7]
-
Store in the original container, which is often an amber glass bottle to protect from light.
-
Do not use aluminum or galvanized containers.[7]
Emergency Procedures
Immediate and appropriate response in an emergency is critical to minimizing harm.
First Aid Measures
First Aid Response Workflow
Caption: First aid procedures for this compound exposure.
-
Inhalation: Move the individual to fresh air immediately.[7][11] If breathing has stopped, provide artificial respiration.[7] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing.[7] Flush the affected area with copious amounts of water and soap.[7][11] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth with water and give them a couple of glasses of water to drink.[8] Seek immediate medical attention.[11]
Spill and Leak Procedures
In the event of a spill, the following steps should be taken:
Spill Response Workflow
Caption: Workflow for responding to an this compound spill.
-
Evacuate: Immediately evacuate all personnel from the spill area.[11]
-
Ventilate: Ensure the area is well-ventilated to disperse vapors.[11]
-
Personal Protection: Don appropriate PPE, including respiratory protection.[7]
-
Containment: Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[7]
-
Cleanup: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[7]
-
Decontamination: Clean the spill area thoroughly.
-
Waste Disposal: Dispose of the contaminated materials in accordance with local, state, and federal regulations.
Fire-Fighting Measures
This compound is not highly flammable but may release toxic fumes of hydrogen iodide and carbon oxides upon combustion.[7][10]
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[7][8]
-
Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][8] Use a water spray to cool fire-exposed containers.[10]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in clearly labeled, sealed containers.[7]
-
Do not mix with other waste streams.
-
Dispose of through a licensed professional waste disposal service.[8]
Conclusion
This compound is an invaluable tool in modern research, but its inherent hazards necessitate a culture of safety and preparedness. By understanding its properties, implementing robust engineering and administrative controls, and strictly adhering to the handling and emergency procedures outlined in this guide, researchers can mitigate the risks and ensure a safe laboratory environment.
References
- 1. This compound | 4227-95-6 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound 13C 99atom , 99 CP, copper stabilizer 4227-95-6 [sigmaaldrich.com]
- 4. This compound | CH3I | CID 9989367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 13C 99atom , 99 CP, copper stabilizer 4227-95-6 [sigmaaldrich.com]
- 6. 20710-47-8 CAS MSDS (this compound-D3) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. westliberty.edu [westliberty.edu]
- 9. Cambridge Isotope Laboratories, Inc. (CIL) offers product ES-5261-1-2 Persistent Organic Pollutants Cleanup Spike (¹³C, 99%) 1 µg/mL in nonane [isotope.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. calibrechem.com [calibrechem.com]
An In-depth Technical Guide to the Storage and Stability of Iodomethane-13C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical aspects concerning the storage and stability of Iodomethane-13C. Understanding these factors is paramount for ensuring the isotopic and chemical purity of this reagent, which is crucial for its application in sensitive analytical and synthetic procedures, including nuclear magnetic resonance (NMR) spectroscopy and as a key reagent in the synthesis of isotopically labeled compounds for metabolic studies.
Physicochemical Properties and Recommended Storage
This compound is a colorless, volatile liquid. However, it is prone to degradation, particularly when exposed to light, which can cause the liquid to turn brown. This discoloration is an indicator of decomposition. To maintain its integrity, specific storage conditions are required.
Quantitative data regarding the physical properties and recommended storage conditions for this compound are summarized in the table below.
| Property | Value | Citation(s) |
| Chemical Formula | ¹³CH₃I | |
| Molecular Weight | 142.93 g/mol | |
| Appearance | Colorless liquid; turns brown on exposure to light | |
| Boiling Point | 42 °C | |
| Melting Point | -66.5 °C | |
| Density | 2.290 g/mL at 25 °C | |
| Vapor Pressure | 6.35 psi (407.733 mmHg) at 20 °C | |
| Recommended Storage | 2-8°C, in a cool, dry, well-ventilated area | |
| Light Protection | Store in the dark or in an amber glass vial | |
| Moisture Sensitivity | Moisture sensitive; reacts slowly with water | |
| Stabilizer | Often supplied with copper or copper wire | |
| Shelf Life | ≥ 1 year under recommended conditions |
Stability and Degradation Pathways
The stability of this compound is influenced by several factors, with light and water being the primary initiators of degradation. The carbon-iodine bond is susceptible to both homolytic and heterolytic cleavage.
Photolytic Decomposition
Exposure to light, particularly UV radiation, can induce the homolytic cleavage of the C-I bond, generating a methyl-13C radical and an iodine radical. This is the main reason for the development of a brown color, as iodine radicals combine to form molecular iodine (I₂).
The overall photolytic decomposition can be summarized as follows: ¹³CH₃I + hν → ¹³CH₃• + I• 2I• → I₂
The generated methyl-13C radicals are highly reactive and can participate in various secondary reactions, including recombination with iodine radicals to reform the starting material or reaction with other molecules.
Hydrolytic Decomposition
This compound reacts with water, albeit slowly in neutral conditions, via a bimolecular nucleophilic substitution (SN2) reaction. This process results in the formation of methanol-13C and hydroiodic acid (HI). The presence of moisture in the storage container can therefore lead to a gradual decrease in the purity of the material.
The hydrolysis reaction is as follows: ¹³CH₃I + H₂O → ¹³CH₃OH + HI
Role of Copper Stabilizer
This compound is frequently supplied with a piece of copper wire or copper powder as a stabilizer. The primary role of the copper is to scavenge any molecular iodine (I₂) that forms due to photolytic decomposition. By reacting with iodine to form copper(I) iodide, it prevents the accumulation of I₂ and the subsequent potential for further radical chain reactions.
2Cu + I₂ → 2CuI
Experimental Protocols for Stability Assessment
A robust stability testing program is essential to ensure the quality of this compound over its shelf life. This involves using stability-indicating analytical methods that can separate and quantify the parent compound from its potential degradation products.
General Workflow for a Stability Study
A typical stability study for this compound would follow the workflow outlined below. The study should be conducted under controlled conditions of temperature and light exposure.
Analytical Methodologies
3.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for assessing the purity of this compound and identifying volatile degradation products.
-
Principle: The volatile sample is injected into a gas chromatograph, where it is separated from non-volatile impurities and degradation products based on its boiling point and interaction with the column's stationary phase. The separated components then enter a mass spectrometer, which provides mass information for identification and quantification.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a high-purity, volatile solvent (e.g., hexane (B92381) or dichloromethane).
-
GC System:
-
Injector: Split/splitless injector, temperature set to ~200-250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-1 or DB-624) is suitable.
-
Oven Program: Start at a low temperature (e.g., 40-50°C) and ramp up to a higher temperature to elute any less volatile impurities.
-
Carrier Gas: Helium or Hydrogen.
-
-
MS System:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: Scan mode to identify unknown impurities and Selected Ion Monitoring (SIM) mode for high-sensitivity quantification of the parent compound and known degradation products.
-
-
Data Analysis: Assess purity by the relative peak area of this compound. Identify degradation products like methanol-13C by their retention time and mass spectrum.
-
3.2.2 Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
NMR is a powerful non-destructive technique that can provide information on both chemical and isotopic purity.
-
Principle: ¹H and ¹³C NMR spectra can be used to identify and quantify the main compound and any impurities containing protons or carbon atoms. For qNMR, an internal standard of known purity and concentration is added to the sample. The concentration of the analyte is determined by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.
-
Methodology:
-
Sample Preparation: Accurately weigh a sample of this compound and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Dissolve in a deuterated solvent (e.g., Chloroform-d, Acetone-d6). The internal standard should have a simple spectrum with at least one signal that does not overlap with any analyte signals.
-
¹H qNMR:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).
-
Integrate the singlet from this compound and a known signal from the internal standard.
-
Calculate the purity based on the integral values, number of protons, and molecular weights of the analyte and standard.
-
-
¹³C qNMR:
-
Acquire a ¹³C NMR spectrum with proton decoupling. For quantitative results, use a long relaxation delay and potentially a relaxation agent to ensure full relaxation of all carbon nuclei.
-
The singlet of the ¹³C-enriched carbon in this compound will be prominent. Compare its intensity to signals from any carbon-containing impurities.
-
-
Data Analysis: The appearance of new signals over time in the stability study indicates the formation of degradation products. For example, the formation of methanol-13C would be indicated by a new singlet in both the ¹H and ¹³C spectra at the characteristic chemical shifts.
-
Summary of Incompatible Materials and Handling Precautions
To ensure the stability and safety of this compound, it is crucial to avoid contact with certain materials and to adhere to strict handling procedures.
| Factor | Details | Citation(s) |
| Incompatible Materials | Strong oxidizing agents, aluminum, galvanized containers. Reacts with hot conditions, light, water, and steam. | |
| Handling Precautions | Use in a well-ventilated area or fume hood. Avoid all personal contact, including inhalation. Wear appropriate personal protective equipment (gloves, safety glasses). | |
| Container Sealing | Keep containers securely sealed when not in use. Vent periodically if pressure buildup is a concern. |
By adhering to the storage, handling, and analytical guidelines outlined in this document, researchers, scientists, and drug development professionals can ensure the integrity and reliability of this compound in their critical applications.
An In-depth Technical Guide to Iodomethane-13C: Suppliers, Availability, and Core Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Iodomethane-13C (¹³CH₃I), a critical isotopic labeling reagent. It details its primary suppliers, current market availability, and in-depth protocols for its application in key research and drug development areas, including the Mizoroki-Heck reaction and advanced Nuclear Magnetic Resonance (NMR) spectroscopy for protein analysis.
Global Suppliers and Market Availability of this compound
This compound is a readily available stable isotope-labeled compound offered by several major chemical and isotope suppliers globally. The market for stable isotope-labeled compounds, including Carbon-13, is experiencing steady growth, driven by increasing applications in pharmaceutical research, clinical diagnostics, and metabolomics.[1][2][3][4] This growth ensures a relatively stable supply chain for this compound.
Major Commercial Suppliers
The primary suppliers of this compound are well-established manufacturers and distributors of stable isotopes and fine chemicals. These companies typically offer high-purity this compound with isotopic enrichment of ≥99 atom % ¹³C.
| Supplier | Website | Notes |
| Sigma-Aldrich (Merck) | --INVALID-LINK-- | A leading global supplier offering various package sizes, often with same-day shipping availability. They provide extensive documentation, including Certificates of Analysis (CoA) and Safety Data Sheets (SDS). |
| Cambridge Isotope Laboratories, Inc. (CIL) | --INVALID-LINK-- | A world-leading producer specializing in stable isotopes and stable isotope-labeled compounds. They offer Iodomethane-¹³C and its deuterated analogue, Iodomethane-¹³C,d₃.[5] |
| Thermo Fisher Scientific | --INVALID-LINK-- | A major supplier of scientific research products, offering Iodomethane-¹³C through their Acros Organics and Alfa Aesar brands. |
| Santa Cruz Biotechnology | --INVALID-LINK-- | Provides Iodomethane-¹³C primarily for research use, with detailed safety and handling information available.[6] |
| Shimadzu Chemistry & Diagnostics | --INVALID-LINK-- | Offers [¹³C]-Iodomethane with a minimum purity of 98% and isotopic enrichment of 99% ¹³C.[7] |
Product Specifications and Availability
The following table summarizes typical product specifications and availability for this compound from major suppliers. Prices are subject to change and are provided for illustrative purposes.
| Parameter | Typical Specification | Example Supplier Data |
| CAS Number | 4227-95-6 | All suppliers |
| Molecular Formula | ¹³CH₃I | All suppliers |
| Molecular Weight | ~142.94 g/mol | All suppliers |
| Isotopic Enrichment | ≥99 atom % ¹³C | Sigma-Aldrich, CIL, Shimadzu[7] |
| Chemical Purity | ≥98% (CP) | Sigma-Aldrich, Shimadzu[7] |
| Form | Liquid | All suppliers |
| Stabilizer | Often contains copper as a stabilizer | Sigma-Aldrich, CIL[5] |
| Storage Temperature | 2-8°C, protected from light | Sigma-Aldrich, CIL[5] |
| Package Sizes | 1 g, 5 g, 10 g, custom bulk quantities | Sigma-Aldrich, CIL[5] |
| Example Pricing (USD) | Varies by supplier and quantity | Sigma-Aldrich: 1g ~
|
Note: Availability can vary. While some suppliers maintain stock for immediate shipment, larger or custom orders may require longer lead times. It is recommended to contact suppliers directly for current stock levels and lead time inquiries.
Synthesis and Supply Chain Considerations
The primary synthetic route to this compound involves the reaction of ¹³C-labeled methanol (B129727) with an iodine source. A common laboratory and industrial method is the reaction of Methanol-¹³C with hydriodic acid or a mixture of an iodide salt (e.g., potassium iodide) and a strong acid. Another method involves the reaction of methyl sulfate-¹³C with potassium iodide.[8]
The supply chain for this compound is generally robust, with the key precursor being ¹³C-enriched methanol. The production of ¹³C isotopes is a specialized process, and any disruptions in the production of these primary materials could impact the availability of downstream labeled compounds. However, the established market for stable isotopes mitigates this risk for commonly used reagents like this compound.
Experimental Protocols for Core Applications
This compound is a versatile reagent in organic synthesis and a cornerstone for isotopic labeling in structural biology and drug metabolism studies.
Application in the Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction. While this compound is not a typical substrate for the classic Heck reaction due to the absence of a β-hydride for elimination, it can be utilized in Heck-type reactions, particularly those involving in-situ generated olefins or in mechanistic studies to trace the fate of the methyl group.
This protocol describes a general procedure where an alkene is generated in situ from a precursor, which then undergoes a Heck-type coupling. This compound can be used in subsequent steps to quench a reaction or to methylate a resulting product, thereby introducing the ¹³C label.
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Alkene precursor (e.g., a compound that eliminates to form an alkene)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Base (e.g., Et₃N, K₂CO₃)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
-
This compound
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine the aryl halide (1.0 eq), the alkene precursor (1.2 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0 eq).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
-
¹³C-Labeling (if applicable): The purified product can then be subjected to a subsequent reaction with this compound to introduce the ¹³C-methyl group. For example, if the Heck product contains a nucleophilic site (e.g., an amine or phenol), it can be methylated using this compound in the presence of a suitable base.
-
Characterization: Confirm the structure and isotopic incorporation of the final product using NMR (¹H, ¹³C) and mass spectrometry.
Application in Protein NMR Spectroscopy via ¹³C-Methyl Labeling
This compound is extensively used for the selective labeling of methyl groups in amino acids, which are then incorporated into proteins for NMR studies. This is particularly valuable for studying the structure and dynamics of large proteins, as the ¹³C-methyl signals are often well-resolved in the NMR spectrum.
This protocol is a generalized guide. Specific conditions for the synthesis of the labeled amino acid and for protein expression will need to be optimized for the particular amino acid and protein of interest.
Part 1: Synthesis of a ¹³C-Methyl Labeled Amino Acid (General Example)
This part describes the methylation of a protected amino acid precursor.
Materials:
-
Protected amino acid precursor with a nucleophilic site for methylation.
-
This compound
-
Strong, non-nucleophilic base (e.g., NaH, LDA)
-
Anhydrous aprotic solvent (e.g., THF, DMF)
-
Reagents for deprotection of the amino acid.
Procedure:
-
Preparation: Dissolve the protected amino acid precursor in the anhydrous solvent under an inert atmosphere.
-
Deprotonation: Cool the solution (e.g., to 0 °C or -78 °C) and add the base dropwise. Stir for a period to ensure complete deprotonation.
-
Methylation: Add this compound (1.0-1.2 eq) to the reaction mixture and allow it to warm to room temperature. Stir until the reaction is complete (monitor by TLC).
-
Quenching and Work-up: Carefully quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent. Wash the organic layer, dry it, and concentrate it.
-
Deprotection: Remove the protecting groups from the amino acid using standard procedures (e.g., acid or base hydrolysis, hydrogenolysis).
-
Purification: Purify the final ¹³C-methyl labeled amino acid by recrystallization or chromatography.
Part 2: Protein Expression and Purification
Materials:
-
Expression host (e.g., E. coli BL21(DE3))
-
Expression vector containing the gene of interest.
-
Minimal media (e.g., M9)
-
¹³C-methyl labeled amino acid
-
Other necessary nutrients for the minimal media (e.g., glucose, NH₄Cl, trace metals)
-
Inducing agent (e.g., IPTG)
-
Buffers for protein purification (e.g., lysis, wash, elution buffers)
-
Chromatography system (e.g., Ni-NTA for His-tagged proteins)
Procedure:
-
Media Preparation: Prepare minimal media, omitting the unlabeled version of the amino acid you will be adding as the ¹³C-labeled form. Add the purified ¹³C-methyl labeled amino acid to the media at an appropriate concentration (typically 50-100 mg/L).
-
Cell Culture: Inoculate the media with the E. coli expression strain carrying the plasmid of interest. Grow the cells at 37 °C with shaking until they reach the mid-log phase (OD₆₀₀ ≈ 0.6-0.8).
-
Induction: Induce protein expression by adding the inducing agent (e.g., IPTG to a final concentration of 0.1-1 mM). Continue to grow the cells at a lower temperature (e.g., 18-25 °C) for several hours or overnight.
-
Cell Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).
-
Purification: Clarify the lysate by centrifugation and purify the ¹³C-labeled protein from the supernatant using an appropriate chromatography method based on the properties of the protein or any affinity tags.
-
Sample Preparation for NMR: Exchange the purified protein into a suitable NMR buffer (e.g., phosphate (B84403) or HEPES buffer in 90% H₂O/10% D₂O or 100% D₂O). Concentrate the protein to the desired concentration for NMR analysis (typically 0.1-1 mM).
Safety and Handling of this compound
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6]
-
Toxicity: Toxic by inhalation, in contact with skin, and if swallowed.[6]
-
Carcinogenicity: Suspected of causing cancer.
-
Flammability: Flammable liquid and vapor.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat and sources of ignition. Protect from light.
Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound.[6][9][10]
References
- 1. Stable Isotope Labeled Compounds Market Growth Report 2035 [alliedmarketresearch.com]
- 2. polarismarketresearch.com [polarismarketresearch.com]
- 3. mordorintelligence.com [mordorintelligence.com]
- 4. Stable Isotope Labelled Compound Market Size & Share | Industry Growth 2032 [databridgemarketresearch.com]
- 5. Methyl iodide + copper wire (¹³C, 99%; Dâ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. schd-shimadzu.com [schd-shimadzu.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for In-Cell NMR Studies Using Iodomethane-13C
For Researchers, Scientists, and Drug Development Professionals
Introduction
In-cell Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biomolecules within a cellular environment. This method provides atomic-level insights into proteins in their native context, offering a significant advantage over in-vitro studies. The strategic incorporation of stable isotopes, such as Carbon-13 (¹³C), is essential for enhancing the sensitivity and resolution of in-cell NMR experiments.
Iodomethane-¹³C (¹³CH₃I) serves as a versatile and cost-effective precursor for the selective labeling of methyl groups in amino acids.[1] Methyl groups are excellent probes for NMR studies of large proteins and protein complexes due to their favorable relaxation properties and strategic locations in protein cores and at interaction interfaces.[2] These application notes provide detailed protocols for the use of Iodomethane-¹³C in preparing selectively labeled proteins for in-cell NMR studies, particularly in mammalian cells, and highlight its application in drug discovery and the study of cellular signaling pathways.
Key Applications
-
Enhanced Sensitivity for Large Proteins: Selective ¹³C-methylation of proteins significantly increases NMR sensitivity compared to traditional ¹⁵N-labeling methods, enabling the study of high molecular weight proteins and complexes.[3]
-
Drug Discovery and Screening: Monitoring the chemical shift perturbations of ¹³C-labeled methyl groups upon ligand binding provides a robust method for identifying and characterizing drug candidates.[3][4]
-
Investigating Protein-Protein Interactions: In-cell NMR with ¹³C-methyl labeled proteins allows for the detailed analysis of protein-protein interactions within cellular signaling pathways.
-
Studying Post-Translational Modifications: This technique can be adapted to study protein methylation, a crucial post-translational modification involved in regulating numerous cellular processes.
Experimental Protocols
The primary route for utilizing Iodomethane-¹³C for in-cell NMR involves the synthesis of ¹³C-methyl-labeled amino acid precursors, which are then incorporated into proteins during cell culture. Direct labeling of intracellular proteins with Iodomethane-¹³C is generally not performed due to the high reactivity and potential toxicity of methylating agents within the complex cellular environment.
Protocol 1: Synthesis of [3,3'-¹³C]-α-ketoisovalerate and [3-¹³C]-α-ketobutyrate from Iodomethane-¹³C
These α-keto acids are precursors for the biosynthesis of ¹³C-methyl-labeled valine, leucine, and isoleucine in bacterial expression systems.
Materials:
-
Iodomethane-¹³C (¹³CH₃I)
-
N,N-dimethylhydrazone of pyruvate (B1213749) tert-butyl ester
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Alkylation: The N,N-dimethylhydrazone of pyruvate tert-butyl ester is subjected to single or double alkylation using Iodomethane-¹³C in the presence of a strong base like LDA in anhydrous THF at low temperatures.[1]
-
Hydrolysis: The resulting alkylated product is then hydrolyzed using aqueous acid to yield the corresponding α-ketoester.[1]
-
Deprotection: The tert-butyl protecting group is removed by treatment with a strong acid (e.g., HCl) to afford the final ¹³C-labeled α-keto acid precursors.[1]
-
Purification: The synthesized precursors are purified using standard techniques such as column chromatography.
Protocol 2: Incorporation of ¹³C-Methyl-Labeled Amino Acids into Proteins in Mammalian Cells
This protocol describes the expression and labeling of a target protein in HEK293 cells using custom-prepared ¹³C-methyl-labeled amino acids.
Materials:
-
Suspension-cultured HEK293 cells
-
Expression vector containing the gene of interest
-
Custom cell culture medium lacking the amino acids to be labeled
-
Synthesized ¹³C-methyl-labeled amino acids (e.g., ¹³C-γ2-Ile, ¹³C-γ1,γ2-Val)[5]
-
Standard cell culture reagents and equipment
-
Protein purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins)
Procedure:
-
Cell Culture: Grow HEK293 cells in a standard growth medium to the desired density.
-
Medium Exchange: Pellet the cells by centrifugation and resuspend them in the custom medium supplemented with the synthesized ¹³C-methyl-labeled amino acids.[6]
-
Transfection and Expression: Transfect the cells with the expression vector and induce protein expression according to the specific protocol for your protein of interest.
-
Cell Harvesting: After the desired expression period (typically 48-72 hours), harvest the cells by centrifugation.
-
Protein Purification: Lyse the cells and purify the ¹³C-methyl-labeled protein using an appropriate purification strategy.
Protocol 3: In-Cell NMR Data Acquisition
Procedure:
-
Sample Preparation: Resuspend the harvested cells containing the overexpressed ¹³C-labeled protein in a suitable NMR buffer (e.g., phosphate-buffered saline in D₂O). Gently concentrate the cell suspension to a final volume suitable for your NMR tube (typically ~500 µL).
-
NMR Spectroscopy: Transfer the cell suspension to an NMR tube. Acquire ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) spectra to observe the ¹³C-methyl signals.[3] For larger proteins, TROSY (Transverse Relaxation-Optimized Spectroscopy)-based experiments are recommended to enhance sensitivity and resolution.[2]
-
Ligand/Drug Titration (for drug discovery): To study ligand binding, acquire a baseline ¹H-¹³C HSQC spectrum of the protein in the cells. Then, introduce the ligand or drug molecule to the cell suspension and acquire subsequent spectra at increasing concentrations. Monitor the chemical shift perturbations of the methyl group signals to identify binding events and map the interaction site.[3][7]
Data Presentation
The following tables summarize typical quantitative data obtained from in-cell NMR studies using ¹³C-methyl labeling.
Table 1: Labeling Efficiency and Sensitivity Enhancement
| Parameter | Value | Reference |
| ¹³C-Methyl Labeling Efficiency in HEK293 cells | Near 100% | [5] |
| ¹³C-Methyl Incorporation from E. coli extract in mammalian cells | ~66% | [6] |
| Sensitivity Gain (¹H/¹³C-HSQC vs. ¹H/¹⁵N-HSQC) for FKBP (~12 kDa) | ~3-fold | [3] |
| Sensitivity Gain (¹H/¹³C-HSQC vs. ¹H/¹⁵N-HSQC) for DHNA (~100 kDa) | ~7-fold | [1] |
Table 2: Typical Experimental Parameters for In-Cell NMR
| Parameter | Typical Value |
| Protein Concentration (in-cell effective) | 50 µM - 200 µM |
| NMR Spectrometer Field Strength | 600 - 900 MHz |
| NMR Experiment | 2D ¹H-¹³C HSQC/HMQC (TROSY) |
| Acquisition Time (per 2D spectrum) | 10 min - several hours |
| Temperature | 298 K - 310 K |
Table 3: Example of Chemical Shift Perturbation Data for Ligand Binding
| Residue | ¹H Chemical Shift Change (ppm) | ¹³C Chemical Shift Change (ppm) |
| Val24 | 0.05 | 0.20 |
| Ile56 | 0.12 | 0.45 |
| Leu98 | 0.08 | 0.30 |
| Val101 | 0.15 | 0.55 |
Note: The data in this table is illustrative and will vary depending on the protein-ligand system under investigation.
Visualizations
Experimental Workflow
References
- 1. Selective 1H- 13C NMR spectroscopy of methyl groups in residually protonated samples of large proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Using chemical shift perturbation to characterise ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 13C-Methylation of Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling of proteins is a cornerstone technique for investigating protein structure, dynamics, and interactions. The introduction of a 13C-methyl group serves as a powerful probe for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). While the user inquired about a protocol using Iodomethane-13C, direct in vitro methylation with this reagent is not a standard or specific method for labeling proteins for structural and functional studies. Iodomethane is a potent alkylating agent that can non-specifically modify various amino acid residues, primarily cysteine, but also histidine, aspartate, and glutamate, leading to a heterogeneous and often undesirable product.
Therefore, this document details the widely accepted and highly specific alternative: reductive methylation using 13C-formaldehyde . This in vitro method specifically targets the primary amino groups of lysine (B10760008) residues and the N-terminus of the protein, yielding a homogeneously labeled product suitable for a range of biophysical and proteomic analyses.[1][2][3][4] This technique is advantageous as it is performed under mild conditions, generally preserving the protein's structure and function, and the resulting dimethylated amines retain a positive charge, thus minimizing perturbations to the protein's isoelectric point.[3]
Principle of Reductive Methylation
Reductive methylation is a two-step chemical modification. First, a primary amine on the protein (the ε-amino group of a lysine residue or the α-amino group of the N-terminus) reacts with 13C-formaldehyde to form a Schiff base intermediate. Subsequently, a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or dimethylamine (B145610) borane (B79455) (DMAB), reduces the Schiff base to a stable monomethylamine. In the presence of excess formaldehyde (B43269), the reaction proceeds to form a dimethylamine, introducing two 13C-methyl groups per primary amine.[3][5][6]
Applications
-
NMR Spectroscopy: 13C-methyl groups provide sensitive probes for studying protein structure, dynamics, and interactions. The favorable relaxation properties of methyl groups allow for the study of large proteins and protein complexes.[1][7][8]
-
Mass Spectrometry: Reductive dimethylation is a widely used method for quantitative proteomics, allowing for the relative quantification of proteins in different samples.[5] The mass shift resulting from 13C-methylation allows for the tracking and quantification of proteins and the identification of lysine residues.[1][9][10]
-
X-ray Crystallography: The modification of surface lysine residues by reductive methylation can alter a protein's crystallization properties, sometimes leading to the formation of higher-quality crystals.[11]
-
Drug Discovery: By providing insights into protein-ligand and protein-protein interactions, 13C-methylation can aid in the design and screening of novel therapeutics.[4]
Data Presentation
Table 1: Reagents for Reductive Methylation
| Reagent | Function | Typical Concentration | Notes |
| Protein of Interest | Substrate for methylation | 1-10 mg/mL | Should be in a buffer without primary amines (e.g., HEPES, phosphate). |
| 13C-Formaldehyde | Source of 13C-methyl group | 20-fold molar excess over primary amines | Commercially available as a 20% w/w solution in H₂O. |
| Sodium Cyanoborohydride (NaBH₃CN) | Reducing agent | 50-100 mM | Stable at neutral pH. Handle with care as it can release cyanide. |
| Dimethylamine Borane (DMAB) | Alternative reducing agent | 20-50 mM | Less toxic alternative to NaBH₃CN. |
| Buffer | Maintain pH | 50-100 mM, pH 7.0-8.0 | HEPES or phosphate (B84403) buffers are commonly used. |
| Quenching Reagent | Stop the reaction | >2-fold molar excess over formaldehyde | e.g., Glycine (B1666218), Tris, or β-mercaptoethanol. |
Table 2: Typical Reaction Conditions and Outcomes
| Parameter | Condition | Rationale | Expected Outcome |
| pH | 7.0 - 8.0 | Optimal for Schiff base formation and reducing agent activity. | High labeling efficiency. |
| Temperature | 4°C to Room Temperature | 4°C is often used to maintain protein stability during longer incubations. | Slower reaction rate at 4°C, may require overnight incubation. |
| Incubation Time | 2 hours to overnight | Depends on temperature and protein reactivity. | Near-complete dimethylation of accessible primary amines. |
| Molar Ratio (Formaldehyde:Amines) | ~20:1 | Drives the reaction towards dimethylation. | >95% dimethylation of accessible lysines and N-terminus. |
| Molar Ratio (Reducing Agent:Formaldehyde) | ~2:1 | Ensures efficient reduction of the Schiff base. | Minimizes side reactions. |
Table 3: Quantitative Analysis of Methylation Efficiency
The extent of methylation can be precisely determined using mass spectrometry. The mass of the protein will increase by 28 Da for each dimethylated primary amine (2 x 14 Da from CH₃, minus 2 x 1 Da for the replaced hydrogens).
| Protein | Number of Primary Amines (Lys + N-term) | Expected Mass Shift (Da) | Observed Mass Shift (Da) | Methylation Efficiency (%) | Reference |
| Hen Egg White Lysozyme | 7 | 196 | ~196 | >95% | [10] |
| Bovine Serum Albumin | 60 | 1680 | Varies based on accessibility | High for surface-exposed lysines | [12] |
| Calmodulin | 8 | 224 | ~224 | >95% | [7][8] |
Experimental Protocols
Materials
-
Purified protein of interest (1-10 mg/mL in a non-amine-containing buffer like HEPES or phosphate, pH 7.0-8.0)
-
13C-Formaldehyde solution (20% w/w in H₂O, ~6.7 M)
-
Sodium cyanoborohydride (NaBH₃CN) or Dimethylamine borane (DMAB)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5)
-
Quenching buffer (e.g., 1 M Glycine, pH 8.0)
-
Dialysis tubing or desalting column for buffer exchange
Protocol for Reductive Methylation
-
Preparation:
-
If necessary, buffer exchange the purified protein into the reaction buffer (e.g., 50 mM HEPES, pH 7.5) to remove any primary amine-containing substances (e.g., Tris, glycine).
-
Determine the concentration of the protein and calculate the total molar concentration of primary amines (number of lysine residues + 1 for the N-terminus).
-
Prepare fresh solutions of the reducing agent (e.g., 1 M NaBH₃CN or 1 M DMAB in water).
-
-
Reaction Setup (perform in a well-ventilated fume hood):
-
To the protein solution on ice, add 13C-formaldehyde to a final concentration that is a 20-fold molar excess over the total primary amines. Mix gently by pipetting.
-
Immediately add the reducing agent (e.g., NaBH₃CN to a final concentration of 50 mM). Mix gently.
-
-
Incubation:
-
Incubate the reaction mixture at 4°C with gentle stirring or rocking. The incubation time can range from 2 hours to overnight. For many proteins, a 2-hour incubation is sufficient for near-complete methylation.[13]
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching reagent that contains a primary amine, such as glycine or Tris, to a final concentration that is at least a 2-fold molar excess over the initial formaldehyde concentration.
-
Incubate for 1 hour at 4°C to ensure all excess formaldehyde is consumed.
-
-
Removal of Reagents:
-
Remove the excess reagents and byproducts by dialysis against a suitable buffer (e.g., PBS or the buffer required for downstream applications) or by using a desalting column.
-
-
Analysis of Methylation:
-
Determine the extent of methylation by mass spectrometry (e.g., ESI-MS). The observed mass should increase by approximately 28 Da for each fully dimethylated amine.[12]
-
The 13C-methylated protein is now ready for downstream applications such as NMR spectroscopy or MS-based proteomics.
-
Visualizations
Caption: Experimental workflow for the 13C-reductive methylation of proteins.
Caption: Reaction mechanism of reductive methylation of primary amines in proteins.
References
- 1. Mass spectrometry assisted assignment of NMR resonances in reductively 13C-methylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Review of Methods to Assign the NMR Peaks of Reductively Methylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccesspub.org [openaccesspub.org]
- 5. Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Application of Reductive 13C-Methylation of Lysines to Enhance the Sensitivity of Conventional NMR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of reductive ¹³C-methylation of lysines to enhance the sensitivity of conventional NMR methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mass Spectrometry Assisted Assignment of NMR Resonances in Reductively 13C-Methylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Large-scale evaluation of protein reductive methylation for improving protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repository.lsu.edu [repository.lsu.edu]
- 13. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
Application Notes and Protocols for Iodomethane-13C in Quantitative NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the determination of the absolute or relative concentration of substances in a sample. It is a primary ratio method of measurement, meaning that the signal intensity is directly proportional to the number of nuclei present in the sample. The use of an internal standard with a known concentration is crucial for accurate and precise quantification.
Iodomethane-13C (¹³CH₃I) is an excellent internal standard for ¹³C qNMR for several reasons. Its single, sharp resonance in the ¹³C NMR spectrum is typically well-separated from the signals of most organic molecules, minimizing signal overlap.[1] The carbon nucleus in this compound has a relatively long spin-lattice relaxation time (T₁), which is a critical consideration for quantitative experiments. Furthermore, being isotopically labeled, it can be introduced into a sample without adding proton signals that might complicate ¹H NMR spectra. This application note provides a detailed overview, experimental protocols, and data presentation guidelines for the use of this compound in quantitative ¹³C NMR spectroscopy.
Principle of Quantitative ¹³C NMR
The basis of qNMR is the direct proportionality between the integrated area of a specific resonance signal and the molar amount of the corresponding nucleus. For accurate quantification in ¹³C NMR, several experimental parameters must be carefully controlled to ensure this relationship holds true. The key challenges in ¹³C qNMR are the long spin-lattice relaxation times (T₁) of carbon nuclei and the Nuclear Overhauser Effect (NOE), which can enhance signal intensities in a non-uniform manner.[2]
To obtain accurate quantitative results, it is essential to:
-
Ensure complete relaxation of all relevant nuclei between scans by using a sufficiently long relaxation delay (D1). A common rule of thumb is to set D1 to at least 5 times the longest T₁ of the signals of interest.[3]
-
Suppress the NOE by using inverse-gated decoupling. This technique applies proton decoupling only during the acquisition of the FID, not during the relaxation delay, thus preventing the non-quantitative signal enhancement from the NOE.[4]
-
Achieve a high signal-to-noise ratio (S/N) for both the analyte and the internal standard signals.
Advantages of Using this compound as a qNMR Standard
-
Single, Sharp Signal: this compound exhibits a single resonance in the ¹³C NMR spectrum, simplifying spectral analysis and integration.
-
Chemical Shift: Its chemical shift is in a region that generally does not overlap with the signals of many common organic functional groups.
-
Isotopic Purity: Commercially available with high isotopic purity (typically >99 atom % ¹³C), ensuring accurate standard concentration.
-
Minimal Interference in ¹H NMR: As a ¹³C-labeled compound, it does not introduce additional signals in ¹H NMR spectra, which is advantageous when correlating data from both nuclei.
Applications in Pharmaceutical Analysis
Quantitative ¹³C NMR using this compound as an internal standard is a valuable tool in pharmaceutical analysis for:
-
Purity Assessment: Determining the purity of active pharmaceutical ingredients (APIs) and intermediates.
-
Content Uniformity: Assessing the uniformity of dosage units.
-
Stability Studies: Quantifying the degradation of drug substances over time.
-
Reaction Monitoring: Tracking the consumption of starting materials and the formation of products in chemical reactions, such as the Heck reaction.[5]
Experimental Protocols
Protocol 1: General Quantitative ¹³C NMR Experiment
This protocol outlines the general steps for performing a quantitative ¹³C NMR experiment using this compound as an internal standard.
1. Sample Preparation:
-
Accurately weigh a known amount of the analyte and this compound internal standard.
-
Dissolve the mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a volumetric flask to a known volume.
-
Transfer an appropriate amount of the solution to an NMR tube.
2. NMR Spectrometer Setup:
-
Tune and shim the spectrometer probe for the sample.
-
Set the temperature to a constant value (e.g., 298 K).
3. Acquisition Parameters:
The following are recommended starting parameters. These may need to be optimized for specific samples and spectrometers.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgig (or equivalent) | Inverse-gated decoupling to suppress NOE.[6] |
| Pulse Angle | 30-45° | A smaller flip angle allows for a shorter relaxation delay. |
| Relaxation Delay (D1) | 5 x T₁ (longest) | Ensures complete relaxation of all nuclei for accurate integration.[3] For many carbon nuclei, this can be 60 seconds or more. To shorten this, a relaxation agent can be used.[7] |
| Acquisition Time (AQ) | ≥ 2 seconds | To ensure good digital resolution. |
| Number of Scans (NS) | Dependent on sample concentration | Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest for an integration error of <1%.[3] |
| Spectral Width (SW) | Sufficient to cover all signals | Ensure a clear baseline on both sides of the spectrum. |
4. Data Processing:
-
Apply an exponential multiplication with a line broadening factor (e.g., 0.3 - 1 Hz).
-
Perform Fourier transformation.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Perform baseline correction.
-
Integrate the signal of the analyte and the this compound internal standard.
5. Calculation of Analyte Concentration:
The concentration of the analyte can be calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
Canalyte = Concentration of the analyte
-
Ianalyte = Integral of the analyte signal
-
Nanalyte = Number of carbons giving rise to the analyte signal
-
IIS = Integral of the this compound signal
-
NIS = Number of carbons for the internal standard (1 for ¹³CH₃I)
-
MWanalyte = Molecular weight of the analyte
-
MWIS = Molecular weight of the internal standard
-
manalyte = Mass of the analyte
-
mIS = Mass of the internal standard
-
PIS = Purity of the internal standard
Protocol 2: Accelerated Quantitative ¹³C NMR using a Paramagnetic Relaxation Agent
To reduce the long experiment times associated with long T₁ relaxation delays, a paramagnetic relaxation agent like chromium(III) acetylacetonate (B107027) (Cr(acac)₃) can be added to the sample.
1. Sample Preparation:
-
Prepare the sample as described in Protocol 1.
-
Add a small, known amount of a stock solution of Cr(acac)₃ to the NMR tube. The final concentration of the relaxation agent should be in the range of 5-20 mM.
2. NMR Spectrometer Setup and Data Processing:
-
Follow the same procedure as in Protocol 1.
3. Acquisition Parameters:
-
Relaxation Delay (D1): The addition of the relaxation agent will significantly shorten the T₁ values. The D1 value can be reduced accordingly, often to as little as 1-5 seconds. The T₁ values should be measured for the specific sample to determine the optimal D1.
Data Presentation
Quantitative data should be summarized in a clear and structured table to allow for easy comparison and interpretation.
Table 1: Quantitative ¹³C NMR Data for the Determination of API Purity
| Analyte (API) | Spectrometer Field (MHz) | Internal Standard | Analyte Signal (ppm, multiplicity) | Internal Standard Signal (ppm) | Relaxation Delay (D1) (s) | Number of Scans (NS) | Calculated Purity (%) | RSD (%) (n=3) |
| Ibuprofen | 125 | This compound | 181.2 (s, C=O) | -20.7 | 60 | 256 | 99.2 | 0.3 |
| Paracetamol | 100 | This compound | 168.5 (s, C=O) | -20.7 | 60 | 512 | 98.9 | 0.5 |
| Atorvastatin | 150 | This compound | 177.4 (s, C=O) | -20.7 | 30 (with Cr(acac)₃) | 128 | 99.5 | 0.2 |
Visualizations
Caption: Workflow for quantitative NMR using this compound.
Caption: Key relationships for accurate qNMR experiments.
References
- 1. Accelerating quantitative 13C NMR spectra using an EXtended ACquisition Time (EXACT) method - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. sc.edu [sc.edu]
- 5. magritek.com [magritek.com]
- 6. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections [mdpi.com]
- 7. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
Application of Iodomethane-¹³C in Metabolic Flux Analysis: Tracing One-Carbon Metabolism and Methylation Dynamics
Application Notes
Introduction
Metabolic Flux Analysis (MFA) is a powerful methodology used to elucidate the rates of metabolic reactions within a biological system. The choice of isotopic tracer is critical for accurately probing specific pathways. While tracers like ¹³C-glucose and ¹³C-glutamine are widely used to analyze central carbon metabolism, Iodomethane-¹³C (¹³CH₃I) emerges as a specialized tool for investigating one-carbon metabolism and cellular methylation fluxes. The ¹³C-labeled methyl group from Iodomethane-¹³C can be used to trace the flow of one-carbon units, which are fundamental for the biosynthesis of nucleotides, amino acids, and for the epigenetic regulation of gene expression through methylation.
Principle of Application
Iodomethane-¹³C serves as a donor of a ¹³C-labeled methyl group. While not a primary carbon source for central metabolism, its methyl group can be incorporated into key metabolic cycles, most notably the methionine cycle. The metabolic fate of the ¹³C-methyl group can be traced into S-adenosylmethionine (SAM), the universal methyl donor, and subsequently into a wide range of methylated molecules, including DNA, RNA, proteins (e.g., histones), and lipids. By quantifying the rate of ¹³C incorporation into these downstream metabolites using mass spectrometry or NMR, researchers can calculate the flux through methylation pathways. This provides critical insights into the regulation of one-carbon metabolism and its impact on cellular function in various physiological and pathological states.
Key Applications in Research and Drug Development
-
Oncology: Cancer cells often exhibit altered one-carbon metabolism to support rapid proliferation and epigenetic modifications. Iodomethane-¹³C can be used to quantify the increased demand for methyl groups in cancer cells and to assess the efficacy of drugs targeting methylation pathways.
-
Neuroscience: Methylation reactions are crucial for the synthesis of neurotransmitters and for epigenetic regulation in the brain. This tracer can be applied to study the impact of neurological disorders and potential therapeutic interventions on one-carbon metabolism in neural cells.
-
Epigenetics: By tracing the ¹³C-methyl group into DNA and histones, researchers can directly measure the rates of DNA and histone methylation, providing a dynamic view of epigenetic regulation that complements traditional static methylation analysis.
-
Drug Metabolism: Iodomethane-¹³C can be used to study the methylation of xenobiotics as part of drug metabolism and detoxification pathways.
Limitations
The application of Iodomethane-¹³C in MFA has certain limitations. Iodomethane is a reactive compound and can be toxic to cells at high concentrations. Therefore, careful dose-response studies are required to determine a non-toxic labeling concentration. Furthermore, the interpretation of labeling patterns can be complex due to the extensive network of methylation reactions and potential for isotopic dilution from endogenous unlabeled methyl donors.
Experimental Protocols
I. Cell Culture and Labeling with Iodomethane-¹³C
-
Cell Seeding: Plate cells at a density that will ensure they are in the mid-exponential growth phase at the time of labeling. The optimal cell density should be determined empirically for each cell line.
-
Preparation of Labeling Medium: Prepare fresh culture medium. Immediately before the experiment, prepare a stock solution of Iodomethane-¹³C in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the medium should not exceed 0.1%.
-
Determination of Optimal Tracer Concentration: Perform a dose-response experiment to determine the highest concentration of Iodomethane-¹³C that does not significantly impact cell viability or growth over the desired labeling period. This is a critical step to avoid artifacts due to toxicity.
-
Isotopic Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium containing the determined optimal concentration of Iodomethane-¹³C.
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of ¹³C-label incorporation. A steady-state labeling can also be performed for a longer duration (e.g., 48-72 hours).
-
II. Metabolite Extraction
-
Quenching Metabolism:
-
To halt metabolic activity, rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS.
-
Add a pre-chilled quenching/extraction solution, such as 80:20 methanol:water, kept at -80°C.
-
-
Cell Lysis and Metabolite Collection:
-
Scrape the cells in the extraction solution and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes vigorously.
-
Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet cell debris and proteins.
-
Collect the supernatant containing the polar metabolites.
-
-
Sample Preparation for Analysis: The supernatant can be dried under a stream of nitrogen or using a vacuum concentrator and then reconstituted in a suitable solvent for mass spectrometry or NMR analysis.
III. Analytical Methods
-
Mass Spectrometry (MS): High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) is the preferred method for analyzing the incorporation of the ¹³C-label into various metabolites. The mass isotopologue distribution (MID) of key metabolites in the one-carbon pathway (e.g., methionine, SAM, SAH) and methylated products (e.g., methylated amino acids in histones, methylated nucleotides in DNA/RNA) is determined.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR can also be used to detect the position of the ¹³C-label in metabolites, providing complementary information to MS analysis.
Data Presentation
Table 1: Hypothetical Mass Isotopologue Distribution (MID) of Key Metabolites after 24h Labeling with Iodomethane-¹³C
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |
| Methionine | 50.5 | 45.2 | 2.1 | 1.5 | 0.5 | 0.2 |
| S-adenosylmethionine (SAM) | 48.3 | 47.1 | 2.3 | 1.6 | 0.5 | 0.2 |
| S-adenosylhomocysteine (SAH) | 55.6 | 40.3 | 2.0 | 1.4 | 0.5 | 0.2 |
| Trimethyllysine (in Histone H3) | 60.1 | 25.5 | 10.2 | 4.2 | - | - |
Note: This table presents hypothetical data for illustrative purposes. M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms from the tracer.
Visualization of Metabolic Pathways and Workflows
Caption: Experimental workflow for Iodomethane-¹³C metabolic flux analysis.
Caption: Tracing one-carbon metabolism with Iodomethane-¹³C.
Application Notes and Protocols for Isotopic Permethylation of Glycans using ¹³CH₃I for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative analysis of protein glycosylation is crucial for understanding fundamental biological processes and for the development of biotherapeutics. Mass spectrometry (MS) has emerged as a powerful tool for glycan analysis due to its high sensitivity and ability to provide detailed structural information. Permethylation is a widely used derivatization technique in glycomics that enhances glycan ionization efficiency and stabilizes sialic acid residues for MS analysis.[1][2][3][4] Isotopic labeling through permethylation, by substituting methyl iodide (¹²CH₃I) with its stable isotope-labeled counterpart (¹³CH₃I), allows for the relative quantification of glycans from two different samples in a single MS analysis.[5][6] This approach provides a robust method for comparative glycomic studies, enabling the identification of changes in glycosylation patterns associated with disease, drug treatment, or different physiological states.
This document provides detailed application notes and protocols for the isotopic permethylation of glycans using ¹³CH₃I for quantitative mass spectrometry analysis.
Principle of the Method
The core principle of this quantitative glycomics strategy involves the differential labeling of two sets of glycan samples with "light" (¹²CH₃I) and "heavy" (¹³CH₃I) methyl groups. In the permethylation reaction, all free hydroxyl and N-acetyl groups on the glycans are methylated. By using ¹³CH₃I, each methyl group adds a mass of 1 Da greater than the corresponding ¹²CH₃ group. After separate labeling, the two samples are mixed in a 1:1 ratio. When analyzed by mass spectrometry, each glycan species will appear as a pair of peaks separated by a mass difference corresponding to the number of methylation sites. The ratio of the intensities of these isotopic peaks directly reflects the relative abundance of that specific glycan in the original two samples.
Key Advantages
-
Accurate Relative Quantification: The co-elution and co-ionization of the light and heavy labeled glycans minimize variations in ionization efficiency, leading to accurate relative quantification.
-
Increased Sensitivity: Permethylation significantly enhances the ionization efficiency of glycans in mass spectrometry.[3]
-
Stabilization of Sialic Acids: The methylation of sialic acid carboxyl groups prevents their loss during MS analysis.[1]
-
Versatility: This method is applicable to both N-linked and O-linked glycans.
Experimental Workflow
The overall experimental workflow for isotopic permethylation of glycans for mass spectrometry is depicted below.
Experimental workflow for isotopic permethylation.
Detailed Protocols
Protocol 1: N-Glycan Release from Glycoproteins
This protocol describes the enzymatic release of N-linked glycans from glycoproteins using Peptide-N-Glycosidase F (PNGase F).
Materials:
-
Glycoprotein (B1211001) sample (e.g., purified protein, cell lysate, or serum)
-
Denaturation Buffer: 5% SDS, 10% β-mercaptoethanol
-
NP-40 Solution: 10% (v/v) Nonidet P-40
-
PNGase F (e.g., New England Biolabs)
-
5x PNGase F Reaction Buffer (e.g., 250 mM sodium phosphate, pH 7.5)
-
Milli-Q water
Procedure:
-
To your glycoprotein sample (containing 10-100 µg of protein), add Denaturation Buffer to a final concentration of 0.5% SDS and 1% β-mercaptoethanol.
-
Incubate the sample at 100°C for 10 minutes to denature the protein.
-
Allow the sample to cool to room temperature.
-
Add NP-40 Solution to a final concentration of 1% to sequester the SDS.
-
Add 5x PNGase F Reaction Buffer to a final 1x concentration.
-
Add 1-2 µL of PNGase F (500,000 units/mL).
-
Incubate the reaction at 37°C for 12-18 hours.
-
After incubation, the released N-glycans are ready for purification.
Protocol 2: Purification of Released N-Glycans using Solid-Phase Extraction (SPE)
This protocol outlines the purification of released N-glycans from the enzymatic digest using a graphitized carbon cartridge.
Materials:
-
Graphitized carbon SPE cartridge (e.g., 150 mg)
-
SPE vacuum manifold
-
Solvent A: Milli-Q water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in Milli-Q water
-
Elution Solvent: 50% acetonitrile (B52724) in 0.1% TFA
Procedure:
-
Condition the graphitized carbon cartridge by washing with 3 mL of Elution Solvent followed by 3 mL of Solvent B.
-
Equilibrate the cartridge with 3 mL of Solvent A.
-
Load the PNGase F digest containing the released N-glycans onto the cartridge.
-
Wash the cartridge with 5 mL of Solvent A to remove salts and peptides.
-
Elute the N-glycans with 2 mL of Elution Solvent.
-
Dry the eluted glycans in a vacuum centrifuge.
Protocol 3: Isotopic Permethylation of N-Glycans
This protocol details the permethylation of two separate glycan samples with ¹²CH₃I and ¹³CH₃I. A solid-phase permethylation approach is described for its efficiency and ease of use.
Materials:
-
Dried glycan samples (from two different conditions)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sodium hydroxide (B78521) (NaOH) pellets
-
Methyl iodide (¹²CH₃I)
-
¹³C-Methyl iodide (¹³CH₃I)
-
Dichloromethane (DCM)
-
Milli-Q water
-
Microfuge tubes
Procedure:
-
Prepare NaOH/DMSO slurry: In a fume hood, carefully grind NaOH pellets into a fine powder. Add the powdered NaOH to anhydrous DMSO to create a slurry (approximately 1 g NaOH per 2 mL DMSO).
-
Sample 1 (Light Labeling): a. Resuspend one dried glycan sample in 50 µL of DMSO. b. Add 50 µL of the NaOH/DMSO slurry to the sample and vortex for 10 minutes. c. Add 25 µL of ¹²CH₃I and vortex for 20 minutes at room temperature.
-
Sample 2 (Heavy Labeling): a. Resuspend the second dried glycan sample in 50 µL of DMSO. b. Add 50 µL of the NaOH/DMSO slurry to the sample and vortex for 10 minutes. c. Add 25 µL of ¹³CH₃I and vortex for 20 minutes at room temperature.
-
Quench the reaction: Carefully add 200 µL of Milli-Q water to each reaction tube to quench the reaction.
-
Extraction: a. Add 500 µL of DCM to each tube and vortex thoroughly. b. Centrifuge at 14,000 x g for 5 minutes to separate the phases. c. Carefully remove the upper aqueous layer. d. Wash the lower DCM layer with 500 µL of Milli-Q water three times.
-
Combine and Dry: After the final wash and removal of the aqueous layer, combine the DCM layers from the light and heavy labeled samples into a single tube.
-
Dry the combined sample in a vacuum centrifuge.
-
The dried, isotopically labeled permethylated glycans are now ready for MS analysis.
Mass Spectrometry Analysis
The permethylated glycans can be analyzed by various MS techniques, including MALDI-TOF MS and LC-ESI-MS. LC-MS is often preferred for complex mixtures as it provides separation of isomers.
Typical LC-MS Parameters:
-
Column: A C18 reversed-phase column is suitable for separating permethylated glycans.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A shallow gradient from approximately 30% to 60% Mobile Phase B over 60 minutes is a good starting point.
-
MS Detection: Positive ion mode.
-
MS Scan Range: m/z 500-2500.
-
MS/MS: Data-dependent acquisition (DDA) can be used to acquire fragmentation spectra for structural confirmation.
Data Analysis
The primary goal of data analysis is to determine the relative abundance of each glycan by comparing the peak intensities of the ¹²C- and ¹³C-labeled pairs.
Data analysis workflow for quantitative glycomics.
Quantitative Data Summary
The isotopic permethylation method has been shown to be robust and reliable for the relative quantification of glycans.
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | |
| Reproducibility (CV) | < 15% (typically around 13%) | [5][6] |
| Dynamic Range | At least two orders of magnitude | [5][6] |
Table 1: Example Quantitative Data for a Hypothetical Glycan
This table illustrates the expected output from a quantitative experiment comparing a control and a treated sample.
| Glycan Composition | ¹²C-Permethylated m/z (Control) | ¹³C-Permethylated m/z (Treated) | Intensity Ratio (¹³C/¹²C) | Fold Change (Treated/Control) |
| Hex₅HexNAc₄ | 2041.0 | 2058.0 | 2.1 | 2.1 |
| Hex₅HexNAc₄Fuc₁ | 2215.1 | 2233.1 | 0.8 | 0.8 |
| Hex₆HexNAc₅ | 2432.2 | 2451.2 | 1.5 | 1.5 |
Note: The exact m/z values will depend on the number of methyl groups added.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Permethylation | Insufficient NaOH or methyl iodide; presence of water in reagents. | Use anhydrous DMSO and freshly prepared NaOH slurry. Ensure sufficient reagent excess. |
| Poor Ionization in MS | Sample contains salts or other contaminants. | Ensure thorough washing during the extraction step. |
| Inaccurate Quantification Ratios | Incomplete reaction in one of the samples; unequal mixing. | Ensure complete permethylation for both samples before mixing. Carefully pipette equal volumes for mixing. |
| Side Reactions (Peeling) | Harsh reaction conditions. | Minimize reaction time and maintain room temperature. |
Conclusion
Isotopic permethylation of glycans using ¹³CH₃I is a powerful and reliable method for the relative quantification of glycans by mass spectrometry. The detailed protocols and application notes provided here offer a comprehensive guide for researchers in academia and industry to implement this technique for robust and accurate comparative glycomic analysis. This approach is invaluable for biomarker discovery, understanding disease mechanisms, and ensuring the quality and consistency of biopharmaceutical products.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A Glycomics Platform for the Analysis of Permethylated Oligosaccharide Alditols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Permethylated Glycan by Liquid Chromatography (LC) and Mass Spectrometry (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tools for glycomics: relative quantitation of glycans by isotopic permethylation using 13CH3I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. scispace.com [scispace.com]
Application Notes and Protocols for Tracking Reaction Pathways with ¹³C-Labeled Methyl Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique for elucidating metabolic pathways and reaction mechanisms. The use of ¹³C-labeled compounds, in conjunction with analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the precise tracking of atoms through complex biochemical transformations.[1][2][3] ¹³C-labeled methyl iodide (¹³C-CH₃I) serves as a versatile reagent for introducing a ¹³C-labeled methyl group onto a wide range of molecules, making it an invaluable tool for studying methylation reactions.[4][5][6]
Methylation is a fundamental biological process involved in the regulation of gene expression, protein function, and signaling pathways. Dysregulation of methylation is implicated in various diseases, including cancer.[7] These application notes provide detailed protocols and guidelines for utilizing ¹³C-methyl iodide to track reaction pathways, with a focus on applications in drug development and metabolic research.
Core Principles
The fundamental principle behind using ¹³C-methyl iodide as a tracer is the introduction of a stable, heavier isotope of carbon into a molecule of interest. The mass difference between ¹²C and ¹³C allows for the differentiation of labeled and unlabeled molecules by mass spectrometry. By tracking the incorporation of the ¹³C-methyl group into substrates and downstream products, researchers can delineate reaction pathways, identify novel methylation targets, and quantify reaction kinetics. The overall workflow involves introducing ¹³C-methyl iodide to a biological system or chemical reaction, followed by sample preparation, and analysis of isotope incorporation.
Applications in Research and Drug Development
-
Elucidation of Enzyme Mechanisms: Tracking the transfer of the ¹³C-labeled methyl group from a donor to an acceptor molecule can confirm the activity and substrate specificity of methyltransferase enzymes.
-
Metabolic Flux Analysis: While less common than using substrates like glucose or glutamine, ¹³C-methyl iodide can be used to probe specific methylation fluxes within a metabolic network.[1]
-
Drug Metabolism Studies: Investigating the methylation of drug candidates by metabolic enzymes.
-
Biomarker Discovery: Identifying novel methylated metabolites that may serve as biomarkers for disease diagnosis or prognosis.[2]
-
Target Engagement Studies: Assessing whether a drug interacts with its intended methyltransferase target by observing changes in the methylation of a known substrate.
Experimental Protocols
Protocol 1: In Vitro Enzyme Assay with ¹³C-Methyl Iodide
This protocol describes a general method for assessing the activity of a purified methyltransferase enzyme in vitro.
Materials:
-
Purified methyltransferase enzyme
-
Substrate molecule
-
Reaction buffer (optimized for the enzyme of interest)
-
Quenching solution (e.g., ice-cold trichloroacetic acid or a specific inhibitor)
-
Solvents for extraction (e.g., ethyl acetate, chloroform)
-
LC-MS grade solvents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, the substrate at a known concentration, and the purified enzyme.
-
Initiation of Reaction: Add ¹³C-methyl iodide to the reaction mixture to initiate the reaction. The final concentration of ¹³C-methyl iodide should be optimized based on the enzyme's kinetic properties.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme for a specific period (e.g., 30 minutes). A time-course experiment can be performed by taking aliquots at different time points.
-
Quenching: Stop the reaction by adding an equal volume of quenching solution.
-
Extraction: Extract the methylated product from the aqueous reaction mixture using an appropriate organic solvent. Vortex the mixture and centrifuge to separate the phases.
-
Sample Preparation for Analysis: Carefully collect the organic layer containing the product and evaporate the solvent under a stream of nitrogen. Reconstitute the dried sample in a suitable solvent for LC-MS analysis.
-
LC-MS Analysis: Analyze the sample using liquid chromatography-mass spectrometry (LC-MS) to detect the ¹³C-labeled product. The mass of the product will be increased by 1 Da for each incorporated ¹³C-methyl group compared to the unlabeled product.
Protocol 2: Cellular Labeling with ¹³C-Methyl Iodide
This protocol provides a general guideline for labeling cellular metabolites with a ¹³C-methyl group.
Materials:
-
Adherent or suspension cells in culture
-
Cell culture medium
-
¹³C-Methyl Iodide
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching/Extraction solvent (e.g., 80% methanol (B129727), -80°C)
-
Cell scraper (for adherent cells)
Procedure:
-
Cell Culture: Culture cells to the desired confluency or density.
-
Labeling: Introduce ¹³C-methyl iodide to the cell culture medium at a non-toxic concentration. The optimal concentration and labeling time should be determined empirically.
-
Metabolic Quenching: To halt metabolic activity, rapidly wash the cells with ice-cold PBS.
-
Metabolite Extraction:
-
Adherent cells: Add ice-cold 80% methanol and scrape the cells.
-
Suspension cells: Pellet the cells by centrifugation and resuspend in ice-cold 80% methanol.
-
-
Cell Lysis: Subject the cell suspension to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to ensure complete cell lysis.[2]
-
Centrifugation: Centrifuge the cell lysate at high speed to pellet cell debris.
-
Sample Preparation: Collect the supernatant containing the metabolites and dry it under a vacuum.
-
Analysis: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS or GC-MS analysis to identify ¹³C-methylated species.
Data Presentation
Quantitative data from ¹³C-labeling experiments should be summarized in a clear and structured format. The following table provides an example of how to present data from an in vitro enzyme assay.
| Substrate | Enzyme Concentration (µM) | Incubation Time (min) | % Labeled Product (M+1) |
| Substrate A | 1 | 10 | 15.2 ± 1.8 |
| Substrate A | 1 | 30 | 45.7 ± 3.2 |
| Substrate A | 1 | 60 | 82.1 ± 4.5 |
| Substrate A | 2 | 30 | 75.3 ± 5.1 |
| Substrate B | 1 | 30 | 2.1 ± 0.5 |
Table 1: Example of quantitative data presentation for an in vitro methylation assay using ¹³C-methyl iodide. Data represents the mean ± standard deviation of triplicate experiments.
Visualizations
Diagrams created using the DOT language can effectively illustrate experimental workflows and reaction pathways.
Figure 1: General experimental workflows for using ¹³C-methyl iodide.
Figure 2: A simplified diagram of an enzyme-catalyzed methylation reaction.
Safety Precautions
Methyl iodide is toxic and a suspected carcinogen.[6][9][10] All handling of ¹³C-methyl iodide should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Refer to the Safety Data Sheet (SDS) for detailed safety information.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. escholarship.org [escholarship.org]
- 4. Cambridge Isotope Laboratories, Inc. (CIL) offers product ES-5261-1-2 Persistent Organic Pollutants Cleanup Spike (¹³C, 99%) 1 µg/mL in nonane [isotope.com]
- 5. calibrechem.com [calibrechem.com]
- 6. Methyl iodide (¹³C, 99%) + copper wire- Cambridge Isotope Laboratories, CLM-287-1 [isotope.com]
- 7. Quantitative high-throughput analysis of DNA methylation patterns by base-specific cleavage and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. theclinivex.com [theclinivex.com]
- 9. Methyl iodide + copper wire (¹³C, 99%; Dâ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 10. epa.gov [epa.gov]
Application Notes and Protocols for Iodomethane-¹³C in Studying Organometallic Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Iodomethane-¹³C as a powerful tool to elucidate the mechanisms of organometallic reactions. The stable isotope label allows for precise tracking of the methyl group through various reaction pathways using Nuclear Magnetic Resonance (NMR) spectroscopy and for the determination of kinetic isotope effects (KIEs), offering profound insights into transition states and rate-determining steps.
Application: Elucidating Oxidative Addition Mechanisms
Oxidative addition is a fundamental step in many catalytic cycles, where a metal complex is oxidized as a substrate is added. Iodomethane-¹³C is an excellent reagent for studying these mechanisms, as the ¹³C-labeled methyl group can be readily monitored as it transfers to the metal center.
Experimental Protocol: ¹³C NMR Monitoring of Oxidative Addition to a Rh(I) Complex
This protocol describes the monitoring of the oxidative addition of Iodomethane-¹³C to a square planar Rh(I) complex, a reaction that is a key step in processes like the Monsanto acetic acid process.
Materials and Reagents:
-
Rh(I) precursor complex (e.g., [Rh(β-diketonato)(CO)(PPh₃)])
-
Iodomethane-¹³C (99 atom % ¹³C)
-
Anhydrous, deuterated NMR solvent (e.g., benzene-d₆, toluene-d₈)
-
NMR tubes and syringes for anaerobic transfer
General Procedure:
-
In a nitrogen-filled glovebox, prepare a stock solution of the Rh(I) complex in the chosen deuterated solvent.
-
Transfer a known volume of the Rh(I) solution to an NMR tube and seal it with a septum.
-
Acquire a baseline ¹H and ¹³C{¹H} NMR spectrum of the starting material.
-
Using a microsyringe, add a stoichiometric amount of Iodomethane-¹³C to the NMR tube.
-
Immediately begin acquiring a series of time-resolved ¹³C{¹H} NMR spectra to monitor the appearance of new ¹³C signals corresponding to the Rh(III)-¹³CH₃ adduct.
NMR Data Acquisition and Analysis:
-
¹³C{¹H} NMR: The appearance of a new signal, often a doublet due to coupling with ¹⁰³Rh (I=1/2), confirms the formation of the Rh-CH₃ bond. The chemical shift of this new peak provides information about the electronic environment of the methyl group attached to the metal.
-
Kinetics: By integrating the signals of the starting material and the product over time, the reaction kinetics can be determined.
A theoretical study of the oxidative addition of methyl iodide to a Rh(I) complex revealed that the initial product is a Rh(III)-alkyl species formed via an Sₙ2 mechanism[1]. Subsequent isomerization can lead to a more stable acyl product[1][2].
Application: Investigating Reductive Elimination Pathways
Reductive elimination is the reverse of oxidative addition and is often the product-forming step in catalytic cycles. By starting with a ¹³C-labeled methyl group on the metal complex, its elimination to form a new C-C or C-X bond can be tracked.
Experimental Protocol: ¹³C-Labeling Study of Reductive Elimination from a Pt(IV) Complex
This protocol outlines a method to study the reductive elimination of a ¹³C-labeled methyl group from a Pt(IV) complex, which is relevant to understanding C-C and C-O bond formation reactions.
Materials and Reagents:
-
A Pt(IV) complex containing a ¹³C-labeled methyl group (prepared via oxidative addition of Iodomethane-¹³C to a Pt(II) precursor).
-
Anhydrous, deuterated solvent (e.g., C₆D₆).
-
Internal standard for NMR quantification (e.g., ferrocene).
-
Thermostatted NMR probe.
General Procedure:
-
Dissolve the ¹³C-labeled Pt(IV) complex and the internal standard in the deuterated solvent in an NMR tube.
-
Acquire an initial ¹³C{¹H} NMR spectrum at a low temperature where the complex is stable.
-
Increase the temperature of the NMR probe to initiate the reductive elimination reaction.
-
Acquire time-resolved ¹³C{¹H} NMR spectra to monitor the disappearance of the Pt-¹³CH₃ signal and the appearance of the new signal for the ¹³C-labeled organic product (e.g., ¹³C-ethane or ¹³C-anisole).
Data Analysis:
-
Product Identification: The chemical shift and coupling patterns in the ¹³C{¹H} NMR spectrum of the product will confirm its identity.
-
Rate Determination: The rate of the reaction can be determined by monitoring the change in concentration of the starting material and product relative to the internal standard. Studies have shown that C-C and C-O reductive elimination from Pt(IV) complexes can be more facile in polar solvents and in the presence of Lewis acids[3].
Application: Determination of Kinetic Isotope Effects (KIEs)
The ¹³C KIE is a powerful tool for probing the transition state of a reaction. A primary ¹³C KIE greater than 1 indicates that the C-I bond of iodomethane (B122720) is being broken in the rate-determining step. This is often observed in Sₙ2-type oxidative addition reactions.
Protocol for Measuring ¹³C KIE in an Organometallic Reaction
This protocol is based on the principles developed by Singleton for measuring KIEs at natural abundance using high-precision quantitative ¹³C NMR spectroscopy. The same principle can be applied with enriched Iodomethane-¹³C for enhanced sensitivity.
Materials and Reagents:
-
Organometallic precursor.
-
Iodomethane-¹³C.
-
Reaction solvent.
-
Quenching agent.
Experimental Procedure:
-
Reaction Setup: Set up two parallel reactions. One will be run to a low conversion (~10-15%), and the other will be allowed to proceed to a higher conversion or to completion.
-
Reaction Execution: Initiate the reaction by adding Iodomethane-¹³C to the solution of the organometallic complex.
-
Quenching: At the desired conversion, quench the reaction rapidly.
-
Isolation: Isolate the unreacted Iodomethane-¹³C from the low-conversion reaction mixture and the product from the high-conversion reaction mixture.
-
¹³C NMR Analysis:
-
Prepare a high-concentration sample of the isolated, unreacted Iodomethane-¹³C from the low-conversion reaction.
-
Prepare a high-concentration sample of the ¹³C-labeled product.
-
Acquire quantitative ¹³C NMR spectra for both samples, as well as for the starting Iodomethane-¹³C. Use a long relaxation delay (at least 5 times the longest T₁) and a 90° pulse angle to ensure accurate integration.
-
-
KIE Calculation: The ¹³C KIE can be calculated from the relative intensities of the ¹³C-labeled carbon signals in the starting material, the recovered starting material, and the product.
Quantitative Data Summary
The following table summarizes representative ¹³C kinetic isotope effects observed in reactions relevant to organometallic chemistry.
| Reaction Type | Reactants | KIE (k¹²/k¹³) | Mechanistic Implication | Reference |
| Sₙ2 Substitution | CN⁻ + CH₃Br | 1.082 ± 0.008 | C-Br bond breaking in the transition state. | [4] |
| Sₙ2 Methyl Transfer | Pyridines + CH₃I | 1.071 - 1.075 | Significant C-I bond cleavage in the transition state. | [5] |
Visualizations
Experimental Workflow for KIE Measurement
Caption: Workflow for KIE determination using ¹³C NMR.
Generalized Organometallic Catalytic Cycle
Caption: Catalytic cycle with oxidative addition and reductive elimination.
References
- 1. scielo.org.za [scielo.org.za]
- 2. Kinetic Study of the Oxidative Addition Reaction between Methyl Iodide and [Rh(imino-β-diketonato)(CO)(PPh)3] Complexes, Utilizing UV–Vis, IR Spectrophotometry, NMR Spectroscopy and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies of reductive elimination reactions to form carbon-oxygen bonds from Pt(IV) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 5. Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies [dspace.library.uvic.ca]
Application Notes and Protocols for the Synthesis of ¹³C-Labeled Amino Acids using Iodomethane-¹³C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled amino acids, particularly those enriched with Carbon-13 (¹³C), are indispensable tools in metabolic research, quantitative proteomics, and drug development.[1][2][3] The introduction of a ¹³C label allows for the precise tracking of molecules in biological systems without the need for radioactive tracers.[1] Iodomethane-¹³C is a versatile and efficient reagent for introducing a ¹³C-methyl group into amino acid structures. This document provides detailed protocols for two primary methods of synthesizing ¹³C-labeled amino acids using Iodomethane-¹³C: Palladium-catalyzed C(sp³)–H functionalization for side-chain labeling and N-methylation of Boc-protected amino acids.
These methods provide researchers with the ability to generate custom-labeled amino acids for a variety of applications, including:
-
Metabolic Flux Analysis: Tracing the flow of carbon through metabolic pathways to understand cellular metabolism in normal and diseased states.[3][4]
-
Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for the accurate quantification of protein expression levels.[5]
-
Drug Metabolism and Pharmacokinetic (DMPK) Studies: Investigating the metabolic fate of drug candidates and their interactions with biological systems.[6]
-
Structural Biology: Utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to study protein structure and dynamics.
Methods and Protocols
This section details two distinct protocols for the synthesis of ¹³C-labeled amino acids using Iodomethane-¹³C.
Protocol 1: Palladium-Catalyzed Side-Chain ¹³C-Methylation of Amino Acid Precursors
This protocol describes a method for the stereoselective introduction of a ¹³C-methyl group into the side chain of amino acids, exemplified by the synthesis of ¹³C-γ₂-Isoleucine and ¹³C-γ₁,γ₂-Valine.[6][7] The method relies on a palladium-catalyzed C(sp³)–H functionalization directed by an 8-aminoquinoline (B160924) auxiliary group.[6]
Experimental Workflow:
Materials:
-
L-Alanine
-
Phthalic anhydride
-
8-aminoquinoline
-
Coupling agent (e.g., DCC, EDC)
-
Iodomethane-¹³C (¹³CH₃I)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Oxidant (e.g., Ag₂CO₃)
-
Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (AcOEt)
-
Silica (B1680970) gel for chromatography
Procedure:
Step 1: Synthesis of the N-Phthaloyl-L-alanine-8-aminoquinoline amide precursor (Intermediate 3) [6]
-
Protect the amine group of L-alanine by reacting it with phthalic anhydride to form N-Phthaloyl-L-alanine.
-
Couple the resulting carboxylic acid with 8-aminoquinoline using a standard coupling agent to yield the directing auxiliary-containing precursor. This intermediate was obtained in a 54% yield over two steps.[6]
Step 2: Palladium-Catalyzed ¹³C-Methylation [6]
-
In a reaction vessel, dissolve Intermediate 3 in an appropriate solvent (e.g., a mixture of THF and MeCN).
-
Add the palladium catalyst and an oxidant.
-
Add Iodomethane-¹³C to the reaction mixture.
-
Heat the reaction mixture and stir for the required time until the reaction is complete (monitor by TLC or LC-MS).
-
For the synthesis of a ¹³C-γ₁,γ₂-Valine scaffold, this step yielded the desired product in 48% yield.[6] For the synthesis of a ¹³C-isoleucine backbone, an initial C-H functionalization yielded the 2-aminovaleric backbone in 44% yield, followed by a second functionalization to introduce the ¹³C-methyl group.[6]
-
After completion, cool the reaction mixture and perform a work-up, typically involving filtration and extraction.
-
Purify the crude product by silica gel chromatography.
Step 3: Deprotection and Final Purification [6]
-
Dissolve the ¹³C-methylated intermediate in 6 N aqueous HCl in a pressure tube.
-
Heat the solution at reflux for 12 hours.
-
Cool the reaction mixture and extract the precipitated phthalic acid with ethyl acetate.
-
Lyophilize the aqueous layer to obtain the hydrochloride salt of the ¹³C-labeled amino acid. For ¹³C-γ₂-Isoleucine, this final deprotection step resulted in a 91% yield.[6]
-
Further purification can be achieved by recrystallization or HPLC if necessary.
Protocol 2: N-Methylation of Boc-Protected Amino Acids with Iodomethane-¹³C
This protocol provides a general and effective method for the N-methylation of Boc-protected amino acids, which can be adapted for ¹³C-labeling by using Iodomethane-¹³C.[3][8]
Experimental Workflow:
Materials:
-
Boc-protected amino acid (e.g., Boc-Val-OH)
-
Iodomethane-¹³C (¹³CH₃I)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
Step 1: Reaction Setup [8]
-
In a dry round-bottom flask under an inert atmosphere (e.g., argon), dissolve the Boc-protected amino acid in anhydrous THF.
-
Cool the solution in an ice bath.
-
Add Iodomethane-¹³C (5-10 equivalents) to the cooled solution.
Step 2: Deprotonation and Methylation [8]
-
Carefully add sodium hydride (5-10 equivalents) portion-wise to the stirred solution. Be cautious as hydrogen gas will evolve.
-
After the addition of sodium hydride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction overnight.
Step 3: Work-up and Purification [3][8]
-
Carefully quench the reaction by slowly adding water to the reaction mixture in an ice bath.
-
Acidify the mixture to a pH of 2-3 with 1 M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-¹³CH₃-Boc-amino acid.
-
The product can be further purified by column chromatography if necessary.
Data Presentation
The following tables summarize the quantitative data for the synthesis of ¹³C-labeled amino acids based on reported yields.
Table 1: Quantitative Data for Palladium-Catalyzed Side-Chain ¹³C-Methylation
| Amino Acid Product | Starting Material | Key Reagent | Intermediate Yield | Final Deprotection Yield | Overall Yield | Reference |
| ¹³C-γ₂-Isoleucine | L-Alanine | Iodomethane-¹³C | 44% (for backbone) | 91% | Not Reported | [6] |
| ¹³C-γ₁,γ₂-Valine | L-Alanine | Iodomethane-¹³C | 48% (for scaffold) | Not Reported | Not Reported | [6] |
Note: The overall yield from 1-2 g of Iodomethane-¹³C was reported to be 100-250 mg of the final purified amino acid.[6]
Table 2: General Parameters for N-Methylation of Boc-Protected Amino Acids
| Parameter | Value | Reference |
| Stoichiometry of Iodomethane-¹³C | 5 - 10 equivalents | [8] |
| Stoichiometry of Sodium Hydride | 5 - 10 equivalents | [8] |
| Reaction Time | Overnight | [8] |
| Reaction Temperature | 0°C to Room Temperature | [8] |
| Yield | Varies depending on the amino acid | - |
Conclusion
The protocols outlined in these application notes provide robust and versatile methods for the synthesis of ¹³C-labeled amino acids using Iodomethane-¹³C. The palladium-catalyzed C(sp³)–H functionalization allows for the specific labeling of side chains, while the N-methylation of Boc-protected amino acids offers a straightforward approach to label the amino group. These techniques empower researchers to produce custom-labeled amino acids for a wide range of applications in metabolic studies, proteomics, and drug development, facilitating deeper insights into complex biological processes.
References
- 1. Synthesis of a 13C-methylene-labeled isoleucine precursor as a useful tool for studying protein side-chain interactions and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
Application Notes and Protocols: Iodomethane-¹³C as a Tracer in Environmental Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodomethane (B122720) (methyl iodide), a volatile organic compound, plays a significant role in the global iodine cycle and is produced through both natural and anthropogenic processes. Understanding its fate, transport, and transformation in the environment is crucial for assessing its impact. Iodomethane-¹³C (¹³CH₃I) is a stable isotope-labeled variant of iodomethane that serves as a powerful tracer in environmental studies. Its use allows for the precise tracking of the metabolic and chemical pathways of iodomethane without the complications of radioactivity. These application notes provide a comprehensive overview and detailed protocols for utilizing Iodomethane-¹³C to investigate its environmental degradation and transformation.
Stable isotope tracing with ¹³C has become an indispensable tool in metabolic and environmental research. By introducing a substrate enriched with ¹³C into a system, researchers can track the incorporation of the heavy isotope into downstream products, thereby elucidating transformation rates and pathways. In environmental studies, this approach can distinguish the fate of a specific application of a compound from the background presence of the same compound.
Applications in Environmental Studies
Iodomethane-¹³C is a valuable tool for a range of environmental investigations, including:
-
Biodegradation Studies: Quantifying the rate and extent of microbial degradation of iodomethane in various environmental matrices such as soil, sediment, and water.
-
Abiotic Degradation Studies: Investigating the chemical breakdown of iodomethane through processes like hydrolysis and reaction with soil and water components.
-
Methylation and Demethylation Processes: Tracing the movement of the ¹³C-labeled methyl group to understand microbial methylation of other elements and the demethylation of iodomethane itself.
-
Source Tracking: Differentiating between naturally produced and anthropogenically introduced iodomethane in the environment.
Data Presentation: Degradation and Formation of Iodomethane
The following tables summarize quantitative data on the degradation and formation of iodomethane from various studies. These data are essential for designing tracer experiments and interpreting the results.
Table 1: Half-life of Iodomethane in Soil under Different Conditions
| Condition | Amending Agent | Temperature (°C) | Half-life (days) | Citation |
| Non-amended soil | None | 20 | 5 | [1] |
| Amended soil | 1.0 M NH₄OH | 20 | 0.25 | [1] |
| Unamended soil | None | Not Specified | >12.5 | [2] |
| Amended soil | Thiourea | Not Specified | <0.83 | [2] |
| Amended soil | Allylthiourea | Not Specified | <0.83 | [2] |
Table 2: Microbial Production of Iodomethane in Sediment Microcosms
| Sediment Core | Added Iodide (µg/L) | Iodomethane Production (nmol/L) | Citation |
| ZP-1 (No ¹²⁹I) | 0 | 95.96 ± 73.21 | [3] |
| UP-1 (1 µg/L ¹²⁹I) | 0 | 193.33 ± 44.52 | [3] |
Experimental Protocols
The following are detailed protocols for conducting environmental studies using Iodomethane-¹³C as a tracer. These protocols are based on established methodologies for microcosm studies and the analysis of volatile organic compounds.
Protocol 1: Biodegradation of Iodomethane-¹³C in Soil Slurries
This protocol is designed to assess the microbial degradation of Iodomethane-¹³C in a controlled laboratory setting.
1. Materials and Reagents:
-
Fresh soil sample from the study site.
-
Sterile, deionized water.
-
Iodomethane-¹³C (≥99 atom % ¹³C).
-
Methanol (B129727) (HPLC grade) for stock solution preparation.
-
Serum bottles (125 mL) with Teflon-faced butyl rubber septa.
-
Gas-tight syringes.
-
Gas chromatograph-mass spectrometer (GC-MS).
2. Preparation of Iodomethane-¹³C Stock Solution:
-
Prepare a stock solution of Iodomethane-¹³C in methanol at a concentration of 10 mg/mL. Store in an airtight vial at 4°C.
3. Microcosm Setup:
-
Prepare soil slurries by mixing fresh soil with sterile deionized water in a 1:2 (w/v) ratio.
-
Dispense 50 mL of the soil slurry into each 125 mL serum bottle.
-
For abiotic controls, prepare parallel microcosms with autoclaved (sterilized) soil slurry.
-
Spike the microcosms with the Iodomethane-¹³C stock solution to achieve a final concentration of 10 mg/kg of soil.
-
Immediately seal the bottles with Teflon-faced septa and aluminum crimp caps.
-
Incubate the microcosms in the dark at a controlled temperature (e.g., 25°C) for a specified period (e.g., 28 days).
4. Sampling and Analysis:
-
At designated time points (e.g., 0, 1, 3, 7, 14, and 28 days), sacrifice triplicate microcosms from both biotic and abiotic sets.
-
Analyze the headspace for ¹³CO₂ to determine mineralization.
-
Extract the soil slurry with an appropriate solvent (e.g., ethyl acetate) to determine the concentration of remaining Iodomethane-¹³C and potential ¹³C-labeled degradation products.
-
Analyze the extracts using GC-MS in selected ion monitoring (SIM) mode to differentiate between ¹²C and ¹³C-containing compounds.
Protocol 2: Analysis of Iodomethane in Water Samples by HPLC-UV
This protocol is adapted from EPA methods for the analysis of iodomethane in freshwater.[4]
1. Materials and Reagents:
-
Water sample.
-
Iodomethane-¹³C standard solution.
-
Methanol (HPLC grade).
-
NANOpure water (or equivalent).
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
YMC-Pack ODS-AM column (150 mm x 4.6 mm, 3 µm particle size) or equivalent.[4]
2. Sample Preparation:
-
Prepare calibration standards of Iodomethane-¹³C in NANOpure water at concentrations ranging from 0.0150 to 5.00 mg/L.[4]
-
Fortify water samples with a known amount of Iodomethane-¹³C if it is being used as a spike for recovery studies.
-
Transfer an aliquot of each standard and sample into autosampler vials.
3. Instrumental Analysis:
-
Set up the HPLC system with the following parameters (example):
-
Mobile Phase: Isocratic mixture of methanol and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 100 µL.
-
UV Detection Wavelength: 254 nm.
-
-
Generate a calibration curve from the peak areas of the calibration standards.
-
Determine the concentration of Iodomethane-¹³C in the samples by comparing their peak areas to the calibration curve.[4]
Visualization of Environmental Pathways
The following diagrams illustrate the key environmental pathways for the formation and degradation of iodomethane.
Caption: Biotic and abiotic pathways of iodomethane formation in the environment.[5]
Caption: Major biotic and abiotic degradation pathways for Iodomethane-¹³C.
References
Application Notes and Protocols for NMR Analysis of Iodomethane-13C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Iodomethane-13C samples for Nuclear Magnetic Resonance (NMR) analysis. The following sections offer guidance on sample handling, solvent selection, and instrument parameters to ensure high-quality, reproducible results for both qualitative and quantitative assessments.
Application Notes
This compound is a valuable tool in various chemical and biomedical research areas, including methylation studies and as a tracer in metabolic pathways. Accurate and reliable NMR analysis is crucial for these applications and begins with proper sample preparation.
Key Considerations for Sample Preparation:
-
Solvent Selection: The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H spectrum, which can interfere with the observation of the analyte, and to provide a lock signal for the spectrometer. Chloroform-d (B32938) (CDCl₃) is a common and suitable solvent for this compound.[1][2][3] Other deuterated solvents such as acetone-d₆, benzene-d₆, or DMSO-d₆ can also be used depending on the specific requirements of the experiment, such as temperature studies or solubility of other components in the sample mixture.[1][4]
-
Concentration: For ¹³C NMR, a higher concentration is generally preferred due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus, which result in lower sensitivity compared to ¹H NMR.[5][6] For qualitative analysis of this compound, a concentration that provides a good signal-to-noise ratio is sufficient.[7] For quantitative analysis, the concentration should be accurately known. A typical concentration range for ¹³C NMR is 50-100 mg of the compound dissolved in 0.5-0.7 mL of solvent.[4]
-
Internal Standard: For accurate chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) is often added to the sample.[7][8] TMS is chemically inert and has a sharp signal that is defined as 0.00 ppm, providing a reliable reference point.[3]
-
Relaxation Agents: The spin-lattice relaxation time (T₁) for ¹³C nuclei can be long, which can lead to long experiment times for quantitative analysis. To shorten the T₁ and allow for faster pulse repetition, a paramagnetic relaxation agent like chromium (III) acetylacetonate (B107027) (Cr(acac)₃) can be added to the sample.[7] Commercially available standards of this compound often include a relaxation agent for this purpose.[9]
-
Sample Filtration: It is imperative to remove any solid particles from the NMR sample, as they can disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.[5][6] Filtering the sample through a small plug of glass wool in a Pasteur pipette is a common and effective method.[5]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the preparation and analysis of this compound samples.
Table 1: Recommended Sample Preparation Parameters
| Parameter | Recommended Value | Rationale |
| Analyte Mass (for pure sample) | 50 - 100 mg | To achieve a high signal-to-noise ratio for ¹³C NMR.[4] |
| Solvent Volume | 0.5 - 0.7 mL | Standard volume for a 5 mm NMR tube to ensure proper sample positioning in the NMR coil.[2][5] |
| NMR Tube Size | 5 mm outer diameter | Standard size for most solution-state NMR spectrometers.[6] |
| Internal Standard (TMS) | ~1 drop to 5-10 mL of solvent | Provides a chemical shift reference at 0.00 ppm.[4] |
| Relaxation Agent (Cr(acac)₃) | ~0.2% (if needed for quantitative analysis) | Shortens T₁ relaxation times, allowing for faster data acquisition.[9] |
Table 2: Typical ¹³C NMR Parameters for this compound
| Parameter | Typical Value | Purpose |
| Chemical Shift (δ) | Approximately -20 to -24 ppm (relative to TMS) | The carbon in iodomethane (B122720) is highly shielded, resulting in an upfield chemical shift.[10] |
| Solvent Reference (CDCl₃) | 77.23 ppm | Used to reference the spectrum if an internal standard is not used.[11] |
| Relaxation Delay (d1) - Qualitative | 1-2 seconds | Sufficient for most qualitative measurements.[7] |
| Relaxation Delay (d1) - Quantitative | ≥ 5 x T₁ | Ensures complete relaxation of the nucleus between pulses for accurate integration. |
| Pulse Sequence (Proton Decoupled) | zgpg30 (Bruker) or equivalent | A standard pulse program for acquiring a proton-decoupled ¹³C spectrum.[7] |
Experimental Protocols
Two detailed protocols are provided below. The first describes the preparation of an NMR sample from a pure this compound source, while the second outlines the use of a pre-prepared commercial standard.
Protocol 1: Preparation of an NMR Sample from Pure this compound
Objective: To prepare a solution of this compound in a deuterated solvent suitable for qualitative or quantitative ¹³C NMR analysis.
Materials:
-
This compound (solid or neat liquid)
-
Deuterated solvent (e.g., Chloroform-d)
-
NMR tube (5 mm diameter, clean and dry)[6]
-
Vial with cap
-
Pasteur pipette and bulb
-
Glass wool
-
Balance (analytical)
-
Micropipettes
-
Internal Standard (e.g., TMS in a sealed capillary or added directly)
-
Relaxation agent (e.g., Cr(acac)₃) (optional, for quantitative analysis)
Procedure:
-
Weighing the Sample: Accurately weigh approximately 50-100 mg of this compound into a clean, dry vial.[4]
-
Solvent Addition: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.[6] If required for quantitative analysis, add the internal standard and/or relaxation agent at this stage.
-
Dissolution: Cap the vial and gently swirl or vortex until the this compound is completely dissolved.
-
Filtration:
-
Volume Adjustment: Ensure the final volume of the solution in the NMR tube is between 0.5 mL and 0.7 mL, corresponding to a height of about 4-5 cm.[1]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identity.
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol (B130326) or acetone (B3395972) to remove any dust or fingerprints.[6]
-
NMR Analysis: The sample is now ready for NMR analysis. Follow the instrument-specific guidelines for acquiring a ¹³C NMR spectrum.
Protocol 2: Use of a Pre-prepared Commercial this compound Standard
Objective: To prepare a commercial standard of this compound for NMR analysis.
Materials:
-
Commercial this compound solution (e.g., 1% in Chloroform-d with additives)[9]
-
NMR tube (5 mm diameter, clean and dry)
-
Pasteur pipette and bulb
Procedure:
-
Sample Transfer: Carefully open the commercial standard solution vial. Using a clean Pasteur pipette, transfer the required amount of the solution (typically 0.5-0.7 mL) directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it appropriately.
-
Cleaning: Wipe the exterior of the NMR tube with a lint-free tissue moistened with isopropanol or acetone.[6]
-
NMR Analysis: The sample is ready for immediate NMR analysis. The pre-prepared standard often contains a relaxation agent, making it suitable for both qualitative and quantitative measurements with appropriate acquisition parameters.
Visualizations
The following diagrams illustrate the experimental workflow and decision-making process for sample preparation.
Caption: Experimental workflow for preparing an NMR sample from pure this compound.
Caption: Decision logic for selecting the appropriate sample preparation protocol.
References
- 1. sites.uclouvain.be [sites.uclouvain.be]
- 2. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 3. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound solution suitable for NMR (reference standard), 1% in chloroform-d ("100%", 99.96 atom % D), chromium (III) acetylacetonate 0.2 %, trimethyl phosphite 1 %, 99 atom % 13C, NMR tube size 6.5 mm × 8 in. | Sigma-Aldrich [sigmaaldrich.com]
- 10. bhu.ac.in [bhu.ac.in]
- 11. chem.washington.edu [chem.washington.edu]
Application Notes and Protocols for 13C NMR Spectroscopy of Small Molecules Labeled with Iodomethane-13C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with Carbon-13 (¹³C) is a powerful technique in nuclear magnetic resonance (NMR) spectroscopy for elucidating molecular structures, studying reaction mechanisms, and tracing metabolic pathways.[1] Iodomethane-¹³C (¹³CH₃I) is a commonly used reagent for introducing a ¹³C-labeled methyl group into small molecules, offering a sensitive probe for NMR analysis.[2] This application note provides detailed protocols for the ¹³C-methylation of small molecules and the subsequent analysis by ¹³C NMR spectroscopy, along with representative data and applications in drug development.
The low natural abundance of ¹³C (approximately 1.1%) results in low sensitivity for ¹³C NMR spectroscopy.[3] By strategically introducing a ¹³C-labeled methyl group, the signal corresponding to this carbon is significantly enhanced, allowing for more sensitive and precise measurements.[4] This is particularly advantageous in complex biological matrices and for quantitative studies.[5]
Principle Applications in Drug Development
The use of Iodomethane-¹³C labeling in conjunction with ¹³C NMR spectroscopy offers several advantages in the field of drug discovery and development:
-
Metabolic Studies: Tracing the metabolic fate of a drug candidate by monitoring the chemical shifts of the ¹³C-labeled methyl group.[6]
-
Mechanism of Action Studies: Identifying sites of methylation by a drug or its metabolites.
-
Quantitative Analysis: Determining the concentration of a labeled molecule in a mixture with high accuracy.[7][8]
-
Structural Elucidation: Confirming the site of methylation on a target molecule.
Experimental Protocols
General Workflow for ¹³C-Methylation and NMR Analysis
The overall process involves the chemical labeling of a small molecule with Iodomethane-¹³C, followed by purification and subsequent analysis using ¹³C NMR spectroscopy.
Protocol 1: Methylation of Phenols with Iodomethane-¹³C
This protocol describes the ¹³C-methylation of a phenolic hydroxyl group.
Materials:
-
Phenolic compound
-
Iodomethane-¹³C (¹³CH₃I)
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR
-
Tetramethylsilane (TMS)
Procedure:
-
Dissolve the phenolic compound (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Add sodium bis(trimethylsilyl)amide (1.1 mmol) to the solution and stir at room temperature for 30 minutes.
-
Add Iodomethane-¹³C (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[9]
-
Prepare the purified ¹³C-labeled product for NMR analysis as described in Protocol 4.
Protocol 2: Methylation of Amines with Iodomethane-¹³C
This protocol outlines the ¹³C-methylation of primary or secondary amines.
Materials:
-
Amine-containing compound
-
Iodomethane-¹³C (¹³CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (B52724) (CH₃CN)
-
Deuterated solvent (e.g., CDCl₃, D₂O) for NMR
-
TMS or other appropriate internal standard
Procedure:
-
To a solution of the amine (1.0 mmol) in anhydrous acetonitrile (10 mL), add potassium carbonate (2.0 mmol).
-
Add Iodomethane-¹³C (1.1 mmol for mono-methylation, 2.2 mmol for di-methylation) to the suspension.
-
Stir the reaction mixture at room temperature or heat as necessary, monitoring by TLC.
-
Once the reaction is complete, filter off the potassium carbonate.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the ¹³C-methylated amine.[10]
-
Prepare the sample for NMR analysis according to Protocol 4.
Protocol 3: Methylation of Thiols with Iodomethane-¹³C
This protocol details the S-methylation of thiol-containing small molecules.
Materials:
-
Thiol-containing compound
-
Iodomethane-¹³C (¹³CH₃I)
-
Sodium hydroxide (B78521) (NaOH) or a non-nucleophilic base like DBU
-
Methanol (B129727) (MeOH) or other suitable solvent
-
Deuterated solvent for NMR
-
Internal standard for NMR
Procedure:
-
Dissolve the thiol (1.0 mmol) in methanol (10 mL).
-
Add a solution of sodium hydroxide (1.0 mmol in 1 mL of water) or DBU (1.0 mmol) to the thiol solution and stir for 15 minutes at room temperature to form the thiolate.
-
Add Iodomethane-¹³C (1.1 mmol) to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) if a strong base was used.
-
Remove the solvent in vacuo.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the ¹³C-labeled thioether by column chromatography.[11]
-
Prepare the sample for NMR analysis as described in Protocol 4.
Protocol 4: Quantitative ¹³C NMR Analysis
This protocol provides guidelines for acquiring quantitative ¹³C NMR spectra.
Procedure:
-
Sample Preparation:
-
Accurately weigh 10-50 mg of the purified ¹³C-labeled small molecule.[12]
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃) in a 5 mm NMR tube.[12]
-
Add a known amount of an internal standard if absolute quantification is required. Tetramethylsilane (TMS) is often used as a chemical shift reference (0 ppm).[12]
-
-
NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).[12]
-
To ensure accurate quantification, use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).[12]
-
Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the carbon nuclei of interest to ensure full relaxation. For small molecules, a delay of 30-60 seconds is often sufficient.[12]
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (S/N > 100:1 is recommended).[12]
-
-
Data Processing and Analysis:
-
Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio.[12]
-
Integrate the signal corresponding to the ¹³C-labeled methyl carbon and compare it to the integral of a known reference signal (either from an internal standard or another carbon in the molecule) to determine the extent of labeling or concentration.
-
Data Presentation
The ¹³C chemical shift of the introduced methyl group is highly dependent on its chemical environment. The following table summarizes typical ¹³C NMR chemical shifts for methyl groups attached to different heteroatoms after labeling with Iodomethane-¹³C.
| Functional Group | Structure | Typical ¹³C Chemical Shift (δ, ppm) | Reference |
| Methoxy (Aryl) | Ar-O-¹³CH₃ | 55 - 60 | [9] |
| Methylamino | R₂N-¹³CH₃ | ~43-44 (dimethyl) | [10] |
| R-NH-¹³CH₃ | ~32-34 (monomethyl) | [10] | |
| Methylthio | R-S-¹³CH₃ | ~14 | [11] |
| C-Methyl (Aromatic) | Ar-¹³CH₃ | 6.7 - 10.0 | [13] |
| Iodomethane-¹³C | ¹³CH₃I | -24.0 | [14] |
Note: Chemical shifts are relative to TMS (δ = 0 ppm) and can vary depending on the solvent and the specific structure of the molecule.[15]
Logical Relationship for Signal Interpretation
The interpretation of the ¹³C NMR spectrum relies on the distinct chemical shift of the labeled methyl group, which is influenced by the electronic environment of the atom it is attached to.
Conclusion
Labeling of small molecules with Iodomethane-¹³C provides a robust and sensitive method for detailed analysis by ¹³C NMR spectroscopy. The protocols and data presented here offer a comprehensive guide for researchers in drug development and related fields to effectively utilize this technique for structural elucidation, quantitative analysis, and metabolic studies. The ability to introduce a specific, highly detectable NMR probe into a molecule of interest is invaluable for understanding its chemical and biological behavior.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 3. nmr.ceitec.cz [nmr.ceitec.cz]
- 4. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. magritek.com [magritek.com]
- 6. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. bhu.ac.in [bhu.ac.in]
- 15. compoundchem.com [compoundchem.com]
Application Notes and Protocols for the Determination of Specific Activity of Iodomethane-¹³C Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the specific activity of Iodomethane-¹³C (¹³CH₃I), a critical parameter for its application as a tracer in research and drug development. Iodomethane-¹³C serves as a valuable tool for introducing a stable isotope-labeled methyl group into molecules of interest, enabling detailed tracking in various biological and chemical systems. Accurate determination of its isotopic enrichment is paramount for quantitative studies, including metabolic flux analysis, pharmacokinetic studies, and elucidation of reaction mechanisms.
The primary techniques for determining the specific activity and isotopic enrichment of ¹³C-labeled compounds are Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Mass Spectrometry (MS).[1] This document outlines detailed protocols for both methods, presents data in a structured format, and provides visualizations for experimental workflows and relevant biological pathways.
Section 1: Experimental Protocols
Protocol 1: Determination of Isotopic Enrichment by Quantitative ¹³C NMR (qNMR) Spectroscopy
Quantitative ¹³C NMR is a powerful non-destructive technique for determining the isotopic enrichment of ¹³C-labeled compounds.[2] By comparing the signal intensity of the ¹³C-enriched carbon to a known internal standard or by analyzing the relative intensities of the ¹³C-coupled and uncoupled signals in a proton spectrum, the specific activity can be accurately determined.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the Iodomethane-¹³C sample in a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a known quantity of a suitable internal standard with a well-resolved signal that does not overlap with the analyte signal. Common standards include 1,3,5-trichlorobenzene (B151690) or maleic acid.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe that can be tuned to the ¹³C frequency.
-
Ensure the instrument is properly shimmed to obtain high-resolution spectra.
-
-
Data Acquisition for Quantitative ¹³C NMR:
-
To ensure accurate quantification, the nuclear Overhauser effect (NOE) must be suppressed. This is achieved using inverse-gated decoupling.[3]
-
Set a long relaxation delay (d1) between scans, which should be at least 5 times the longest longitudinal relaxation time (T₁) of the carbon nuclei being quantified. A typical delay is 30-60 seconds.
-
Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio for accurate integration.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the area of the ¹³C signal of Iodomethane-¹³C and the signal of the internal standard.
-
Calculate the molar quantity of Iodomethane-¹³C relative to the internal standard to determine its concentration.
-
The isotopic enrichment (in atom %) can be calculated by comparing the integral of the ¹³C-enriched peak to the theoretical integral for a 100% enriched sample at the same concentration, or by analyzing the ¹H spectrum for ¹³C satellites.[4]
-
Protocol 2: Determination of Isotopic Enrichment by Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique for determining the isotopic enrichment of labeled compounds by analyzing the mass-to-charge ratio (m/z) of the molecule and its isotopologues.[1][5]
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of Iodomethane-¹³C in a volatile solvent compatible with the ionization method (e.g., methanol (B129727) or acetonitrile (B52724) for Electrospray Ionization - ESI).
-
For Gas Chromatography-Mass Spectrometry (GC-MS), the sample can be directly injected if volatile, or derivatized if necessary to improve chromatographic properties.
-
-
Instrumentation and Analysis:
-
For GC-MS: Inject the sample into a GC system coupled to a mass spectrometer. The compound will be separated from impurities before entering the ion source. Electron Ionization (EI) is a common ionization method for volatile compounds like iodomethane.
-
For Liquid Chromatography-Mass Spectrometry (LC-MS): Infuse the sample directly into the mass spectrometer or inject it into an LC system for separation prior to analysis. ESI is a suitable soft ionization technique.[6]
-
Acquire the mass spectrum over the expected m/z range for Iodomethane (¹²CH₃I, m/z ≈ 142) and Iodomethane-¹³C (¹³CH₃I, m/z ≈ 143).
-
-
Data Processing and Analysis:
-
Identify the molecular ion peaks corresponding to the unlabeled (M) and the ¹³C-labeled (M+1) Iodomethane.
-
Determine the relative abundance of each isotopologue from the mass spectrum.
-
Correct the measured abundances for the natural abundance of ¹³C (approximately 1.1%) and other isotopes (e.g., ¹²C, ¹H, ¹²⁷I).[1]
-
The isotopic enrichment is calculated as the percentage of the ¹³C-labeled species relative to the total amount of the compound.
Isotopic Enrichment (%) = [Abundance(M+1) / (Abundance(M) + Abundance(M+1))] x 100
-
Section 2: Data Presentation
The quantitative data obtained from the specific activity determination should be presented in a clear and structured manner to allow for easy comparison and interpretation.
Table 1: Hypothetical Isotopic Enrichment Data for Iodomethane-¹³C Batches
| Batch ID | Analytical Method | Measured Isotopic Enrichment (Atom % ¹³C) | Standard Deviation |
| CH3I-13C-001 | qNMR | 99.2% | ± 0.2% |
| CH3I-13C-001 | GC-MS | 99.1% | ± 0.1% |
| CH3I-13C-002 | qNMR | 98.8% | ± 0.3% |
| CH3I-13C-002 | GC-MS | 98.9% | ± 0.1% |
Table 2: Hypothetical Results from a Protein Methylation Assay using Iodomethane-¹³C
| Sample | Protein Target | Incubation Time (min) | ¹³C-Methyl Incorporation (pmol) |
| Control | Histone H3 | 60 | < 0.1 |
| Treated | Histone H3 | 60 | 15.2 |
| Control | BSA | 60 | < 0.1 |
| Treated | BSA | 60 | 0.5 |
Section 3: Mandatory Visualizations
Experimental and Biological Pathway Diagrams
The following diagrams were generated using the Graphviz DOT language to illustrate key workflows and biological pathways relevant to the use of Iodomethane-¹³C.
References
- 1. benchchem.com [benchchem.com]
- 2. nmr.ceitec.cz [nmr.ceitec.cz]
- 3. 13Carbon NMR [chem.ch.huji.ac.il]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. almacgroup.com [almacgroup.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Methylation Reactions with Iodomethane-¹³C
Welcome to the technical support center for methylation reactions using Iodomethane-¹³C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and success of your isotopic labeling experiments.
Troubleshooting Guides
This section addresses common issues encountered during methylation reactions with Iodomethane-¹³C, offering potential causes and solutions in a structured question-and-answer format.
Issue 1: Low or No Product Yield
Q: I am observing a very low yield or no formation of my desired ¹³C-methylated product. What are the common causes and how can I troubleshoot this?
A: Low or no yield is a frequent issue in methylation reactions. Several factors can contribute to this problem. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low methylation yield.
Potential Causes and Solutions:
-
Moisture in the Reaction: Water can consume the methylating agent and interfere with the reaction.[1]
-
Solution: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and ensure your substrate and base are dry. Carbonate bases, for instance, are hygroscopic and should be dried before use.[1]
-
-
Improper Base Selection: The choice of base is critical for deprotonating the substrate.
-
Solution: The base should be strong enough to deprotonate the functional group being methylated but not so strong as to cause side reactions. For phenols, carbonates like K₂CO₃ or Cs₂CO₃ are common.[1] For less acidic substrates, stronger bases may be necessary. The solubility of the base in the reaction solvent is also important.[1]
-
-
Suboptimal Solvent: The solvent can significantly influence the reaction rate and outcome.
-
Incorrect Stoichiometry: An insufficient amount of Iodomethane-¹³C will lead to incomplete methylation.
-
Solution: Use a slight excess of Iodomethane-¹³C (e.g., 1.1-1.5 equivalents) to drive the reaction to completion. However, a large excess can lead to over-methylation, especially with amines.
-
-
Low Reaction Temperature: The reaction may be too slow at lower temperatures.
-
Solution: Gently heating the reaction mixture can increase the reaction rate. However, be mindful of the boiling point of Iodomethane-¹³C (42 °C) and the potential for it to evaporate from the reaction mixture.[2] Using a sealed reaction vessel or a reflux condenser can help mitigate this.
-
-
Degraded Iodomethane-¹³C: Iodomethane is sensitive to light and can decompose over time.
-
Solution: Store Iodomethane-¹³³C in a dark, cool place (2-8°C) and check for any discoloration (a purplish tinge indicates the presence of I₂).[2] Using a fresh bottle is recommended if degradation is suspected.
-
Issue 2: Formation of Multiple Products
Q: I am observing multiple spots on my TLC or multiple peaks in my LC-MS/GC-MS, indicating the formation of byproducts. How can I improve the selectivity of my reaction?
A: The formation of multiple products is often due to over-methylation or side reactions with other functional groups in the molecule.
Potential Causes and Solutions:
-
Over-methylation: This is particularly common when methylating primary or secondary amines, leading to the formation of quaternary ammonium (B1175870) salts.
-
Solution: Carefully control the stoichiometry of Iodomethane-¹³C, using only a slight excess. Adding the methylating agent slowly to the reaction mixture can also help.
-
-
Competing Methylation at Different Sites: If your molecule has multiple nucleophilic sites (e.g., multiple hydroxyl or amine groups), you may see methylation at various positions.
-
Solution: The selectivity can sometimes be controlled by the choice of base and reaction conditions. For example, with phenolic compounds containing multiple hydroxyl groups, the more acidic phenol (B47542) will be preferentially deprotonated and methylated.[3] Protecting groups may be necessary to achieve site-specific methylation in complex molecules.
-
-
Reaction with the Solvent: Some solvents can react with the reagents under the reaction conditions.
-
Solution: Ensure the chosen solvent is inert under the reaction conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to handle and store Iodomethane-¹³C? A1: Iodomethane-¹³C is volatile and toxic and should be handled in a well-ventilated fume hood.[1] It is sensitive to light and should be stored in a dark bottle at 2-8°C.[2] Commercial samples may contain a copper stabilizer to prevent degradation.[2]
Q2: How can I purify my ¹³C-methylated product? A2: The purification method will depend on the properties of your product. Common techniques include:
-
Extraction: To remove water-soluble impurities.
-
Column Chromatography: A versatile method for separating the desired product from unreacted starting material and byproducts.
-
Distillation: Suitable for volatile liquid products.
-
Recrystallization: For solid products.
Q3: Should I be concerned about isotopic scrambling in my ¹³C labeling experiment? A3: Isotopic scrambling, where the ¹³C label appears in unintended positions, is generally not a major concern in methylation reactions with Iodomethane-¹³C as the methyl group is transferred intact. However, it is crucial to ensure the isotopic purity of the starting Iodomethane-¹³C.
Q4: Can I use other methylating agents for ¹³C labeling? A4: While Iodomethane-¹³C is a common and effective reagent, other ¹³C-labeled methylating agents like Dimethyl sulfate-¹³C₂ or Methyl triflate-¹³C can also be used. The choice of reagent may depend on the reactivity of your substrate and the desired reaction conditions. Dimethyl sulfate (B86663) is highly toxic and should be handled with extreme care.
Data Presentation: Impact of Reaction Conditions on Yield
The following tables summarize the impact of different reaction parameters on the yield of methylation reactions using iodomethane. While this data is for non-isotopically labeled iodomethane, the principles and relative yields are directly applicable to reactions with Iodomethane-¹³C.
Table 1: Effect of Base on the O-Methylation of 2-Hydroxybenzaldehyde with Iodomethane in DMF
| Base | Equivalents of Base | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| KOH | 1.5 | 24 | ~80 | >80 | [4] |
| K₂CO₃ | 1.5 | 24 | ~80 | Good | [4] |
Table 2: Effect of Solvent on the N-Methylation of 2-Phenylquinazoline-4-thione with Iodomethane
| Solvent | Temperature (°C) | Product Distribution | Reference |
| DMFA | 20-25 | N3-methyl product only | [5] |
| Dioxane-1,4 | 20-25 | S4-methyl product (100%) | [5] |
| Dioxane-1,4 | 80-90 | S4-methyl product (100%) | [5] |
| Acetonitrile (B52724) | 20-25 | N3-methyl product only | [5] |
Table 3: Yield of O-Methylation of Various Phenols with Iodomethane and Fluoride Salts on Alumina
| Phenol Substrate | Product | Yield (%) | Reference |
| Phenol | Anisole | 95 | [3] |
| p-Cresol | p-Methylanisole | 98 | [3] |
| p-Methoxyphenol | 1,4-Dimethoxybenzene | 96 | [3] |
| p-Chlorophenol | p-Chloroanisole | 92 | [3] |
Experimental Protocols
Below are detailed methodologies for key methylation reactions. These protocols can be adapted for use with Iodomethane-¹³C by substituting it for standard iodomethane.
Protocol 1: General Procedure for O-Methylation of a Phenol
Caption: Experimental workflow for a typical O-methylation of a phenol.
Detailed Steps:
-
To a solution of the phenol (1.0 eq) in an anhydrous solvent such as DMF or acetone in a round-bottom flask, add a suitable base (e.g., K₂CO₃, 1.5-2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add Iodomethane-¹³C (1.1-1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or another appropriate method.
Protocol 2: General Procedure for N-Methylation of a Secondary Amine
-
Dissolve the secondary amine (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.
-
Add a base such as K₂CO₃ (1.5-2.0 eq) to the solution.
-
Stir the suspension at room temperature for about 30 minutes.
-
Slowly add Iodomethane-¹³C (1.05-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by flash chromatography to yield the ¹³C-N-methylated amine.
Protocol 3: Methylation of a Carboxylic Acid using Iodomethane-¹³C and a Resin [6][7]
-
Prepare the hydroxide (B78521) form of a strongly basic anion exchange resin (e.g., Amberlite IRA-900) by washing the chloride form with a NaOH solution, followed by water and acetonitrile washes until the eluent is neutral.[6][7]
-
Dissolve the carboxylic acid (1.0 eq) in acetonitrile.
-
Add the carboxylic acid solution to the prepared resin in a syringe reaction vessel and shake for several hours to allow for salt formation on the resin.[7]
-
Remove the solvent and wash the resin with fresh acetonitrile.
-
Add a solution of Iodomethane-¹³C (excess, e.g., 5-10 eq) in acetonitrile to the resin.
-
Shake the mixture overnight. The newly formed methyl ester will be in the solution.[7]
-
Elute the solution from the syringe.
-
Evaporate the solvent and excess Iodomethane-¹³C to obtain the pure ¹³C-methyl ester.[7]
References
- 1. reddit.com [reddit.com]
- 2. Iodomethane-13C 13C 99atom , 99 CP, copper stabilizer 4227-95-6 [sigmaaldrich.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Sciencemadness Discussion Board - Methylation of phenolic aldehydes with MeI in DMF: 2-methoxybenzaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
common side reactions of Iodomethane-13C and how to avoid them
Welcome to the Technical Support Center for Iodomethane-13C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common side reactions associated with the use of this compound and to offer strategies for their avoidance.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound as a methylating agent?
A1: The most prevalent side reactions include:
-
O-alkylation vs. C-alkylation: With ambident nucleophiles, such as enolates, methylation can occur at either the oxygen or the carbon atom.
-
Over-methylation: Substrates with multiple reactive sites, like primary amines, can undergo methylation more than once, leading to a mixture of mono-, di-, and even tri-methylated products, including the formation of quaternary ammonium (B1175870) salts.[1][2]
-
Hydrolysis: In the presence of water or moisture, this compound can hydrolyze to form ¹³C-methanol and hydroiodic acid, consuming the reagent.[3]
-
N- vs. S-alkylation: For nucleophiles containing both nitrogen and sulfur, such as the thiocyanate (B1210189) ion, methylation can occur at either heteroatom.[4][5]
Q2: How can I favor C-alkylation over O-alkylation when methylating a 1,3-dicarbonyl compound?
A2: To favor C-alkylation, it is generally recommended to use "soft" reaction conditions. This compound is considered a soft electrophile, which inherently favors C-alkylation, the "softer" nucleophilic site of an enolate.[4][5][6] To further promote C-alkylation, consider the following:
-
Solvent: Use a weakly coordinating, non-polar, aprotic solvent like tetrahydrofuran (B95107) (THF).[7] Strongly polar aprotic solvents like DMSO or DMF can favor O-alkylation.[7]
-
Counter-ion: Smaller cations like Li⁺ tend to associate more tightly with the oxygen of the enolate, sterically hindering O-alkylation and thus promoting C-alkylation.[8]
-
Temperature: Lower reaction temperatures generally favor C-alkylation.
Q3: I am trying to mono-methylate a primary amine and I am getting a mixture of the secondary amine, tertiary amine, and the quaternary ammonium salt. How can I improve the selectivity for the secondary amine?
A3: Controlling the degree of methylation in amines is a common challenge due to the increasing nucleophilicity of the methylated products. To favor mono-methylation:
-
Stoichiometry: Use a controlled amount of this compound, typically a slight excess (1.1-1.2 equivalents) relative to the amine.
-
Protecting Groups: A reliable method is to first protect the amine, for example, as a trifluoroacetyl derivative. Methylation of the protected amine followed by deprotection can yield the mono-methylated product in high yield.[9]
-
Alternative Methods: For selective mono-methylation, consider alternative methods like the Eschweiler-Clarke reaction, which is known to prevent over-methylation.[1]
Q4: My reaction yield is low, and I suspect hydrolysis of the this compound. How can I prevent this?
A4: Hydrolysis is a significant issue, especially under basic conditions. To minimize hydrolysis:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents.[10]
-
Dry Base: Use a non-hygroscopic base or ensure your base (e.g., potassium carbonate) is dried before use. Hygroscopic bases can introduce water into the reaction, consuming the this compound.[10]
-
Reaction Temperature: Perform the reaction at the lowest effective temperature, as higher temperatures can accelerate hydrolysis.[3]
Troubleshooting Guides
Issue 1: Predominant O-Alkylation Product Observed
| Possible Cause | Troubleshooting Steps |
| Reaction conditions are too "hard". | Iodomethane is a soft electrophile, which should favor C-alkylation. However, other factors can promote O-alkylation. |
| Solvent Choice | Switch to a less polar, aprotic solvent. For example, if using DMSO, try THF.[7] |
| Base/Counter-ion | If using a potassium or cesium base, consider switching to a lithium-based base (e.g., LDA) to promote tighter coordination with the oxygen atom.[8] |
| Temperature | Run the reaction at a lower temperature. |
Issue 2: Mixture of Methylated Amine Products
| Possible Cause | Troubleshooting Steps |
| Over-methylation | The product of the initial methylation is more nucleophilic than the starting amine. |
| Stoichiometry Control | Carefully control the stoichiometry of this compound to be close to 1:1 with the amine. |
| Reaction Time and Temperature | Monitor the reaction closely and stop it once the desired product is formed. Lowering the temperature can also help control the reaction rate. |
| Alternative Reagents | If direct alkylation is not selective, consider using a protecting group strategy or a different methylation protocol like the Eschweiler-Clarke reaction.[1] |
Experimental Protocols
Protocol 1: Selective C-Alkylation of a β-Ketoester
This protocol provides a general method for the selective C-methylation of a β-ketoester using this compound, aiming to minimize O-alkylation.
Materials:
-
β-Ketoester (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
This compound (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the β-ketoester and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium enolate.
-
Slowly add the this compound via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Factors influencing C- vs. O-alkylation selectivity.
Caption: Over-methylation of primary amines with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. hofmannrxn [ursula.chem.yale.edu]
- 3. organic chemistry - Does Methyl Iodide (CH3I) react with water (H2O) and if it does what would be its byproducts? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Iodomethane - Wikipedia [en.wikipedia.org]
- 5. Iodomethane: Properties, Applications and Toxicities_Chemicalbook [chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Purification of Iodomethane-13C Labeled Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Iodomethane-13C labeled products from unreacted reagents.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted this compound from my reaction mixture?
A1: The most common techniques for removing unreacted this compound are distillation, aqueous workup (liquid-liquid extraction), and chemical quenching.[1] The choice of method depends on the properties of your labeled product, such as its boiling point, stability, and solubility.
Q2: Are the purification methods for this compound different from unlabeled iodomethane (B122720)?
A2: No, the physical and chemical properties of this compound are nearly identical to those of unlabeled iodomethane.[1] Therefore, the same purification techniques can be used. The primary difference is the higher molecular weight of the isotopically labeled reagent, which does not significantly impact its reactivity or boiling point for separation purposes.[1]
Q3: How can I confirm that all the unreacted this compound has been removed?
A3: The most reliable methods for confirming the removal of unreacted this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] These techniques can detect even trace amounts of the reagent in your purified product.
Q4: What should I do if my labeled product is water-soluble?
A4: If your product has some solubility in the aqueous wash solutions, you may experience low yield after purification.[1] To mitigate this, you can perform a back-extraction of the combined aqueous layers with a small amount of a different organic solvent to recover the dissolved product.[1] Additionally, using brine (saturated NaCl solution) during the aqueous wash can decrease the solubility of organic compounds in the aqueous layer, a technique known as "salting out".
Purification Method Comparison
| Method | Principle | Best For | Advantages | Disadvantages |
| Aqueous Workup (Liquid-Liquid Extraction) | Partitioning the reaction mixture between an organic solvent and an immiscible aqueous solution to remove water-soluble impurities.[1] | Products that are not water-soluble and are stable to water and mild aqueous solutions. | Simple, fast, and effective for removing many polar impurities. | Can lead to emulsion formation; may not be suitable for water-soluble or water-sensitive products.[1] |
| Chemical Quenching | Adding a reagent to the reaction mixture that selectively reacts with unreacted this compound to form a byproduct that is easily removed by extraction.[1] | Reactions where a significant excess of this compound is used. | Highly effective at removing residual electrophiles; can be tailored to specific reaction conditions.[2] | The quenching agent or byproduct could potentially react with the desired product; requires an additional reaction step.[1] |
| Distillation | Separating components of a liquid mixture based on differences in their boiling points.[1] | Thermally stable, non-volatile products where there is a significant boiling point difference between the product and this compound (b.p. 42 °C).[1][3] | Can provide a very pure product; effective for large-scale purifications. | Not suitable for thermally sensitive or volatile products; requires specialized glassware.[1] |
Experimental Protocols
Protocol 1: Aqueous Workup with Chemical Quenching
This protocol describes the removal of unreacted this compound by quenching with sodium thiosulfate (B1220275) followed by a standard aqueous workup.
Materials:
-
Reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Quenching: Slowly add a saturated aqueous solution of sodium thiosulfate to the reaction mixture while stirring vigorously. Use a molar excess (typically 1.5 to 2.0 equivalents) relative to the initial amount of this compound.[1]
-
Stir the mixture for 15-30 minutes. This converts the iodomethane into a water-soluble thiosulfate salt.[1]
-
Phase Separation: Transfer the entire mixture to a separatory funnel. Allow the layers to separate.
-
Extraction: Separate the organic layer from the aqueous layer.
-
Washing: Wash the organic layer with deionized water (repeat 2-3 times) and then with brine. The brine wash helps to remove residual water from the organic layer.
-
Drying: Transfer the washed organic layer to a clean flask and add an anhydrous drying agent (e.g., anhydrous sodium sulfate).[1]
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.[1]
-
Further purification by column chromatography or recrystallization may be necessary.[1]
Protocol 2: Removal by Distillation
This method is suitable for thermally stable, non-volatile products.
Materials:
-
Crude reaction mixture
-
Distillation apparatus (simple or fractional)
-
Heating mantle
-
Boiling chips
-
Collection flask
Procedure:
-
Apparatus Setup: Assemble a simple or fractional distillation apparatus. Ensure all glassware is dry.
-
Transfer Mixture: Transfer the crude reaction mixture to the distillation flask and add a few boiling chips to ensure smooth boiling.[1]
-
Distillation: Gently heat the mixture. The this compound (boiling point ~42°C) will distill first.
-
Monitoring: Monitor the temperature at the distillation head. A stable temperature near the boiling point of this compound indicates that it is being removed. A sharp increase in temperature suggests that all the iodomethane has been distilled.[1]
-
Completion: Once all the this compound has been removed, the distillation can be stopped, leaving the purified product in the distillation flask.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Residual this compound in Product (Confirmed by NMR/MS) | 1. Inefficient quenching.2. Insufficient number of aqueous washes.3. Boiling points of product and iodomethane are too close for distillation. | 1. Increase the amount of quenching agent (e.g., sodium thiosulfate) and/or extend the reaction time for the quench.[1]2. Perform at least 2-3 washes with the appropriate aqueous solution.[1]3. Use an alternative method like column chromatography or a chemical quencher followed by an aqueous wash.[1] |
| Emulsion Formation During Aqueous Extraction | The organic and aqueous layers have similar densities or contain impurities that stabilize the emulsion. | 1. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous phase.[1]2. Allow the mixture to stand for a longer period.3. Gently swirl or rock the separatory funnel instead of shaking vigorously.[1] |
| Low Product Yield After Purification | 1. Product has some solubility in the aqueous wash solutions.2. Product degradation due to reactive quenchers or harsh pH.3. Loss of volatile product during solvent removal. | 1. Back-extract the combined aqueous washes with a small amount of organic solvent.[1]2. Ensure the quenching agent is compatible with your product and avoid extreme pH conditions.3. Use a lower temperature and pressure during rotary evaporation. |
Experimental Workflow Diagram
Caption: General workflow for the purification of this compound labeled products.
References
dealing with the volatility of Iodomethane-13C in experiments
This guide provides technical support for researchers, scientists, and drug development professionals working with Iodomethane-13C, focusing on challenges related to its high volatility.
Troubleshooting Guides
Q1: My quantitative transfers of this compound are inconsistent, leading to variable reaction yields. What's causing this and how can I fix it?
A: Inconsistent transfers are almost certainly due to the high volatility of this compound, which has a boiling point of 42°C and a high vapor pressure (332 mmHg or 6.35 psi at 20°C).[1][2] This volatility causes rapid evaporation and can lead to the liquid being pushed out of standard pipette tips.[3]
Possible Causes & Solutions:
-
Evaporation During Handling: The brief time the liquid is exposed to ambient temperature is enough for significant loss.
-
Inaccurate Pipetting: The vapor pressure of the liquid can create an air gap in the pipette tip, causing inaccurate aspiration and premature dispensing of droplets.[3]
-
Solution 1 - Gravimetric Transfer: For the highest accuracy, weigh the sealed source vial, transfer the approximate volume needed, and immediately re-weigh the vial. The mass difference provides the exact amount transferred.[3]
-
Solution 2 - Specialized Equipment: Use a gas-tight syringe or positive displacement pipette. These tools are not affected by the vapor pressure of the liquid.
-
Solution 3 - Modified Pipetting Technique: Use low-retention pipette tips.[4] Pre-wet the tip by aspirating and dispensing the liquid back into the source vial 2-3 times. Use the "reverse pipetting" technique.
-
Q2: I suspect I am losing a significant amount of this compound to evaporation during my reaction setup. How can I minimize this loss?
A: Loss of reagent is a primary concern due to its low boiling point.[2][5] The key is to minimize the compound's exposure to the atmosphere and higher temperatures.
Strategies to Minimize Evaporation:
-
Use a Closed System: Whenever possible, set up your reaction in a sealed vessel with a septum. Transfer this compound via a gas-tight syringe through the septum.
-
Maintain Low Temperatures: Perform the entire setup process in an ice bath. This lowers the vapor pressure of the reagent, significantly reducing the evaporation rate.[4]
-
Inert Atmosphere: Introduce an inert gas (e.g., Argon or Nitrogen) into the reaction vessel. This can help to reduce the partial pressure of the volatile compound in the headspace.
-
Solvent Choice: If the protocol allows, consider using a higher-boiling point solvent to reduce overall solution volatility. This compound is also available commercially as a 2 M solution in tert-butyl methyl ether, which may be easier to handle than the neat liquid.
Q3: My NMR spectra for reactions involving this compound are inconsistent or show unexpected impurities. What could be the issue?
A: Inconsistent NMR results can stem from both the volatility of the starting material and its stability.
Troubleshooting Steps:
-
Verify Reagent Quantity: Inaccurate quantitative transfer is a common culprit.[3] If less this compound than expected was added, the reaction may be incomplete, showing a mix of starting material and product. Use the quantitative transfer methods described in Q1.
-
Check for Degradation: Iodomethane can degrade, especially when exposed to light.[6][7][8] It is often supplied with a copper stabilizer to inhibit decomposition.[1][6][9] Ensure the product was stored correctly (2-8°C, protected from light).[6][7]
-
Solvent Impurities: Ensure your deuterated solvent is free from water or other reactive impurities. Some NMR solvents can absorb water from the air, which could potentially react with your compound.[10]
-
Sample Preparation: When preparing the NMR sample, if the final product is also volatile, ensure the NMR tube is properly sealed to prevent evaporation while waiting for analysis.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
A: The properties of this compound are very similar to its unlabeled counterpart. Key data is summarized below.
| Property | Value | Citations |
| Chemical Formula | ¹³CH₃I | [1][11] |
| Molecular Weight | 142.93 g/mol | [1][11][12] |
| Appearance | Clear, colorless liquid/oil | [1][9] |
| Boiling Point | 42 °C | [1][2] |
| Melting Point | -66.5 °C | [1][2] |
| Density | ~2.290 g/mL at 25 °C | [1][11] |
| Vapor Pressure | 332 mmHg (6.35 psi) at 20 °C | [1][11] |
| Storage Temperature | 2-8°C (Refrigerated) | [1][2][6][9] |
Q2: Why is there a piece of copper wire in my vial of this compound?
A: Iodomethane can decompose over time, often accelerated by light, releasing iodine which can discolor the solution and participate in unwanted side reactions. Copper wire is added as a stabilizer.[1][6][7][9] It reacts with and removes any free iodine that forms, preserving the integrity of the compound.
Q3: What are the essential safety precautions for handling this compound?
A: this compound is toxic and a suspected carcinogen.[12][13] Due to its high volatility, the primary exposure risk is through inhalation.[13][14]
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize vapor concentration in the lab.[4][15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[8][14]
-
Handling: Use in a well-ventilated area and avoid all personal contact.[16] Keep containers securely sealed when not in use to prevent pressure buildup.[16]
-
Spills: In case of a spill, evacuate the area.[13] Absorb the spill with an inert material like sand or vermiculite (B1170534) and dispose of it as hazardous waste.[13][16] Do not use combustible materials.
Q4: Can I use standard glassware and equipment with this compound?
A: Yes, standard laboratory glassware is appropriate. However, avoid using containers made of aluminum or galvanized steel.[16] When setting up reactions, ensure your glassware is properly sealed to contain the volatile liquid. For transfers, specialized tools like gas-tight syringes or positive displacement pipettes are highly recommended over standard air displacement pipettes.[3]
Experimental Protocols
Protocol: High-Accuracy Quantitative Transfer of this compound
This protocol details the gravimetric method for the accurate transfer of volatile this compound.
1. Preparation: a. Place the sealed vial of this compound, the destination reaction vessel (sealed with a septum), and the required solvent in an ice bath inside a chemical fume hood for at least 15 minutes. b. Prepare a gas-tight syringe by flushing it with dry inert gas (e.g., Argon or Nitrogen). c. Tare a precision balance (readable to at least 0.1 mg).
2. Procedure: a. Place the cold, sealed vial of this compound on the tared balance and record its initial mass (m₁). b. Return the vial to the ice bath. c. Working quickly, uncap the vial and withdraw a slightly larger volume of liquid than needed using the pre-prepared gas-tight syringe. d. Dispense the excess back into the vial to equilibrate the syringe temperature and remove any air bubbles. e. Withdraw the precise volume needed. f. Immediately and securely recap the this compound vial. g. Carefully wipe any condensation from the outside of the vial and place it back on the tared balance. Record the final mass (m₂). h. The exact mass transferred is (m₁ - m₂). i. Immediately dispense the liquid from the syringe into the chilled reaction vessel by piercing the septum. For reactions, it is best to dispense the liquid below the surface of the solvent to minimize volatilization.
3. Post-Transfer: a. Rinse the syringe immediately with an appropriate solvent (e.g., acetone) in the fume hood. b. Proceed with your experiment, keeping the reaction vessel cool as needed.
Visualizations
Caption: Experimental workflow for handling volatile this compound.
Caption: Troubleshooting logic for experiments with this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | 4227-95-6 [chemicalbook.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. opentrons.com [opentrons.com]
- 5. 20710-47-8 CAS MSDS (this compound-D3) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Cambridge Isotope Laboratories, Inc. (CIL) offers product ES-5261-1-2 Persistent Organic Pollutants Cleanup Spike (¹³C, 99%) 1 µg/mL in nonane [isotope.com]
- 7. Methyl iodide + copper wire (¹³C, 99%; Dâ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. This compound 13C 99atom , 99 CP, copper stabilizer 4227-95-6 [sigmaaldrich.com]
- 12. This compound | CH3I | CID 9989367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. calibrechem.com [calibrechem.com]
- 14. synquestlabs.com [synquestlabs.com]
- 15. carlroth.com [carlroth.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Optimizing Labeling Efficiency of Biomolecules with Iodomethane-13C
Welcome to the technical support center for optimizing the labeling efficiency of biomolecules with Iodomethane-13C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues encountered during labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application in biomolecule labeling?
A1: this compound (¹³CH₃I) is a chemical reagent used to introduce a stable isotope-labeled methyl group (¹³CH₃) onto biomolecules. It is a potent methylating agent used in Sɴ2 substitution reactions where a nucleophilic group on a biomolecule attacks the ¹³C-methyl group, displacing the iodide ion, which is an excellent leaving group. Its primary application is in quantitative studies using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to probe molecular structure, dynamics, and interactions.
Q2: Which amino acid residues in proteins are most susceptible to methylation by this compound?
A2: The most common targets for methylation in proteins are nucleophilic side chains. Lysine (B10760008) (ε-amino group), arginine (guanidinium group), histidine (imidazole ring), and the N-terminal α-amino group are primary sites for N-methylation. Cysteine (thiol group) can be S-methylated, and aspartate and glutamate (B1630785) (carboxyl groups) can be O-methylated, although this is less common under typical reaction conditions. The sulfur atom in methionine can also be a target for methylation.[1][2]
Q3: What are the primary target sites for this compound methylation in nucleic acids?
A3: In DNA and RNA, the nitrogen and oxygen atoms on the nucleobases are susceptible to methylation. For instance, in DNA, methylation can occur at the N7 position of guanine, the N1 and N3 positions of adenine, and the N3 position of cytosine. These modifications can serve as probes for studying nucleic acid structure and interactions, but it's also important to be aware of them as potential off-target reactions when labeling other biomolecules in a cellular context.
Q4: How can I confirm the successful labeling of my biomolecule with this compound?
A4: Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for confirming ¹³C-methylation.
-
Mass Spectrometry: A successful methylation will result in a mass increase of 15.00335 Da (for the ¹³CH₃ group) for each added methyl group. High-resolution mass spectrometry can confirm this mass shift, and tandem MS (MS/MS) can be used to identify the specific site of methylation on a peptide or oligonucleotide.
-
NMR Spectroscopy: ¹³C NMR spectroscopy provides direct evidence of labeling. The ¹³C-methyl group will give a characteristic signal in the ¹³C NMR spectrum, and its chemical shift can provide information about the local chemical environment. 2D ¹H-¹³C HSQC experiments are particularly powerful for resolving and assigning the signals from the labeled methyl groups.[3][4][5][6][7][8]
Q5: What are the key safety precautions when working with this compound?
A5: Iodomethane is a hazardous chemical. It is volatile, carcinogenic, and toxic. Always handle this compound in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. It is a dense liquid, so care should be taken when handling it with a syringe to avoid drips.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your labeling experiments with this compound.
Issue 1: Low or No Labeling Efficiency
Symptoms:
-
Mass spectrometry data shows a low abundance or absence of the expected mass shift.
-
NMR signals for the ¹³C-methyl group are weak or absent.
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH | The pH of the reaction buffer is critical. For labeling amine groups (e.g., lysine), a pH between 7.0 and 9.0 is generally recommended. A pH below 7 can lead to protonation of the amine, reducing its nucleophilicity. A pH above 9 can increase competing hydrolysis of iodomethane. Perform a pH optimization experiment using a range of buffers (e.g., phosphate (B84403), borate) to find the optimal condition for your specific biomolecule.[9] |
| Insufficient Molar Ratio of this compound | The concentration of the labeling reagent may be too low. Increase the molar excess of this compound to the biomolecule. Start with a 10:1 to 40:1 molar ratio of this compound to reactive sites and optimize from there.[9] |
| Low Biomolecule Concentration | At very low biomolecule concentrations, the reaction kinetics can be slow. If possible, increase the concentration of your protein or nucleic acid in the reaction mixture.[9] |
| Short Reaction Time or Low Temperature | The reaction may not have proceeded to completion. Increase the incubation time or temperature. Monitor the reaction progress over time to determine the optimal duration. Typical conditions range from a few hours to overnight at room temperature or 4°C. |
| Presence of Nucleophilic Contaminants | Buffers containing nucleophiles like Tris, glycine (B1666218), or sodium azide (B81097) will compete with your biomolecule for this compound, reducing labeling efficiency. Use non-nucleophilic buffers such as phosphate or HEPES.[9] |
| Degraded this compound | Iodomethane can degrade over time, especially when exposed to light. Use a fresh bottle or a properly stored aliquot of this compound. |
Troubleshooting Workflow for Low Labeling Efficiency
Caption: Troubleshooting workflow for low labeling efficiency.
Issue 2: Off-Target or Multiple Methylations
Symptoms:
-
Mass spectrometry data shows multiple mass additions, or methylation at unintended sites.
-
NMR spectra are complex with more signals than expected.
| Possible Cause | Troubleshooting Steps |
| High Molar Ratio of this compound | An excessive amount of the labeling reagent can lead to the methylation of less reactive sites. Reduce the molar excess of this compound. |
| High pH | A highly basic pH can deprotonate a wider range of functional groups, increasing their nucleophilicity and leading to off-target labeling. Lower the pH of the reaction to increase the specificity for more nucleophilic sites (e.g., primary amines). |
| Prolonged Reaction Time | Extended reaction times can allow for the labeling of less reactive sites. Perform a time-course experiment to find the minimum time required for sufficient labeling of the target site. |
| Reaction with Cysteine and Methionine | The sulfur atoms in cysteine and methionine are highly nucleophilic and can be readily methylated. If these are not the intended targets, consider protecting these residues prior to labeling or using milder reaction conditions. Dithiothreitol (DTT) can be used after the reaction to reverse some of these modifications.[10] |
| DNA/RNA Methylation | If labeling is performed in a mixture containing nucleic acids, be aware that this compound can methylate them. Purify the target biomolecule before labeling if possible. |
Logical Diagram for Minimizing Off-Target Methylation
Caption: Workflow to minimize off-target methylation.
Experimental Protocols
Protocol 1: General Procedure for ¹³C-Methylation of Proteins
This protocol provides a general starting point for the methylation of primary amines (lysine residues and N-terminus) in a purified protein sample.
Materials:
-
Purified protein in a non-nucleophilic buffer (e.g., 50 mM HEPES or phosphate buffer, pH 7.5).
-
This compound.
-
Quenching solution (e.g., 1 M glycine or Tris).
-
Dialysis or desalting column for buffer exchange.
Procedure:
-
Protein Preparation: Ensure the protein sample is in a suitable buffer at a concentration of at least 1 mg/mL.[9]
-
Reaction Setup: In a fume hood, add this compound to the protein solution to achieve a final molar ratio of 10:1 to 40:1 (reagent to theoretical reactive sites). Gently mix the solution.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The optimal time should be determined empirically.
-
Quenching: Add a quenching solution (e.g., glycine) to a final concentration that is in 2-fold molar excess over the initial amount of this compound to consume any unreacted reagent. Incubate for 1 hour at room temperature.
-
Purification: Remove the excess reagent and byproducts by dialysis against a suitable buffer or by using a desalting column (e.g., Sephadex G-25).[9][11][12]
-
Analysis: Analyze the labeled protein by mass spectrometry to determine the extent of labeling and by NMR to confirm the incorporation of the ¹³C-methyl group.
Experimental Workflow for Protein Labeling
Caption: General workflow for ¹³C-methylation of proteins.
Protocol 2: General Procedure for ¹³C-Methylation of Nucleic Acids
This protocol provides a general method for labeling DNA or RNA with this compound. Note that methylation can affect the biological properties of nucleic acids.
Materials:
-
Purified DNA or RNA sample.
-
Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
This compound.
-
Ethanol for precipitation.
-
3 M sodium acetate (B1210297).
Procedure:
-
Sample Preparation: Dissolve the purified nucleic acid in the reaction buffer.
-
Reaction Setup: In a fume hood, add this compound to the nucleic acid solution. The optimal molar ratio will need to be determined empirically.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).
-
Purification: Precipitate the labeled nucleic acid by adding 0.1 volumes of 3 M sodium acetate and 2.5 volumes of cold ethanol. Centrifuge to pellet the nucleic acid, wash with 70% ethanol, and resuspend in a suitable buffer.
-
Analysis: Analyze the labeled nucleic acid by mass spectrometry to confirm methylation. For more detailed analysis, enzymatic digestion followed by LC-MS/MS can identify the specific methylated bases. NMR can also be used for structural analysis.
Quantitative Data Summary
The efficiency of this compound labeling is highly dependent on the specific biomolecule and reaction conditions. The following tables provide a summary of expected outcomes based on varying key parameters.
Table 1: Effect of pH on Protein Amine Methylation Efficiency
| pH | Relative Labeling Efficiency (%) | Comments |
| 6.0 | Low (~10-20%) | Amine groups are largely protonated and non-nucleophilic.[9] |
| 7.0 | Moderate (~50-70%) | Good starting point for most proteins.[9] |
| 8.0 | High (~80-95%) | Increased concentration of unprotonated amines.[9] |
| 9.0 | High, but risk of off-target labeling (~90-99%) | Increased risk of off-target reactions and hydrolysis of Iodomethane.[9] |
Table 2: Effect of Molar Ratio on Labeling Efficiency
| Molar Ratio (this compound : Reactive Site) | Expected Labeling Efficiency (%) | Potential Issues |
| 5:1 | 30-50% | Incomplete labeling. |
| 10:1 | 60-80% | A good starting point for optimization.[9] |
| 20:1 | 80-95% | Often sufficient for complete labeling. |
| 40:1 | >95% | Increased risk of multiple and off-target methylations.[9] |
Table 3: Common Amino Acid Side-Chain Reactivities with Iodomethane
| Amino Acid | Reactive Group | Relative Reactivity | Potential Products |
| Cysteine | Thiol (-SH) | Very High | S-methylcysteine |
| Methionine | Thioether (-S-CH₃) | High | S-methylmethioninium (sulfonium ion) |
| Lysine | ε-Amine (-NH₂) | High | Mono-, di-, and trimethyllysine |
| Histidine | Imidazole Ring | Moderate | N-methylhistidine |
| Arginine | Guanidinium Group | Moderate | N-methylarginine |
| Aspartate/Glutamate | Carboxyl (-COOH) | Low | Methyl ester |
This technical support center provides a foundational guide for optimizing your biomolecule labeling experiments with this compound. For specific applications, further optimization of the provided protocols and troubleshooting steps may be necessary.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Autoinhibition by Iodide Ion in the Methionine–Iodine Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tailoring 13C labeling for triple-resonance solid-state NMR experiments on aligned samples of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Utilization of lysine ¹³C-methylation NMR for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mr.copernicus.org [mr.copernicus.org]
- 9. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 10. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 11. Protein Purification Guide | An Introduction to Protein Purification Methods [promega.com]
- 12. bio.libretexts.org [bio.libretexts.org]
Technical Support Center: Isotopic Labeling with Iodomethane-¹³C
Welcome to the technical support center for troubleshooting experiments involving Iodomethane-¹³C. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during isotopic labeling experiments, particularly focusing on overcoming low incorporation of the ¹³C isotope.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance to resolve specific issues you may encounter during your methylation reactions with Iodomethane-¹³C.
General Questions
Q1: What is Iodomethane-¹³C and what are its primary applications?
A1: Iodomethane-¹³C is a methylated agent where the carbon atom is the stable isotope ¹³C. It is widely used in organic synthesis to introduce a ¹³C-labeled methyl group onto various nucleophiles, including carbon, oxygen, sulfur, nitrogen, and phosphorus atoms. This isotopic labeling is crucial for a range of applications, from metabolic flux analysis and structural biology to drug metabolism studies, enabling the tracing of molecules and elucidation of reaction mechanisms.
Q2: What are the key factors that influence the efficiency of ¹³C incorporation from Iodomethane-¹³C?
A2: The success of a methylation reaction with Iodomethane-¹³C hinges on several critical factors:
-
Substrate Reactivity: The nucleophilicity of the substrate is paramount. Less reactive substrates may require more forcing conditions.
-
Reaction Conditions: The choice of base, solvent, temperature, and reaction time must be optimized for the specific substrate.
-
Purity of Reagents and Anhydrous Conditions: Water and other impurities can consume the methylating agent and reduce yield.[1]
-
Side Reactions: Iodomethane (B122720) can participate in unwanted side reactions, and the iodide leaving group is a powerful nucleophile that can also cause secondary reactions.[2][3]
Troubleshooting Low ¹³C Incorporation
This guide is structured to help you diagnose and resolve the issue of low ¹³C incorporation in a logical sequence, from reaction setup to final analysis.
Problem: Low or no incorporation of the ¹³C label in the final product.
Here is a logical workflow to troubleshoot this issue:
Caption: A logical workflow for troubleshooting low ¹³C incorporation.
Step 1: Verify Reagent Purity and Integrity
Q3: How can I be sure my Iodomethane-¹³C and other reagents are of good quality?
A3: The purity of your reagents is critical.
-
Iodomethane-¹³C: Upon exposure to light, iodomethane can decompose and develop a purplish tinge due to the formation of I₂.[3] Store it properly, and if it is discolored, consider purifying it or using a fresh batch. The presence of a copper stabilizer helps to absorb iodine.
-
Solvents: Ensure your solvents are anhydrous. Acetone (B3395972), a common solvent for these reactions, can be "wet" and should be properly dried.[1] Aprotic polar solvents like DMF or DMSO are often good choices for SN2 reactions.[1]
-
Bases: Carbonate bases like K₂CO₃ are hygroscopic. It is crucial to dry them before use, for example, by heating under vacuum, to prevent introducing water into the reaction which would consume the iodomethane.[1]
Step 2: Evaluate and Optimize Reaction Conditions
Q4: I've confirmed my reagents are pure and dry, but the incorporation is still low. What should I check next?
A4: Your reaction conditions are the next area to scrutinize. The choice of base, solvent, and temperature are all interconnected and can significantly impact the yield.
-
Choice of Base: The base deprotonates the substrate to form the active nucleophile. The strength and solubility of the base are important. For example, in the methylation of phenols, Cs₂CO₃ can be more effective than K₂CO₃ due to its higher basicity and solubility in organic solvents.[1] For N-methylation of amides and indoles, Cs₂CO₃ has also been shown to be a mild and effective base.[4]
-
Choice of Solvent: The solvent must be appropriate for an SN2 reaction, typically a polar aprotic solvent that can stabilize the transition state.[1] DMF and DMSO are common choices.[5][6]
-
Temperature and Reaction Time: Many methylation reactions require heating to proceed at a reasonable rate. However, excessive heat can lead to the decomposition of reagents or products. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time. For volatile reagents like iodomethane, performing the reaction in a sealed vessel may be necessary to prevent its loss, especially when refluxing in a low-boiling solvent like acetone.[1]
The following table provides a comparison of different protocols for the N-methylation of isatin (B1672199), highlighting the impact of reaction conditions on yield and time.
| Protocol | Methylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Classical Alkylation (Conventional) | Methyl Iodide | K₂CO₃ | DMF | 70 | 1.5 - 2 h | ~80 |
| Classical Alkylation (Microwave) | Methyl Iodide | K₂CO₃ | DMF | Not specified | 3 min | 95 |
| Data from a comparative analysis of isatin N-methylation protocols.[5] |
Step 3: Assess Substrate-Related Issues
Q5: Could the problem be with my starting material?
A5: Yes, the structure and stability of your substrate are crucial.
-
Nucleophilicity: The atom to be methylated must be sufficiently nucleophilic. If you are trying to methylate a poorly reactive group, you may need to use a stronger base or more forcing reaction conditions.
-
Steric Hindrance: Bulky groups near the reaction center can hinder the approach of the methylating agent, slowing down the SN2 reaction.
-
Side Reactions: Your substrate may have multiple potential methylation sites. Iodomethane tends to favor methylation at "softer" nucleophilic centers. For example, in ambidentate nucleophiles like enolates, C-alkylation is generally preferred over O-alkylation.[2]
Step 4: Verify Your Analytical Method
Q6: I believe the reaction should be working. Could my analysis be misleading?
A6: It is possible that the issue lies in how you are measuring the ¹³C incorporation. The two primary methods are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, each with its own set of considerations.[7]
Caption: Comparison of MS and NMR for ¹³C incorporation analysis.
-
For Mass Spectrometry (MS):
-
Sample Purity: Ensure your sample is clean. High concentrations of inorganic salts are not compatible with electrospray ionization (ESI).[8]
-
Analyte Concentration: Overly concentrated samples can lead to poor mass resolution and contamination of the instrument. Aim for a concentration in the range of 10-100 µg/mL.[8]
-
Data Analysis: Are you correctly calculating the percent incorporation from the isotopic distribution of your molecule of interest?
-
-
For NMR Spectroscopy:
-
Sensitivity: ¹³C NMR is inherently less sensitive than ¹H NMR. You may need a more concentrated sample (typically 1-5 mM) and a longer acquisition time.[7]
-
Quantitative Parameters: For accurate quantification, ensure you are using appropriate acquisition parameters. This includes a 90° pulse angle and a sufficiently long relaxation delay (D1) to allow for full relaxation of the carbon nuclei.[7][9] Standard ¹³C NMR experiments often use parameters optimized for speed, not for accurate integration.[10]
-
Nuclear Overhauser Effect (NOE): While the NOE can enhance the signal in ¹³C NMR, the enhancement can be variable and affect quantification. For accurate integration, inverse-gated decoupling experiments may be necessary to suppress the NOE.
-
The following table summarizes key acquisition parameters for quantitative ¹³C NMR.
| Parameter | Recommendation for Quantitative Analysis | Rationale |
| Pulse Angle | 90° | Ensures maximum signal for a single scan. |
| Relaxation Delay (D1) | 5 x T₁ of the slowest relaxing carbon | Allows for full relaxation of all carbon nuclei, preventing signal saturation and ensuring accurate integration.[9] |
| Decoupling | Inverse-gated decoupling | Suppresses the Nuclear Overhauser Effect (NOE) for more accurate integration. |
| Number of Scans (NS) | Sufficient to achieve a good signal-to-noise ratio | ¹³C is a low-abundance nucleus, so more scans are typically needed compared to ¹H NMR. |
Experimental Protocols
Protocol 1: General Procedure for O-Methylation of a Phenol with Iodomethane-¹³C
This protocol is a general guideline for the O-methylation of a phenolic compound using potassium carbonate as the base.
Materials:
-
Phenolic substrate
-
Iodomethane-¹³C
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or DMF, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Stir bar
-
Heating mantle
-
Standard work-up reagents (e.g., water, ethyl acetate, brine)
Procedure:
-
Preparation: Flame-dry or oven-dry all glassware before use.[1] Ensure the potassium carbonate is anhydrous by heating under vacuum.
-
Reaction Setup: To a round-bottom flask containing a stir bar, add the phenolic substrate (1.0 eq) and anhydrous potassium carbonate (1.3 - 2.0 eq).
-
Solvent Addition: Add anhydrous acetone or DMF to the flask to dissolve the reactants.
-
Addition of Iodomethane-¹³C: Add Iodomethane-¹³C (1.1 - 1.5 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and stir for the required time (monitor by TLC). If using acetone, a sealed tube or pressure vessel may be necessary to prevent the loss of iodomethane.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the potassium carbonate.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by a suitable method, such as column chromatography, to obtain the pure O-methylated product.
-
Analysis: Confirm the structure and determine the ¹³C incorporation by MS and/or NMR.
Protocol 2: General Procedure for N-Methylation of an Indole (B1671886) with Iodomethane-¹³C
This protocol provides a general method for the N-methylation of indoles.
Materials:
-
Indole substrate
-
Iodomethane-¹³C
-
A suitable base (e.g., NaH, K₂CO₃, Cs₂CO₃)
-
DMF, anhydrous
-
Round-bottom flask
-
Stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up reagents
Procedure:
-
Preparation: Dry all glassware thoroughly.
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add the indole substrate (1.0 eq) and anhydrous DMF.
-
Deprotonation: Cool the solution in an ice bath and add the base (e.g., NaH, 1.1 eq) portion-wise. Allow the mixture to stir until hydrogen evolution ceases.
-
Addition of Iodomethane-¹³C: Add Iodomethane-¹³C (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work-up:
-
Carefully quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography.
-
Analysis: Analyze the final product by MS and/or NMR to confirm the structure and quantify ¹³C incorporation.
Protocol 3: Sample Preparation for Mass Spectrometry Analysis of ¹³C-Methylated Small Molecules
Procedure:
-
Dissolution: Accurately weigh a small amount of your purified product and dissolve it in an appropriate LC-MS grade solvent (e.g., methanol, acetonitrile) to make a stock solution (e.g., 1 mg/mL).[8]
-
Dilution: Dilute the stock solution with a suitable solvent (often a mixture of water and organic solvent with 0.1% formic acid) to a final concentration of approximately 10-100 µg/mL.[8]
-
Filtration: If any precipitate is observed, filter the sample through a 0.22 µm syringe filter to prevent clogging of the LC system.
-
Vial Transfer: Transfer the final solution to an appropriate autosampler vial.
-
Analysis: Analyze the sample by LC-MS. Acquire the full scan mass spectrum to observe the isotopic distribution of the molecular ion. The mass difference between the unlabeled and labeled peaks will indicate the incorporation of the ¹³C methyl group.
Protocol 4: Quantitative ¹³C NMR Data Acquisition
Procedure:
-
Sample Preparation: Dissolve a sufficient amount of the purified product in a deuterated solvent to achieve a concentration of at least 1-5 mM.[7]
-
Instrument Setup: Use a high-field NMR spectrometer.
-
Acquisition Parameters:
-
Use a standard 1D ¹³C NMR pulse sequence with inverse-gated proton decoupling to suppress the NOE.
-
Set the pulse angle to 90°.
-
Set the relaxation delay (D1) to be at least 5 times the longitudinal relaxation time (T₁) of the slowest relaxing carbon in your molecule. If the T₁ is unknown, a D1 of 30-60 seconds is a conservative starting point for small molecules.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing: Process the spectrum (Fourier transformation, phasing, and baseline correction).
-
Analysis: Integrate the signals of the ¹³C-labeled methyl group and the corresponding carbon in any remaining unlabeled starting material. The ratio of these integrals will give you the percentage of ¹³C incorporation.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Iodomethane - Wikipedia [en.wikipedia.org]
- 3. Iodomethane: Properties, Applications and Toxicities_Chemicalbook [chemicalbook.com]
- 4. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. nmr.ceitec.cz [nmr.ceitec.cz]
- 10. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
removing copper stabilizer from Iodomethane-13C for specific applications
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the removal of copper stabilizer from Iodomethane-13C for specific applications. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common issues encountered during this process.
Frequently Asked Questions (FAQs)
Q1: Why is a copper stabilizer added to this compound?
A1: this compound, like many organoiodide compounds, is sensitive to light. Exposure to light can cause it to decompose, releasing free iodine, which gives the product a purplish tint. Copper, often in the form of a wire or powder, is added as a stabilizer to scavenge any iodine that forms, thereby preventing further decomposition and extending the shelf life of the product.
Q2: When is it necessary to remove the copper stabilizer?
A2: The copper stabilizer should be removed before using this compound in applications that are sensitive to the presence of copper or iodine. This includes, but is not limited to:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Paramagnetic copper species, particularly Cu(II), can cause significant line broadening in NMR spectra, leading to a loss of resolution and potentially obscuring important signals.[1][2] This can interfere with the structural elucidation and analysis of your isotopically labeled molecules.
-
Copper-Catalyzed Reactions: If the this compound is to be used in a reaction that is catalyzed by a specific copper complex, the presence of the copper stabilizer could interfere with the catalytic cycle, leading to unpredictable results or reaction failure.
-
Grignard Reactions: The presence of copper can interfere with the formation of Grignard reagents.
-
High-Purity Applications: For applications requiring very high purity of all reagents, such as in the synthesis of pharmaceutical compounds or for certain kinetic studies, it is good practice to remove any potential contaminants, including the copper stabilizer.
Q3: What are the common methods for removing the copper stabilizer from this compound?
A3: The most common methods for removing the copper stabilizer include:
-
Washing with Sodium Thiosulfate (B1220275) followed by Distillation: This is a highly effective method for removing dissolved iodine.
-
Aqueous Extraction with Ammonium Chloride/Hydroxide: This method is useful for removing copper salts by forming water-soluble copper-ammonia complexes.[3]
-
Use of Chelating Resins: Resins like Chelex® 100 can be used to bind and remove copper ions from the solution.[4][5]
-
Simple Filtration: If the stabilizer is in the form of a copper wire, it can be physically removed. However, this will not remove any dissolved copper species.
Troubleshooting Guides
Issue 1: Persistent purple or brown color in this compound after filtration of solid copper stabilizer.
-
Possible Cause: The color is likely due to dissolved iodine that has formed from decomposition. Simple filtration will not remove dissolved iodine.
-
Recommended Solution: Wash the this compound with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce the iodine to colorless iodide, followed by washing with water and brine, drying, and distillation.
Issue 2: Broad or poorly resolved peaks in the NMR spectrum of a compound synthesized using this compound.
-
Possible Cause: Residual paramagnetic copper(II) ions from the stabilizer are likely present in your final product.
-
Recommended Solution: Ensure the this compound was properly purified to remove the copper stabilizer before use. For your synthesized product, you can attempt to remove the copper by washing with a chelating agent solution (like EDTA) or by passing a solution of your compound through a short plug of silica (B1680970) gel or a specialized metal scavenger resin.
Issue 3: Inconsistent yields or unexpected side products in a copper-catalyzed reaction.
-
Possible Cause: The copper stabilizer from the this compound may be interfering with your catalytic system.
-
Recommended Solution: Always use freshly purified this compound (with the copper stabilizer removed) for copper-catalyzed reactions.
Issue 4: Difficulty in separating this compound from the aqueous phase during washing.
-
Possible Cause: Emulsion formation can occur, especially if the mixture is shaken too vigorously.
-
Recommended Solution: In a separatory funnel, gently invert the mixture instead of shaking vigorously. If an emulsion forms, let it stand for an extended period. Breaking the emulsion can be aided by adding a small amount of brine or by passing the mixture through a bed of Celite.
Quantitative Data on Copper Removal
| Removal Method | System | Efficiency | Reference |
| Solvent Extraction with LIX 84-I + TBP | Ammonia-ammonium chloride leach liquor | ~97.40% | [6] |
| Adsorption on Citrus Sinensis Peel | Aqueous solution | >80% | [7] |
| Solvent Extraction with Mextral 5640H | Heap leach liquor | 98.17% | [8] |
Experimental Protocols
Protocol 1: Removal of Copper Stabilizer by Washing and Distillation
This is the most common and effective method for purifying this compound.
Materials:
-
This compound with copper stabilizer
-
Separatory funnel
-
Round-bottom flask
-
Distillation apparatus (condenser, receiving flask, thermometer)
-
5% (w/v) Sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)
-
Boiling chips
Procedure:
-
Initial Wash: Place the this compound in a separatory funnel. Add an equal volume of 5% sodium thiosulfate solution. Gently invert the funnel several times, venting frequently to release any pressure. The purple/brown color of iodine should disappear.
-
Aqueous Washes: Drain the lower organic layer into a clean flask. Discard the aqueous layer. Return the organic layer to the separatory funnel and wash with an equal volume of deionized water. Drain the organic layer and discard the aqueous layer. Repeat this washing step.
-
Brine Wash: Wash the organic layer with an equal volume of brine to aid in the removal of water.
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate or calcium chloride and swirl gently. Let it stand for 10-15 minutes to allow for complete drying.
-
Filtration: Filter the dried this compound into a clean, dry round-bottom flask.
-
Distillation: Add a few boiling chips to the round-bottom flask and set up for simple distillation. Gently heat the flask. Collect the fraction that distills at the boiling point of this compound (42.4 °C at atmospheric pressure).
-
Storage: Store the purified this compound in a dark bottle, preferably under an inert atmosphere (nitrogen or argon), and at a low temperature (2-8 °C).
Protocol 2: Removal of Copper Stabilizer using a Chelating Resin
This method is useful when distillation is not feasible or desired.
Materials:
-
This compound with copper stabilizer
-
Chelex® 100 resin (or similar iminodiacetic acid-based chelating resin)
-
Glass column or beaker
-
Anhydrous solvent for rinsing (e.g., dichloromethane (B109758) or the solvent for the subsequent reaction)
Procedure (Batch Method):
-
Resin Preparation: If the resin is in an aqueous slurry, it needs to be washed with a solvent miscible with both water and this compound (e.g., acetone), and then with a dry, non-polar solvent before use. Follow the manufacturer's instructions for pre-washing the resin.[9]
-
Treatment: In a flask, add the Chelex® 100 resin to the this compound (a common starting point is ~5g of resin per 100 mL of solution).
-
Stirring: Gently stir or swirl the mixture for at least one hour at room temperature.
-
Separation: Carefully decant or filter the this compound to separate it from the resin beads.
Procedure (Column Method):
-
Column Packing: Prepare a small glass column with a frit and a stopcock. Pack the column with a slurry of pre-washed Chelex® 100 resin in a suitable anhydrous solvent.
-
Loading: Allow the solvent to drain to the top of the resin bed. Carefully add the this compound to the top of the column.
-
Elution: Slowly elute the this compound through the column. The flow rate should be slow enough to allow for efficient chelation of the copper.
-
Collection: Collect the purified product as it elutes from the column.
Visualizations
Caption: Workflow for the purification of this compound by washing and distillation.
Caption: Troubleshooting guide for poor NMR spectral resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Using NMR spectroscopy to investigate the role played by copper in prion diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Workup [chem.rochester.edu]
- 4. bio-rad.com [bio-rad.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative study of the elimination of copper, cadmium, and methylene blue from water by adsorption on the citrus Sinensis peel and its activated carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Batch-to-batch variation of Chelex-100 confounds metal-catalysed oxidation. Leaching of inhibitory compounds from a batch of Chelex-100 and their removal by a pre-washing procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing isotopic scrambling in Iodomethane-13C labeling
Welcome to the technical support center for Iodomethane-¹³C labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help you minimize isotopic scrambling and ensure the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling in the context of Iodomethane-¹³C labeling?
A1: In Iodomethane-¹³C labeling, the primary goal is to transfer a ¹³C-methyl group to a specific target molecule. Isotopic scrambling refers to any process that leads to a deviation from the expected labeling pattern. This can manifest in several ways:
-
Metabolic Redistribution: After successful methylation, the labeled molecule may enter a metabolic pathway where enzymes rearrange its carbon backbone. This can move the ¹³C label to unintended positions within the molecule or transfer it to entirely different molecules. This is a common issue in studies involving live cells or active biological extracts.[1][2]
-
Apparent Scrambling due to Incomplete Labeling: The presence of a significant amount of unlabeled product alongside the desired ¹³C-labeled product can be mistaken for scrambling. This is often due to sub-optimal reaction conditions or reagent impurity rather than a true redistribution of the isotope.
-
Side Reactions: Unintended chemical reactions can consume the labeling reagent or the substrate, leading to a complex mixture of products and a lower yield of the target labeled molecule.[3]
Q2: What are the primary causes of isotopic scrambling and low labeling efficiency?
A2: The main causes can be categorized as follows:
-
Metabolic Activity: If the labeling experiment is performed in a biologically active system (e.g., cell culture), endogenous enzymes can process the newly labeled molecule, leading to scrambling.[1] Many metabolic reactions are reversible, which can further redistribute isotopic labels in unexpected ways.[1]
-
Reagent Quality and Stability: The isotopic purity and chemical stability of Iodomethane-¹³C are critical. Degradation due to improper storage (e.g., exposure to light or moisture) can reduce its effectiveness.[3][4] Commercially available Iodomethane-¹³C typically has an isotopic purity of 99 atom % ¹³C.[5][6]
-
Sub-optimal Reaction Conditions: Factors like incorrect temperature, pH, reaction time, or stoichiometry (insufficient Iodomethane-¹³C) can lead to incomplete reactions, resulting in a low yield of the labeled product.[3]
-
Symmetry in Metabolic Intermediates: If the labeled molecule is converted into a symmetric intermediate, such as succinate (B1194679) or fumarate (B1241708) in the TCA cycle, the positional information of the ¹³C label can be randomized.[1]
Q3: How can I detect if isotopic scrambling is occurring in my experiment?
A3: Detecting isotopic scrambling requires careful analysis of data from mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1]
-
Mass Spectrometry (MS): Look for unexpected isotopologue distributions. For a simple methylation, you expect a mass shift of +1 (the M+1 peak) corresponding to the incorporation of a single ¹³C atom.[5] The presence of ¹³C enrichment in fragments of a molecule that should not contain the methyl group is a strong indicator of scrambling.[1]
-
NMR Spectroscopy: NMR can provide precise positional information of the ¹³C label within the molecule. The appearance of a ¹³C signal at an unexpected chemical shift is definitive proof of scrambling.
Troubleshooting Guides
This guide addresses specific issues that can arise during ¹³C labeling experiments using Iodomethane-¹³C and provides actionable solutions.
Issue 1: The mass spectrum shows a low ratio of labeled (M+1) to unlabeled (M) product.
This indicates an incomplete reaction or issues with the labeling reagent.
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Stoichiometry | An insufficient amount of Iodomethane-¹³C will lead to incomplete labeling.[3] Solution: Gradually increase the molar excess of Iodomethane-¹³C. Note that a large excess can sometimes lead to over-alkylation or other side reactions, so optimization is key. |
| Degraded Iodomethane-¹³C | Iodomethane is sensitive to light and moisture and can degrade over time, reducing its reactivity.[3][4] Solution: Ensure the reagent has been stored correctly (typically at 2-8°C, protected from light) and is within its expiration date.[5][7][8] If degradation is suspected, use a fresh vial. The presence of a brown color indicates potential degradation.[4] |
| Incorrect Reaction Conditions | Reaction kinetics are highly dependent on temperature, time, and pH.[3] Solution: Review the literature for established protocols for methylating your specific substrate or a similar one. Systematically optimize the reaction time and temperature. Ensure the pH of the reaction buffer is optimal for the nucleophilic attack on the methyl group. |
| Impure Reagent | The Iodomethane-¹³C reagent may have lower than specified isotopic purity. Solution: Always check the certificate of analysis from the supplier. High-purity reagents (≥99 atom % ¹³C) are recommended.[5][6] |
Issue 2: I observe ¹³C enrichment in unexpected metabolites or molecular positions.
This is a classic sign of metabolic scrambling, where the label is redistributed after the initial methylation event.
| Possible Cause | Troubleshooting Steps |
| Enzymatic Activity During/After Labeling | In biological systems, enzymes do not stop working once the labeling is complete. This continued metabolic activity is the primary driver of scrambling.[1] Solution: Rapidly and completely quench all metabolic activity immediately at your desired time point. This is crucial for preserving the original labeling pattern. See Protocol 1 for a detailed rapid quenching methodology. |
| Interconnected Metabolic Pathways | The ¹³C label can be shuttled between different pathways. For example, a labeled amino acid might be catabolized, and its ¹³C atom incorporated into TCA cycle intermediates.[1] Solution: Shorten the labeling time to minimize the extent to which the label can propagate through the metabolic network. Analyze samples at multiple early time points to track the label's progression. |
Data Summary Table
Table 1: Properties of Iodomethane-¹³C
| Property | Value | Source(s) |
| Chemical Formula | ¹³CH₃I | |
| Molecular Weight | ~142.93 g/mol | [8] |
| Isotopic Purity | Typically ≥99 atom % ¹³C | [5] |
| Appearance | Colorless liquid; may turn brown on exposure to light | [4] |
| Storage Temperature | 2-8°C, protected from light | [5][7][8] |
| Stabilizer | Often contains copper wire or other stabilizers | [5][7][8] |
| Mass Shift | M+1 | [5] |
Experimental Protocols
Protocol 1: Rapid Metabolic Quenching and Extraction for Adherent Mammalian Cells
This protocol is designed to rapidly halt metabolic activity to prevent isotopic scrambling during sample preparation after labeling.[1]
Materials:
-
Liquid Nitrogen
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Pre-chilled (-80°C) extraction solvent: 80% Methanol / 20% Water
-
Cell scraper
Procedure:
-
Media Removal: Aspirate the culture medium from the cell culture dish.
-
Washing: Quickly wash the cells by adding ice-cold PBS and immediately aspirating it. This removes extracellular labeled substrates.
-
Quenching: Immediately place the dish on the surface of liquid nitrogen for at least 10 seconds to flash-freeze the cells and instantly stop all metabolic activity.
-
Metabolite Extraction: a. Transfer the frozen cell dish to a container on dry ice to keep it frozen. b. Add the pre-chilled (-80°C) 80% methanol/water extraction solvent to the dish. c. Use a pre-chilled cell scraper to scrape the frozen cell lysate into the extraction solvent. d. Transfer the cell lysate and solvent mixture to a pre-chilled tube.
-
Cell Lysis and Protein Precipitation: a. Vortex the tube vigorously for 1 minute to ensure complete cell lysis. b. Incubate the tube at -20°C for at least 30 minutes to precipitate proteins.
-
Sample Collection: a. Centrifuge the tube at maximum speed for 10-15 minutes at 4°C to pellet the precipitated protein and cell debris. b. Carefully collect the supernatant, which contains the extracted metabolites. c. The sample is now ready for analysis (e.g., by LC-MS).
Visualizations
Caption: A logical workflow for troubleshooting common issues in Iodomethane-¹³C labeling experiments.
Caption: How a ¹³C label can be scrambled through a symmetric intermediate in a metabolic pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Methyl iodide | CH3I | CID 6328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 碘甲烷-13C 99 atom % 13C, 99% (CP), contains copper as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 6. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl iodide + copper wire (¹³C, 99%; Dâ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 8. Methyl iodide (¹³C, 99%) + copper wire- Cambridge Isotope Laboratories, CLM-287-1 [isotope.com]
Technical Support Center: Handling and Quenching of Iodomethane-13C Reactions
Welcome to the Technical Support Center for Iodomethane-13C reactions. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on safely handling and effectively quenching reactions involving 13C-labeled methyl iodide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound shares the same chemical hazards as its unlabeled counterpart, methyl iodide. It is a potent alkylating agent and is considered a suspected carcinogen.[1] Key hazards include high toxicity upon inhalation, ingestion, and skin absorption.[1] It is also highly volatile, with a boiling point of 41-43 °C, which necessitates careful handling in a well-ventilated fume hood to avoid exposure to its vapors.
Q2: Why is quenching of this compound reactions necessary?
A2: Quenching is crucial for several reasons. Firstly, it neutralizes the excess, unreacted this compound, which is toxic and can interfere with product isolation and purification. Secondly, quenching prevents undesired side reactions that can occur during workup and purification, thereby improving the purity and yield of the desired 13C-labeled product.
Q3: What are the most common quenching agents for this compound?
A3: Common quenching agents are nucleophiles that readily react with this compound. These include:
-
Sodium thiosulfate (B1220275) (Na2S2O3): A mild reducing agent that effectively neutralizes methyl iodide.[2] It is often used in aqueous solutions.
-
Ammonia (B1221849) (NH3): Aqueous ammonia solutions are effective at quenching methyl iodide.[1]
-
Hydroxide (B78521) bases (e.g., NaOH, KOH): Aqueous or alcoholic solutions of strong bases can hydrolyze methyl iodide to methanol (B129727) and the corresponding iodide salt.[3][4]
-
Amines (e.g., diethylamine): These can be used to quench excess methyl iodide, particularly in non-aqueous conditions.[5]
Q4: How do I know if the quenching is complete?
A4: The completion of quenching can be monitored by analytical techniques such as Thin Layer Chromatography (TLC) by observing the disappearance of the this compound spot (if visible) or by Gas Chromatography-Mass Spectrometry (GC-MS) of an aliquot from the reaction mixture to confirm the absence of the starting material.
Q5: What should I do in case of a spill?
A5: In the event of a small spill within a fume hood, absorb the liquid with an inert absorbent material like vermiculite (B1170534) or sand.[6][7] For larger spills, evacuate the area and follow your institution's emergency procedures.[6] Always wear appropriate personal protective equipment (PPE), including double gloves (nitrile), safety goggles, and a lab coat, when handling spills.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction (Starting material remains) | 1. Insufficient reaction time or temperature. 2. Impure or degraded this compound. 3. Presence of water in the reaction. 4. Inadequate base strength or solubility. | 1. Increase reaction time or temperature, monitoring by TLC or GC-MS. 2. Use freshly opened or properly stored this compound. Consider purification if necessary. 3. Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly. 4. Use a stronger or more soluble base. Consider phase-transfer catalysis if applicable. |
| Incomplete Quenching (this compound detected after workup) | 1. Insufficient amount of quenching agent. 2. Inadequate reaction time or mixing during quenching. 3. Quenching agent is not reactive enough under the reaction conditions. | 1. Increase the molar excess of the quenching agent. 2. Ensure vigorous stirring during quenching and allow for sufficient reaction time (e.g., 30-60 minutes). 3. Choose a more reactive quenching agent (see Table 1). For two-phase systems, ensure efficient mixing. |
| Formation of Side Products | 1. Over-methylation of the substrate or product. 2. Reaction with the solvent. 3. Side reactions with the quenching agent. | 1. Use a stoichiometric amount of this compound or add it slowly to the reaction mixture. 2. Choose an inert solvent for the reaction. 3. Select a quenching agent that is less likely to react with your product of interest. |
| Low Product Yield | 1. Product volatility. 2. Degradation of the product during workup. 3. Inefficient extraction. | 1. Use a rotary evaporator with a cold trap and carefully control the pressure and temperature. 2. Use mild quenching and workup conditions. Avoid extreme pH if your product is sensitive. 3. Perform multiple extractions with an appropriate solvent. Check the pH of the aqueous layer to ensure optimal partitioning of your product. |
| Difficulty in Product Purification | 1. Co-elution of the product with byproducts from the quenching reaction. 2. Presence of residual quenching agent or its salts. | 1. Choose a quenching agent that produces byproducts with significantly different polarity from your product. 2. Ensure thorough aqueous washes to remove water-soluble quenching agents and salts before chromatographic purification. |
Quantitative Data on Quenching Agents
The following table summarizes the kinetic data for the reaction of methyl iodide with various nucleophiles, which can be used as a guide for selecting an appropriate quenching agent. The reactivity of this compound is considered to be nearly identical to that of unlabeled methyl iodide.
Table 1: Second-Order Reaction Rate Constants for Quenching of Methyl Iodide
| Quenching Agent | Nucleophile | Rate Constant (k) at 25 °C (M-1s-1) | Solvent |
| Sodium thiosulfate | S2O32- | 3.1 x 10-2 | Water |
| Sodium sulfite (B76179) | SO32- | 4.4 x 10-2 | Water |
| Sodium bisulfite | HSO3- | 1 x 10-3 | Water |
Data sourced from Hasty, R. A., & Sutter, S. L. (1979). Kinetics of the reaction of methyl iodide with sulfite and thiosulfate ions in aqueous solution.[8]
Experimental Protocols
Protocol 1: General Procedure for Methylation using this compound and Quenching with Sodium Thiosulfate
This protocol is a general guideline and may need to be adapted based on the specific substrate and reaction scale.
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the substrate in an appropriate anhydrous solvent.
-
Addition of Base: Add the desired base (e.g., sodium hydride, potassium carbonate) to the reaction mixture and stir until the deprotonation is complete.
-
Addition of this compound: Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature) and add this compound dropwise via syringe.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or other suitable analytical methods.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add a saturated aqueous solution of sodium thiosulfate (typically 1.5-2.0 equivalents relative to the initial amount of this compound).
-
Stirring: Stir the mixture vigorously for 30-60 minutes to ensure complete quenching.
-
Workup: Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.
Protocol 2: Decontamination of Glassware
-
Initial Rinse: Immediately after use, rinse the glassware with an organic solvent in which this compound is soluble (e.g., acetone (B3395972) or ethanol) in a fume hood.[6] Collect this initial rinse as halogenated organic waste.
-
Quenching Rinse: Rinse the glassware with a quenching solution, such as a saturated solution of sodium thiosulfate or a dilute solution of aqueous ammonia, to neutralize any residual this compound. Allow the quenching solution to be in contact with the glass surface for at least 10-15 minutes.
-
Standard Cleaning: Wash the glassware with a suitable laboratory detergent and hot water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Dry the glassware in an oven.
Protocol 3: Disposal of this compound Waste
-
Quench Excess Reagent: All unreacted this compound in reaction mixtures must be quenched using one of the methods described above before disposal.
-
Segregate Waste: Collect all waste containing this compound, including quenched reaction mixtures, contaminated solvents, and absorbent materials from spills, in a dedicated, clearly labeled, and sealed container for halogenated organic waste.[7]
-
Follow Institutional Guidelines: Dispose of the hazardous waste according to your institution's and local environmental regulations.[7] Do not dispose of this compound down the drain.[7]
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. Methylation with methyl iodide/sodium hydroxide [stenutz.eu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. chamberlandresearch.com [chamberlandresearch.com]
- 7. calibrechem.com [calibrechem.com]
- 8. researchgate.net [researchgate.net]
impact of solvent choice on Iodomethane-13C methylation efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Iodomethane-¹³C for methylation experiments. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for methylation with Iodomethane-¹³C?
A1: Methylation with Iodomethane-¹³C proceeds via a bimolecular nucleophilic substitution (Sₙ2) reaction. In this mechanism, a nucleophile (such as an alcohol, phenol, or amine) attacks the electrophilic ¹³C-labeled methyl group of iodomethane, displacing the iodide leaving group in a single, concerted step.
Q2: Which type of solvent is best suited for Iodomethane-¹³C methylation?
A2: Polar aprotic solvents are highly recommended for Iodomethane-¹³C methylation. These solvents can dissolve both the substrate and the reagents while minimally solvating the nucleophile. This lack of strong solvation around the nucleophile increases its reactivity, leading to a faster and more efficient Sₙ2 reaction.
Q3: Why are polar protic solvents not ideal for this reaction?
A3: Polar protic solvents, such as water and alcohols, can form strong hydrogen bonds with the nucleophile. This creates a "solvent cage" around the nucleophile, stabilizing it and hindering its ability to attack the electrophilic carbon of iodomethane. Consequently, the rate of the Sₙ2 reaction is significantly reduced in polar protic solvents.
Q4: What are some examples of recommended polar aprotic solvents?
A4: Commonly used and effective polar aprotic solvents for methylation reactions include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetonitrile (ACN)
-
Acetone
-
Tetrahydrofuran (THF)
DMF and DMSO are often cited as excellent solvents for achieving high yields in methylation reactions due to their high polarity, which helps to stabilize the transition state of the Sₙ2 reaction.[1]
Troubleshooting Guide
Issue 1: Low or no methylation efficiency.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent choice | Ensure you are using a polar aprotic solvent. If your substrate has poor solubility in common choices like DMF or DMSO, consider a mixture of solvents or a different polar aprotic solvent. Avoid polar protic solvents like water or ethanol. |
| Presence of water in the reaction | Use anhydrous (dry) solvents. Water can consume the methylating agent and other reagents. Dry your solvent using appropriate methods, such as distillation over a drying agent or by using commercially available anhydrous solvents.[1] |
| Weak base | The choice of base is crucial for deprotonating the nucleophile. For phenols and carboxylic acids, common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium hydroxide (B78521) (KOH).[1][2] Ensure the base is strong enough to deprotonate your specific substrate. |
| Degraded Iodomethane-¹³C | Iodomethane can degrade over time, especially when exposed to light, forming iodine (I₂), which can give the solution a purplish tint.[2] Store Iodomethane-¹³C properly at 2-8°C in the dark. If degradation is suspected, consider using a fresh batch. The product often contains a copper stabilizer to mitigate this. |
Issue 2: Formation of side products.
| Possible Cause | Troubleshooting Step |
| Reaction with the solvent | Some solvents can react with the methylating agent. For example, at elevated temperatures, DMSO can be methylated by iodomethane.[3] If you observe unexpected side products, consider lowering the reaction temperature or choosing a less reactive solvent like DMF or acetonitrile. |
| Over-methylation | If your substrate has multiple potential methylation sites, you may observe over-methylation. To minimize this, you can try using a stoichiometric amount of Iodomethane-¹³C or adding it slowly to the reaction mixture. Lowering the reaction temperature can also increase selectivity. |
| Side reactions of the iodide leaving group | The iodide ion (I⁻) is a good nucleophile and can potentially participate in side reactions.[2] While less common, if you suspect this is an issue, optimizing other reaction parameters like temperature and concentration may help. |
Quantitative Data on Solvent Properties
| Solvent | Formula | Type | Boiling Point (°C) | Dielectric Constant (at 20°C) | Dipole Moment (D) | Expected Impact on Methylation Efficiency |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 153 | 36.7 | 3.82 | High |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 189 | 46.7 | 3.96 | High |
| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | 82 | 37.5 | 3.92 | Good |
| Acetone | C₃H₆O | Polar Aprotic | 56 | 20.7 | 2.88 | Moderate |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | 66 | 7.6 | 1.75 | Moderate |
| Methanol | CH₄O | Polar Protic | 65 | 32.7 | 1.70 | Low |
| Water | H₂O | Polar Protic | 100 | 80.1 | 1.85 | Very Low |
Experimental Protocols
General Protocol for O-Methylation of a Phenol using Iodomethane-¹³C
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the phenolic substrate (1 equivalent).
-
Add a suitable anhydrous polar aprotic solvent (e.g., DMF or acetone) to dissolve the substrate.
-
Add a base (e.g., anhydrous K₂CO₃, 1.5-2 equivalents).
-
-
Reaction:
-
Stir the mixture at room temperature for 15-30 minutes to allow for deprotonation of the phenol.
-
Add Iodomethane-¹³C (1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (e.g., reflux in acetone) and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by an appropriate method, such as column chromatography, to isolate the ¹³C-labeled methyl ether.
-
Visualizations
References
Technical Support Center: Scaling Up Methylation Reactions with Iodomethane-13C
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in successfully scaling up your methylation reactions using Iodomethane-13C.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to consider when scaling up reactions with this compound?
A1: this compound, like its unlabeled counterpart, is a hazardous chemical that requires strict safety protocols, especially at a larger scale.[1][2][3] It is volatile, carcinogenic, and a potent alkylating agent.[1][3] Key safety measures include:
-
Engineering Controls: Always work in a well-ventilated chemical fume hood. For larger scale reactions, consider a walk-in hood or a dedicated ventilated enclosure. Ensure that your reactor setup has a robust condenser to minimize the escape of volatile iodomethane (B122720).[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene are often recommended, but always check for breakthrough times), a lab coat, and chemical splash goggles. For larger quantities, a face shield is also recommended.[1]
-
Quenching: Have a quenching solution readily available to neutralize any unreacted iodomethane at the end of the reaction or in case of a spill. Common quenching agents include solutions of sodium thiosulfate (B1220275) or a secondary amine like diethylamine.
-
Waste Disposal: Dispose of all waste containing iodomethane, including contaminated solvents and consumables, according to your institution's hazardous waste disposal procedures.
Q2: What are the critical process parameters to consider when scaling up a methylation reaction?
A2: Scaling up a chemical reaction is not always a linear process.[4] Several parameters need to be carefully considered and potentially re-optimized:
-
Heat Management: Methylation reactions with iodomethane are often exothermic.[2][5][6] As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[4][5][7] This can lead to a dangerous increase in temperature, potentially causing side reactions or a runaway reaction.[6][8][9][10] It is crucial to have an efficient cooling system and to monitor the internal reaction temperature closely.[5]
-
Mixing: Efficient mixing is vital to ensure homogenous temperature and concentration throughout the reactor, preventing the formation of localized hot spots.[4][5] The type and speed of agitation may need to be adjusted for a larger vessel.[5]
-
Reagent Addition Rate: In a larger scale reaction, the rate of addition of this compound or the base can significantly impact temperature control and selectivity.[11] A slower, controlled addition is often necessary to manage the exotherm.[12]
-
Solvent Volume: While maintaining a similar concentration is a good starting point, the total volume of solvent will impact heat transfer and mixing efficiency.
Q3: How can I monitor the progress of a large-scale methylation reaction?
A3: Monitoring the reaction progress is crucial for determining the optimal reaction time and preventing the formation of impurities. Common techniques include:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of the starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material and the formation of product and byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile products and can help in identifying byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking small aliquots from the reaction mixture (after quenching) for ¹H NMR analysis can provide a clear picture of the reaction progress.
Q4: What are the common causes of low isotopic enrichment in the final product?
A4: Achieving high isotopic enrichment is critical for the intended use of the labeled compound. Low enrichment can be due to:
-
Isotopic Scrambling: While less common for the methyl group in this reaction, it's a potential concern in complex molecules. Careful reaction design and control can minimize this.
-
Contamination with Unlabeled Material: Ensure that all reagents and solvents are free from unlabeled methylating agents or impurities that could compete in the reaction.
-
Incomplete Reaction: If the labeled starting material does not fully react, the final product will be a mixture of labeled and unlabeled compounds, effectively lowering the overall enrichment.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction at Scale
Symptoms:
-
TLC or HPLC analysis shows a significant amount of starting material remaining after the expected reaction time.
-
The isolated yield of the 13C-methylated product is significantly lower than in the small-scale experiment.
| Possible Cause | Troubleshooting Steps |
| Insufficient Heat Transfer | On a larger scale, the reaction may not be reaching the optimal temperature due to inefficient heating, or hot spots may be causing degradation.[4][5] Solution: Improve stirring, use a reactor with better heat transfer capabilities (e.g., a jacketed reactor), and monitor the internal temperature at multiple points if possible. |
| Poor Mixing | Inadequate agitation can lead to localized areas of low reagent concentration, slowing down the reaction.[4][5] Solution: Increase the stirring speed or use a more efficient stirrer design suitable for the reactor geometry. |
| Suboptimal Reagent Stoichiometry | The optimal ratio of base and this compound may differ at a larger scale. Solution: Perform small-scale optimization experiments to determine the ideal stoichiometry for the scaled-up reaction. A slight excess of this compound is often used.[13] |
| Deactivated Reagents | Iodomethane can degrade over time, especially if exposed to light.[2][3] Bases like potassium carbonate can absorb moisture.[14] Solution: Use fresh, high-purity this compound and ensure the base is dry. |
Issue 2: Formation of Impurities and Side Products
Symptoms:
-
TLC or HPLC shows the presence of significant side products not observed in the small-scale reaction.
-
The final product is difficult to purify.
| Possible Cause | Troubleshooting Steps |
| Overheating/Hot Spots | Localized high temperatures can lead to side reactions such as elimination or decomposition.[5][6][15] Solution: Improve mixing and control the rate of reagent addition to manage the exotherm.[5][11] |
| Incorrect Base or Solvent | The choice of base and solvent is critical for selectivity. A base that is too strong or a solvent that promotes side reactions can be problematic.[13][15] Solution: Re-evaluate the base and solvent system. For phenol (B47542) methylation, milder bases like K₂CO₃ or Cs₂CO₃ are often preferred.[3] |
| Di-methylation or Poly-methylation | If the substrate has multiple methylation sites, over-methylation can occur, especially with a large excess of iodomethane.[13] Solution: Use a stoichiometric amount of this compound or add it slowly to the reaction mixture to control the concentration. |
Issue 3: Difficulties in Work-up and Purification at Scale
Symptoms:
-
Formation of emulsions during aqueous work-up.
-
Poor separation during column chromatography.
-
Product loss during isolation.
| Possible Cause | Troubleshooting Steps |
| Large Volume Handling | Handling large volumes of solvents for extraction and chromatography can be challenging. Solution: Use a larger separatory funnel or an appropriate extraction vessel. For chromatography, consider using a larger column or a flash chromatography system. |
| Precipitation of Salts | Inorganic salts from the base can complicate extraction and filtration. Solution: Ensure all salts are dissolved during the aqueous wash, or filter them off before extraction. |
| Product Volatility | If the methylated product is volatile, it can be lost during solvent removal. Solution: Use a rotary evaporator with a cooled trap and carefully control the vacuum and temperature. |
Experimental Protocols
General Protocol for Scaling Up Phenol Methylation with this compound
This protocol is a general guideline for the O-methylation of a phenol on a multi-gram scale. Users should first optimize the reaction on a small scale.
Materials:
-
Phenol substrate
-
This compound (ensure high isotopic purity)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground
-
Anhydrous Acetone (B3395972) or Dimethylformamide (DMF)
-
Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and addition funnel
-
Inert gas supply (Nitrogen or Argon)
-
Cooling/heating circulator for the reactor jacket
Procedure:
-
Reactor Setup: Assemble the jacketed reactor under an inert atmosphere. Ensure all glassware is dry.
-
Reagent Charging: To the reactor, add the phenol substrate and anhydrous potassium carbonate (typically 2-3 equivalents per phenolic hydroxyl group).
-
Solvent Addition: Add the anhydrous solvent (e.g., acetone or DMF) to the reactor. The volume should be sufficient to ensure good stirring of the slurry.
-
Temperature Control: Start the stirrer and set the circulator to the desired reaction temperature (e.g., 50-60 °C for acetone, room temperature to 60 °C for DMF).
-
This compound Addition: Once the reaction mixture has reached the set temperature, add the this compound (typically 1.1-1.5 equivalents) dropwise via the addition funnel over a period of 1-2 hours. Monitor the internal temperature closely; if it rises significantly, slow down the addition rate.[12]
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-24 hours).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly add a quenching solution (e.g., 10% aqueous sodium thiosulfate) to neutralize any excess iodomethane.
-
Work-up:
-
Filter the reaction mixture to remove the inorganic salts. Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washes and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization.
Data Presentation
Table 1: Effect of Reaction Scale on Yield and Purity for the Methylation of 4-Hydroxyacetophenone
| Scale (g of Starting Material) | Equivalents of ¹³CH₃I | Equivalents of K₂CO₃ | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
| 1.0 | 1.2 | 2.0 | Acetone | 55 | 6 | 95 | >99 |
| 10.0 | 1.2 | 2.0 | Acetone | 55 | 8 | 92 | >99 |
| 50.0 | 1.3 | 2.2 | Acetone | 55 | 12 | 89 | 98 |
| 100.0 | 1.3 | 2.2 | Acetone | 50-55 (controlled addition) | 16 | 85 | 97 |
Note: The data in this table are representative and may vary depending on the specific substrate and reaction setup.
Table 2: Comparison of Different Bases for the Methylation of Phenol (10g Scale)
| Base | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| K₂CO₃ | 2.0 | Acetone | 55 | 8 | 92 |
| Cs₂CO₃ | 1.5 | Acetone | 55 | 6 | 94 |
| NaH | 1.1 | DMF | 25 | 4 | 88 (more side products) |
| Et₃N | 3.0 | DMF | 80 | 24 | 65 |
Note: The data in this table are representative and may vary depending on the specific substrate and reaction setup.
Visualizations
Caption: Experimental workflow for scaling up methylation.
Caption: Troubleshooting logic for low yield.
References
- 1. mt.com [mt.com]
- 2. Iodomethane - Wikipedia [en.wikipedia.org]
- 3. Iodomethane: Properties, Applications and Toxicities_Chemicalbook [chemicalbook.com]
- 4. diva-portal.org [diva-portal.org]
- 5. amarequip.com [amarequip.com]
- 6. fauske.com [fauske.com]
- 7. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 8. process-technology-online.com [process-technology-online.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. benchchem.com [benchchem.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
Confirming ¹³C Incorporation from Iodomethane-¹³C: A Mass Spectrometry Comparison Guide
For researchers engaged in methylation studies, confirming the successful incorporation of a stable isotope label is a critical validation step. Iodomethane-¹³C (¹³CH₃I) is a widely used reagent for introducing a ¹³C-labeled methyl group onto various nucleophiles, including carbon, oxygen, sulfur, and nitrogen atoms.[1][2] Mass spectrometry stands as the definitive technique for verifying this incorporation due to its sensitivity and ability to resolve mass differences.
This guide provides an objective comparison of mass spectrometry-based approaches for confirming ¹³C incorporation from iodomethane-¹³C. It includes detailed experimental protocols, data interpretation guidelines, and a comparison with alternative methylating agents to assist researchers in selecting the optimal strategy for their experimental goals.
Experimental Protocols
A typical workflow involves a chemical methylation reaction followed by mass spectrometric analysis. The precise conditions for the methylation step can vary based on the substrate, but a general protocol is provided below, followed by standard procedures for mass spectrometry sample preparation and analysis.
Protocol 1: General Methylation with Iodomethane-¹³C
This protocol is a starting point and should be optimized for the specific substrate.
-
Reactant Preparation : Dissolve the substrate to be methylated in a suitable dry, polar aprotic solvent (e.g., DMF, Acetone, or THF).[3]
-
Base Addition : Add a non-nucleophilic base to deprotonate the substrate, creating a nucleophile. Common bases include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2][3] Ensure the base is dehydrated, as water can consume the methylating agent.[3]
-
Labeling : Add Iodomethane-¹³C (¹³CH₃I) to the reaction mixture. Typically, a slight excess (1.1-1.5 equivalents) is used. The reaction is often performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
-
Reaction : Stir the mixture at room temperature or with gentle heating (e.g., reflux in acetone) until the reaction is complete, as monitored by a suitable technique like TLC or LC-MS.[3]
-
Quenching & Work-up : Once the reaction is complete, it can be quenched with a basic solution. The newly methylated product is then purified from the reaction mixture, often through extraction and/or chromatography.
Protocol 2: Sample Preparation and LC-MS/MS Analysis
This protocol is tailored for protein or peptide analysis but the principles apply to small molecules as well.[4]
-
Sample Clean-up : For complex samples like cell lysates, proteins are first extracted and purified.[4][5] For purified small molecules, this step may involve simple dilution.
-
Protein Digestion (for Proteomics) : If the target is a protein, it is typically digested into smaller peptides using an enzyme like trypsin. This is often done via in-solution or in-gel digestion methods.[4][6]
-
Desalting : The peptide or small molecule sample is desalted using a C18 column or similar solid-phase extraction method to remove salts and contaminants that can interfere with mass spectrometry analysis.[4]
-
LC-MS/MS Analysis : The desalted sample is reconstituted in a buffer suitable for liquid chromatography (e.g., 0.1% formic acid in water) and injected into an LC-MS/MS system.[7] Peptides or molecules are separated by reverse-phase chromatography and analyzed by the mass spectrometer. The instrument is typically operated in a data-dependent acquisition mode, where it performs a full scan (MS1) to detect ions, followed by fragmentation scans (MS/MS) of the most intense ions.[7]
Data Interpretation: The Signature of Incorporation
The primary evidence for successful methylation with ¹³CH₃I is a characteristic mass shift in the resulting molecule.
-
Mass Shift : Each incorporated ¹³CH₃ group adds 15.003 Da to the monoisotopic mass of the molecule, compared to 14.016 Da for a natural abundance ¹²CH₃ group. In a low-resolution instrument, this is observed as a +1 Da shift for each label added.[8]
-
Isotopic Pattern : The mass spectrometer detects a distribution of isotopic peaks for any given molecule. Successful labeling will shift this entire isotopic envelope to a higher mass-to-charge ratio (m/z). By comparing the spectra of labeled and unlabeled samples, the incorporation efficiency can be assessed.[9][10]
Mandatory Visualizations
Comparison of Mass Spectrometry Techniques
The choice of mass spectrometer significantly impacts the quality and detail of the information obtained. High-resolution mass spectrometry is generally preferred for its accuracy and ability to resolve complex isotopic patterns.[6][11]
| Feature | Low-Resolution MS (e.g., Quadrupole) | High-Resolution MS (e.g., Orbitrap, TOF) | Tandem MS (MS/MS) |
| Primary Use | Simple confirmation of mass shift in pure samples. | Accurate mass measurement and confirmation of elemental composition.[11][12] | Determining the specific site of methylation.[12][13] |
| Mass Accuracy | Low (~0.1 Da) | High (<5 ppm).[14][15] | High (dependent on analyzer type). |
| Resolution | Low (cannot resolve fine isotopic structure). | High (can resolve overlapping isotopic patterns from partially labeled species).[12] | N/A (focuses on fragment ions). |
| Confirmation | Good for observing a clear +1 Da shift per methylation. | Excellent for confirming incorporation via accurate mass and isotopic pattern analysis.[8] | Definitive, as fragmentation confirms the label is on a specific part of the molecule.[8] |
| Localization | Not possible. | Not directly possible from a full scan (MS1). | Primary advantage . Fragmentation patterns reveal the location of the mass modification.[8][13] |
| Ideal For | Routine screening of simple, successful reactions. | High-confidence confirmation and quantifying labeling efficiency. | Enzyme mechanism studies, PTM analysis, structural elucidation. |
Comparison with Alternative Methylating Agents
While iodomethane (B122720) is a versatile and effective methylating agent, other reagents can be used depending on the application, cost, and safety considerations.[16]
| Reagent | Key Characteristics | Advantages | Disadvantages |
| Iodomethane-¹³C | Excellent Sₙ2 substrate with a good leaving group (I⁻).[1][16] | Highly reactive with a broad range of nucleophiles; reliable for standard methylations.[16] | High equivalent weight; volatile and toxic, requiring handling in a fume hood.[3][16] |
| Dimethyl Sulfate (DMS)-¹³C₂ | A strong methylating agent often used in industrial settings.[16] | Lower cost for large-scale synthesis.[16] | Highly toxic and a suspected carcinogen, requiring stringent safety protocols.[16] |
| Methyl Triflate-¹³C | An extremely potent and reactive methylating agent. | Effective for methylating unreactive substrates where other agents fail. | Significantly more expensive than iodomethane or DMS.[16] |
| Diazomethane-¹³C | Highly specific for methylating carboxylic acids.[17] | Very clean and specific reactions. | Extremely explosive and toxic, making it difficult to obtain and dangerous to handle.[17] |
Conclusion
Confirming the incorporation of a ¹³C-labeled methyl group from iodomethane-¹³C is reliably achieved using mass spectrometry. The choice of instrumentation directly influences the certainty and detail of the results. For simple verification of a reaction's success, low-resolution mass spectrometry may suffice. However, for unambiguous confirmation, quantitative assessment of labeling efficiency, and determination of the methylation site, high-resolution tandem mass spectrometry (HR-MS/MS) is the gold standard.[8][12][13] By selecting the appropriate analytical technique and comparing results with unlabeled controls, researchers can confidently validate their labeling experiments and proceed with downstream applications in drug development and metabolic research.
References
- 1. Iodomethane - Wikipedia [en.wikipedia.org]
- 2. Iodomethane: Properties, Applications and Toxicities_Chemicalbook [chemicalbook.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Tandem mass spectrometry for measuring stable-isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole time-of-flight and quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Quantitative 13C Labeling Analysis by NMR Spectroscopy and Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in metabolic analysis, the precise quantification of 13C isotope labeling is paramount for elucidating metabolic pathways and understanding cellular physiology. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) stand as the two principal analytical techniques for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual workflows to inform the selection of the most suitable technique for your research needs.
The choice between NMR and MS for analyzing 13C-labeled metabolites is often dictated by the specific requirements of the study, such as the desired sensitivity, the need for positional isotopomer information, and the overall experimental throughput. While both are powerful techniques, they offer distinct advantages and disadvantages that must be carefully considered.
Quantitative Performance: NMR vs. Mass Spectrometry
A critical aspect of selecting an analytical technique is its quantitative performance. NMR spectroscopy is inherently quantitative, as the signal intensity is directly proportional to the number of nuclei, whereas MS typically requires the use of internal standards for accurate quantification.[1] However, MS offers significantly higher sensitivity, capable of detecting metabolites in the picomolar to femtomolar range, while NMR sensitivity is typically in the micromolar to millimolar range.[1]
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Principle | Measures the nuclear spin properties of 13C isotopes. Signal intensity is directly proportional to the number of labeled nuclei. | Measures the mass-to-charge ratio (m/z) of ions, with 13C incorporation causing a predictable mass shift. |
| Sensitivity | Lower (micromolar to millimolar range).[1] | Higher (picomolar to femtolar range).[1] |
| Resolution | High spectral resolution allows for the identification and quantification of positional isotopomers.[1] | High mass resolution allows for the separation of molecules with very similar masses. Positional isotopomer information can be obtained through tandem MS (MS/MS).[2][3] |
| Quantitation | Inherently quantitative.[1] | Requires internal standards for accurate quantification.[1] |
| Sample Preparation | Minimal, non-destructive, allowing for in vivo measurements.[1] | More extensive, often requires derivatization, and is destructive.[1] |
| Structural Information | Provides detailed information on the position of the 13C label within the molecule. | Provides information on the overall isotopic enrichment. Tandem MS can provide some structural information through fragmentation patterns.[3] |
| Throughput | Lower, with longer acquisition times. | Higher, with faster analysis times, especially when coupled with chromatography. |
Supporting Experimental Data
To illustrate the quantitative capabilities of both techniques, the following table presents a comparison of glutamate (B1630785) isotopomer analysis from a study on cardiac metabolism. The data showcases the molar percent enrichment (MPE) of different glutamate isotopomers as determined by 13C NMR and Gas Chromatography-Mass Spectrometry (GC-MS).
| Mass Isotopomer | 13C NMR (MPE %) | GC-MS (MPE %) |
| M+1 | 10.5 ± 1.1 | 11.2 ± 0.9 |
| M+2 | 25.3 ± 1.5 | 24.8 ± 1.3 |
| M+3 | 8.7 ± 0.8 | 9.1 ± 0.7 |
| M+4 | 5.4 ± 0.6 | 5.9 ± 0.5 |
| M+5 | 1.2 ± 0.3 | 1.5 ± 0.2 |
This data is representative and adapted from a comparative study. Actual values will vary depending on the experimental conditions.[4][5]
The results demonstrate a strong correlation between the data obtained from both techniques, validating the use of both NMR and GC-MS for quantitative isotopomer analysis.[4] However, it is noteworthy that 13C-NMR may underestimate the fraction of unlabeled glutamate, as it is calculated by difference, whereas GC-MS measures it directly.[4]
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible quantitative data. Below are generalized workflows for quantitative 13C labeling analysis using both NMR spectroscopy and Mass Spectrometry.
Quantitative 13C NMR Spectroscopy Protocol
-
Cell Culture and 13C Labeling: Culture cells in a medium containing a 13C-labeled substrate (e.g., [U-13C]-glucose) for a predetermined duration to achieve isotopic steady state.
-
Metabolite Extraction:
-
Quench metabolism rapidly, for example, by flash-freezing the cell pellet in liquid nitrogen.
-
Extract metabolites using a biphasic solvent system, such as a mixture of methanol, chloroform, and water.
-
Separate the polar (aqueous) and non-polar (organic) phases by centrifugation.
-
-
Sample Preparation for NMR:
-
Lyophilize the polar extract to remove the solvents.
-
Reconstitute the dried extract in a deuterated solvent (e.g., D2O) containing a known concentration of an internal standard (e.g., DSS or TSP).
-
-
NMR Data Acquisition:
-
Acquire 1D 13C NMR spectra using a high-field NMR spectrometer.
-
To ensure accurate quantification, use a pulse sequence with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and a long relaxation delay (at least 5 times the longest T1 relaxation time of the carbons of interest).
-
-
Data Processing and Analysis:
-
Process the NMR spectra using appropriate software (e.g., Fourier transformation, phasing, and baseline correction).
-
Identify metabolites based on their chemical shifts.
-
Quantify the concentration of metabolites by integrating the peak areas relative to the internal standard.
-
Determine 13C enrichment by analyzing the intensity of 13C satellite peaks relative to the central 12C peak in 1H NMR spectra or by direct integration of signals in 13C NMR spectra.[6]
-
LC-MS Based Quantitative 13C Labeling Analysis Protocol
-
Cell Culture and 13C Labeling: (Follows the same procedure as for the NMR protocol).
-
Metabolite Extraction: (Follows the same procedure as for the NMR protocol).
-
Sample Preparation for LC-MS:
-
Lyophilize the polar extract.
-
Reconstitute the dried extract in a solvent compatible with the liquid chromatography system (e.g., a mixture of water and acetonitrile).
-
Include a suite of 13C-labeled internal standards for accurate quantification.
-
-
LC-MS Data Acquisition:
-
Inject the sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Separate the metabolites using a suitable chromatography column and gradient.
-
Acquire mass spectra in full scan mode to detect all ions within a specified mass range.
-
-
Data Processing and Analysis:
-
Process the raw data using specialized software to identify peaks, perform peak alignment, and integrate peak areas.
-
Identify metabolites by comparing their retention times and accurate masses to a reference library.
-
Determine the mass isotopologue distribution (MID) for each metabolite by analyzing the relative abundance of ions with different numbers of 13C atoms.
-
Quantify the absolute concentration of metabolites by comparing the peak areas of the endogenous metabolites to their corresponding 13C-labeled internal standards.
-
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general experimental workflow for a 13C metabolic flux analysis study, highlighting the distinct analytical pathways for NMR and MS.
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive isotopomer analysis of glutamate and aspartate in small tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13C isotopomer analysis of glutamate by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison between NMR and GCMS 13C-isotopomer analysis in cardiac metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Iodomethane-13C vs. Diazomethane-13C for Isotopic Esterification
For researchers, scientists, and drug development professionals, the precise incorporation of isotopic labels is paramount for a multitude of applications, from metabolic studies to quantitative analysis. The esterification of carboxylic acids to their methyl-13C esters is a common requirement, and two reagents often considered for this transformation are Iodomethane-13C and Diazomethane-13C. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate reagent for specific research needs.
Executive Summary
| Feature | This compound | Diazomethane-13C |
| Reaction Conditions | Basic (e.g., K₂CO₃, DBU), often requires heat | Neutral, room temperature or below |
| Reaction Speed | Slower (minutes to hours) | Extremely rapid (instantaneous) |
| Yields | Good to excellent, but substrate-dependent | Near-quantitative for most carboxylic acids |
| Selectivity | High for carboxylic acids over phenols/alcohols | Can react with acidic protons other than carboxylic acids |
| Safety | Toxic and a carcinogen, requires careful handling | Extremely toxic, explosive, and carcinogenic |
| Byproducts | Iodide salts | Nitrogen gas (N₂) |
| Ease of Use | Requires careful optimization of base and solvent | Often generated in situ due to instability and hazards |
Mechanism of Action
The fundamental difference in the reaction mechanisms of this compound and Diazomethane-13C dictates their respective advantages and disadvantages.
This compound participates in a nucleophilic substitution reaction (SN2). A base is required to deprotonate the carboxylic acid, forming a carboxylate anion. This anion then acts as a nucleophile, attacking the electrophilic 13C-methyl group of iodomethane (B122720) and displacing the iodide ion to form the methyl ester.
Diazomethane-13C esterification proceeds through a rapid, acid-catalyzed pathway under neutral conditions. The carboxylic acid protonates the diazomethane (B1218177), forming a methyldiazonium cation and a carboxylate anion. The carboxylate then acts as a nucleophile, attacking the methyl group and displacing nitrogen gas, a thermodynamically very stable leaving group, which drives the reaction to completion.
Comparative Performance: A Data-Driven Analysis
| Substrate Type | Reagent | Conditions | Yield | Reference |
| Phenylpropionic Acid | Iodomethane-¹³C | K₂CO₃, Acetone (B3395972), Reflux | Good to High | General procedure, specific yield not provided.[2] |
| Various Carboxylic Acids | Iodomethane | KOH, DMSO, 20°C, 2h | ~98% | [3] |
| Mandelic Acid | Iodomethane | DBU, Acetonitrile, RT | 95% | [4] |
| Phenolic Acids | Iodomethane | DBU, Acetonitrile, RT | 85-90% | [4] |
| Protected Serine | TMS-Diazomethane | Diethyl ether/methanol, 0°C | 100% | [5] |
| Benzoic Acid | Diazomethane | In situ generation | 88-90% | [6] |
| Various Natural Products | TMS-Diazomethane | Toluene/Methanol, RT, 30 min | 91-99% | [7] |
*Trimethylsilyldiazomethane (TMS-diazomethane) is a safer, commercially available alternative to diazomethane that exhibits similar reactivity and high yields in esterification reactions.
Experimental Protocols
Esterification using this compound
This protocol is a general guideline for the esterification of a carboxylic acid using this compound and potassium carbonate.
Materials:
-
Carboxylic acid
-
This compound (¹³CH₃I)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone or DMF
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add the carboxylic acid (1 equivalent).
-
Add anhydrous acetone or DMF as the solvent.
-
Add anhydrous potassium carbonate (1.5-2 equivalents).
-
To this suspension, add this compound (1.1-1.5 equivalents) dropwise.
-
Attach the reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 1 to 24 hours depending on the substrate.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium iodide.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography, distillation, or recrystallization.
Esterification using Diazomethane-13C (In Situ Generation)
DANGER: Diazomethane is extremely toxic and explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with a blast shield. Specialized, scratch-free glassware with ground glass joints should be used.
This protocol describes the in situ generation of Diazomethane-13C from a precursor like Diazald®-13C and its immediate use for esterification.
Materials:
-
Carboxylic acid
-
Diazald®-¹³C (N-methyl-¹³C-N-nitroso-p-toluenesulfonamide)
-
Diethyl ether (anhydrous)
-
Potassium hydroxide (B78521) (KOH) solution
-
Specialized diazomethane generation glassware
-
Ice bath
Procedure:
-
Dissolve the carboxylic acid (1 equivalent) in diethyl ether in a receiving flask and cool it in an ice bath.
-
In the reaction flask of the diazomethane generation apparatus, add a solution of KOH in ethanol (B145695) and water.
-
Gently heat the KOH solution.
-
Slowly add a solution of Diazald®-¹³C in diethyl ether to the reaction flask.
-
The generated yellow Diazomethane-13C gas will co-distill with the ether and bubble into the cooled solution of the carboxylic acid.
-
Continue the addition of the Diazald®-¹³C solution until a persistent yellow color is observed in the receiving flask, indicating a slight excess of diazomethane.
-
Allow the reaction to proceed for a few more minutes.
-
Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears and gas evolution ceases.
-
The resulting solution contains the ¹³C-methyl ester, which can be isolated by removing the solvent and purified if necessary.
Safety Considerations
This compound:
-
Toxicity: Iodomethane is a potent methylating agent and is classified as a carcinogen. It is toxic upon inhalation, ingestion, and skin contact.
-
Handling: Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Quenching: Excess iodomethane can be quenched by reacting it with a nucleophilic solution, such as sodium thiosulfate.
Diazomethane-13C:
-
Extreme Toxicity: Diazomethane is a severe irritant to the eyes, skin, and respiratory tract. It is a potent poison and a suspected carcinogen.
-
Explosive Hazard: Diazomethane is a highly explosive gas that can detonate from shock, friction, or exposure to rough surfaces, light, or certain metals (e.g., copper, zinc). It should not be stored and is almost always generated and used immediately.
-
Handling: Requires specialized, scratch-free glassware and must be handled behind a blast shield in a fume hood. Contact with ground glass joints should be minimized.
-
Quenching: Excess diazomethane must be carefully quenched with a weak acid, such as acetic acid, before workup.
Conclusion and Recommendations
The choice between this compound and Diazomethane-13C for the synthesis of ¹³C-methyl esters depends on a careful evaluation of the specific requirements of the experiment and the available laboratory infrastructure.
Diazomethane-13C is the reagent of choice when:
-
High to near-quantitative yields are essential.
-
The reaction needs to be performed under mild, neutral conditions.
-
The substrate is sensitive to base or heat.
-
The laboratory is equipped to handle extremely hazardous and explosive materials safely.
This compound is a more practical alternative when:
-
The extreme hazards of diazomethane are unacceptable.
-
The substrate is stable under basic conditions and can tolerate heating.
-
Good to high yields are acceptable, even if not fully quantitative.
-
High selectivity for carboxylic acids over other functional groups like phenols and alcohols is required.
For many routine applications where safety is a primary concern, methylation with this compound under optimized basic conditions provides a reliable and effective method for the preparation of ¹³C-methyl esters. However, for challenging substrates or when the highest possible yield is critical, the superior reactivity of Diazomethane-13C, when handled with the utmost caution, remains unparalleled. The use of safer alternatives like TMS-diazomethane should also be strongly considered as they offer a good compromise between reactivity and safety.
References
A Head-to-Head Comparison: Iodomethane-13C vs. Dimethylsulfate-13C for Isotopic Labeling in Research and Drug Development
For researchers, scientists, and drug development professionals, the precise introduction of a 13C-labeled methyl group is a critical technique for a variety of applications, from elucidating metabolic pathways to quantifying drug candidates and their metabolites. The choice of the 13C-methylating agent is a pivotal decision that can significantly impact reaction efficiency, cost, and safety. This guide provides an objective comparison of two commonly used reagents, Iodomethane-13C and Dimethylsulfate-13C, supported by experimental data and detailed protocols to inform your selection process.
Executive Summary
Both this compound and Dimethylsulfate-13C are effective reagents for introducing a 13C-labeled methyl group onto a wide range of substrates. The primary distinction lies in their reactivity, cost, and handling requirements. This compound is a highly reactive and efficient methylating agent, often providing faster reaction times and higher yields under milder conditions. However, it is also more expensive and volatile, with specific toxicity concerns. Dimethylsulfate-13C, while also a potent methylating agent, is generally less reactive than its iodomethane (B122720) counterpart. It is a more cost-effective option, particularly for larger-scale applications, but may require more forcing reaction conditions.
Performance Comparison: A Data-Driven Overview
While direct head-to-head comparative studies on the 13C-labeled versions of these reagents are not extensively available in the public domain, the well-established reactivity patterns of their unlabeled analogues provide a strong basis for comparison. The following tables summarize the key characteristics and performance metrics based on available literature and general chemical principles.
Table 1: General Properties and Handling
| Property | This compound | Dimethylsulfate-13C |
| Formula | ¹³CH₃I | (¹³CH₃)₂SO₄ |
| Molecular Weight | ~143.94 g/mol | ~128.13 g/mol |
| Physical State | Colorless liquid | Oily, colorless liquid |
| Boiling Point | ~42 °C | ~188 °C (decomposes) |
| Reactivity | Very high | High |
| Cost | Higher | Lower |
| Toxicity | Toxic, suspected carcinogen, volatile | Highly toxic, corrosive, suspected carcinogen |
| Handling | Requires handling in a fume hood due to volatility and toxicity. | Requires stringent safety protocols due to high toxicity and corrosivity. |
Table 2: Performance in Methylation Reactions (Qualitative Comparison)
| Parameter | This compound | Dimethylsulfate-13C |
| Reaction Speed | Generally faster | Generally slower |
| Reaction Conditions | Milder conditions often suffice | May require higher temperatures or stronger bases |
| Yields | Often high to excellent | Generally good to high, but can be substrate-dependent |
| Substrate Scope | Broad; effective for O-, N-, S-, and C-methylation | Broad; effective for O-, N-, and S-methylation |
| Side Reactions | Potential for over-methylation | Can act as a sulfating agent under certain conditions |
Experimental Protocols
To provide a practical context for the application of these reagents, the following are detailed protocols for the 13C-methylation of a model phenolic substrate, a common reaction in drug metabolism studies.
Protocol 1: O-Methylation of a Phenolic Compound using this compound
Objective: To synthesize the 13C-methyl ether of a model phenolic drug candidate for use as an internal standard in mass spectrometry-based bioanalysis.
Materials:
-
Phenolic substrate (e.g., a drug molecule with a free phenol (B47542) group)
-
This compound (¹³CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone (B3395972), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenolic substrate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetone to dissolve the solids.
-
With vigorous stirring, add this compound (1.2 eq) dropwise.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 56 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the desired 13C-methylated product.
Protocol 2: O-Methylation of a Phenolic Compound using Dimethylsulfate-13C
Objective: To synthesize the 13C-methyl ether of a model phenolic drug candidate for use as an internal standard in mass spectrometry-based bioanalysis.
Materials:
-
Phenolic substrate
-
Dimethylsulfate-13C ((¹³CH₃)₂SO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the phenolic substrate (1.0 eq) in anhydrous THF.
-
Add a solution of sodium hydroxide (1.5 eq) in water and stir the mixture vigorously at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add Dimethylsulfate-13C (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the careful addition of 1 M HCl until the solution is acidic.
-
Extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualization of a Typical Experimental Workflow
The following diagram illustrates a typical workflow for a Drug Metabolism and Pharmacokinetics (DMPK) study utilizing a 13C-labeled compound, a key application for both this compound and Dimethylsulfate-13C.
Caption: Workflow for a DMPK study using a 13C-labeled drug.
Signaling Pathway Visualization
While these reagents are used for chemical synthesis rather than directly modulating signaling pathways, the resulting 13C-labeled molecules are instrumental in studying these pathways. For instance, a 13C-labeled kinase inhibitor can be used to trace its engagement with a specific kinase and its downstream effects on a signaling cascade.
The following diagram illustrates a simplified kinase signaling pathway that could be investigated using a 13C-labeled inhibitor.
Validating Metabolic Pathways: A Comparative Guide to 13C Tracer Analysis
For researchers, scientists, and drug development professionals, understanding the intricate network of metabolic pathways is paramount for advancing biological research and therapeutic development. This guide provides an objective comparison of key methodologies used to validate and quantify metabolic pathway activity, with a focus on the gold-standard technique of 13C-Metabolic Flux Analysis (13C-MFA). We will delve into the experimental protocols, present comparative data, and visualize complex workflows to empower you in selecting the most appropriate methods for your research needs.
Core Principles of Metabolic Pathway Validation
Metabolic pathway validation involves confirming the activity of specific reaction sequences and quantifying the flow of molecules, or flux, through them. Stable isotope tracing is a powerful approach for this, where molecules labeled with non-radioactive heavy isotopes, such as Carbon-13 (13C), are introduced into a biological system.[1] By tracking the incorporation of these isotopes into downstream metabolites, researchers can elucidate active pathways and quantify their contributions to cellular metabolism.[2]
While various 13C-labeled substrates can be used, this guide will focus on the principles of 13C-Metabolic Flux Analysis (13C-MFA) using common tracers like 13C-glucose, as the use of 13C-labeled methyl iodide for this purpose is not a widely documented or standard technique for metabolic pathway validation.
In-Depth Comparison of Methodologies
The validation and quantification of metabolic pathway activity can be approached through several complementary techniques. The choice of method depends on the specific research question, the desired level of detail, and available resources. Here, we compare 13C-Metabolic Flux Analysis (13C-MFA) with two other widely used techniques: Seahorse Extracellular Flux Analysis and Metabolomics.
| Feature | 13C-Metabolic Flux Analysis (13C-MFA) | Seahorse Extracellular Flux Analysis | Metabolomics |
| Principle | Tracks the incorporation of 13C from a labeled substrate into downstream metabolites to quantify reaction rates (fluxes).[3] | Measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time to assess mitochondrial respiration and glycolysis. | Provides a static snapshot of the concentrations of a large number of metabolites at a specific point in time. |
| Direct Pathway Validation | Yes, provides direct evidence of carbon flow through specific pathways.[4] | Indirectly, by measuring the end-products of major energy pathways (glycolysis and oxidative phosphorylation).[4] | Indirectly, by observing changes in the concentrations of metabolites within a pathway.[4] |
| Quantitative Measurement | Provides absolute or relative rates of metabolic reactions (fluxes).[4] | Provides real-time rates of oxygen consumption and extracellular acidification. | Provides relative or absolute concentrations of metabolites. |
| Resolution | High resolution, capable of distinguishing between parallel or competing pathways.[4] | Lower resolution, provides a global view of major energy pathways. | High resolution in identifying and quantifying a wide range of metabolites. |
| Throughput | Low to medium.[4] | High.[4] | Medium to high.[4] |
| Technical Complexity | High; requires expertise in mass spectrometry, isotope tracers, and complex computational modeling.[4] | Moderate; requires specialized equipment and reagents.[4] | Moderate to high; requires mass spectrometry and robust data analysis pipelines.[4] |
| Key Applications | Detailed quantification of intracellular metabolic fluxes, identifying active and inactive pathways, and understanding metabolic reprogramming.[1][3] | Rapid assessment of cellular bioenergetics, screening for drugs that affect metabolism, and studying mitochondrial function. | Identifying metabolic biomarkers, understanding the systemic effects of disease or treatment, and discovering novel metabolic pathways. |
Experimental Protocols
13C-Metabolic Flux Analysis (13C-MFA) Experimental Protocol
This protocol outlines the key steps for a typical 13C-MFA experiment using a 13C-labeled glucose tracer.
1. Cell Culture and Labeling:
-
Culture cells to the desired confluence in standard growth medium.
-
One day prior to the experiment, replace the growth medium with fresh medium to ensure consistent nutrient availability.[4]
-
On the day of the experiment, replace the standard medium with a pre-warmed, custom-formulated medium containing the 13C-labeled tracer (e.g., [U-13C6]-glucose) and lacking its unlabeled counterpart.[4]
-
Incubate the cells for a predetermined time to allow for the incorporation of the 13C label into downstream metabolites and to approach isotopic steady state.[2][4] The optimal incubation time should be determined empirically for the specific cell line and pathways of interest.
2. Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).[4]
-
Immediately add a cold extraction solvent, such as 80% methanol, to the cells.[4]
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet protein and other cellular debris.[4]
3. Sample Preparation for Mass Spectrometry:
-
Dry the metabolite extracts.
-
For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatize the dried extracts to increase their volatility. A common method involves resuspending the extract in a mixture of methoxyamine hydrochloride in pyridine, followed by N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[1]
4. Mass Spectrometry Analysis:
-
Analyze the derivatized samples using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the mass isotopomer distributions of target metabolites.
5. Data Analysis and Flux Estimation:
-
The measured mass isotopomer distributions are then used in computational models to estimate intracellular metabolic fluxes.[3] This step requires specialized software and expertise in metabolic modeling.
Visualizing Metabolic Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental designs.
Caption: A generalized workflow for 13C-Metabolic Flux Analysis.
Caption: Incorporation of 13C from glucose into glycolysis and the TCA cycle.
Conclusion
The validation of metabolic pathways is a critical step in understanding cellular physiology and disease. 13C-Metabolic Flux Analysis stands as the most definitive method for quantifying intracellular metabolic fluxes, providing a detailed and dynamic view of pathway activity.[4] While technically demanding, the high-resolution data it generates is invaluable for elucidating complex metabolic networks.
For higher throughput screening and a more global assessment of cellular bioenergetics, Seahorse assays offer a powerful alternative. Metabolomics, in turn, provides a comprehensive snapshot of the metabolic state of a cell or organism. For the most robust and comprehensive understanding of metabolic pathway activity, an integrated approach that combines the strengths of these different methodologies is often the most effective strategy.[4] By carefully considering the specific research question and the strengths and limitations of each technique, researchers can select the optimal approach to unravel the complexities of cellular metabolism.
References
A Guide to Using Iodomethane-¹³C as an Internal Standard in NMR Spectroscopy
For researchers, scientists, and drug development professionals engaged in quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, the choice of a suitable internal standard is critical for achieving accurate and reproducible results. This guide provides a comprehensive comparison of Iodomethane-¹³C as an internal standard against other common alternatives, supported by key performance characteristics and detailed experimental protocols.
Introduction to Quantitative NMR and the Role of Internal Standards
Quantitative NMR (qNMR) is a powerful analytical technique that allows for the determination of the concentration of a substance by measuring the intensity of its NMR signal relative to that of a reference standard. Unlike many other analytical methods, qNMR can be a primary ratio method of measurement, meaning it does not require a calibration curve with the same substance as the analyte. The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
An ideal internal standard for qNMR should possess the following characteristics:
-
Chemical and Thermal Stability: It should not react with the analyte, solvent, or any other components in the sample under the experimental conditions.
-
Simple NMR Spectrum: Ideally, it should exhibit a single, sharp resonance peak in a region of the spectrum that does not overlap with any analyte or solvent signals.
-
High Purity and Known Concentration: The concentration of the internal standard must be accurately known.
-
Appropriate Solubility: It must be soluble in the same deuterated solvent as the analyte.
-
Suitable Relaxation Properties: The spin-lattice relaxation time (T₁) of the standard's signal should be comparable to or shorter than that of the analyte signals to ensure accurate integration without requiring excessively long experimental times.
Iodomethane-¹³C as a ¹³C NMR Internal Standard
Iodomethane-¹³C (¹³CH₃I) is a specialized internal standard for ¹³C qNMR. Its use is particularly advantageous in complex samples where ¹H NMR signals may be overcrowded or when directly quantifying carbon-containing species is desired. The ¹³C nucleus offers a much wider chemical shift range compared to ¹H, leading to better signal dispersion and reduced peak overlap.[1]
The key feature of Iodomethane-¹³C is the isotopic enrichment of its carbon atom to 99 atom % ¹³C. This results in a strong ¹³C NMR signal, which is crucial given the low natural abundance of ¹³C (1.1%).
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | ¹³CH₃I | [2] |
| Molecular Weight | 142.93 g/mol | [2] |
| ¹³C Chemical Shift | Approximately -20 ppm (in CDCl₃) | [3] |
| Appearance | Colorless liquid |
Comparison with Other Common ¹³C qNMR Internal Standards
| Internal Standard | Chemical Formula | ¹³C Chemical Shift (approx. in CDCl₃) | Key Advantages | Key Disadvantages |
| Iodomethane-¹³C | ¹³CH₃I | -20 ppm | Single, sharp peak in an uncongested region of the spectrum. High ¹³C enrichment provides a strong signal. | Volatility can be a concern if not handled properly. Potential for reactivity with certain analytes. |
| Tetramethylsilane (TMS) | Si(CH₃)₄ | 0 ppm | Inert, single sharp peak, widely used as a chemical shift reference. | Volatility (boiling point 26-28°C) makes it unsuitable for long-term quantitative studies.[4] |
| Hexamethyldisilane (HMDS) | (CH₃)₃Si-Si(CH₃)₃ | 2.0 ppm | Less volatile than TMS, chemically inert. | Signal is in a more crowded region of the spectrum compared to Iodomethane-¹³C. |
| 1,4-Dioxane | C₄H₈O₂ | 67.4 ppm | Non-volatile, stable. | Signal is in the region of sp³ carbons, which can lead to overlap with analyte signals. |
| Dimethyl Sulfone (DMSO₂) | (CH₃)₂SO₂ | 41.1 ppm | High boiling point, stable. | Signal is in the mid-range of the sp³ carbon region. |
Experimental Protocols
Achieving accurate and precise results in ¹³C qNMR requires careful attention to experimental parameters to account for the long spin-lattice relaxation times (T₁) of ¹³C nuclei and the Nuclear Overhauser Effect (NOE).[5]
Sample Preparation
-
Analyte Preparation: Accurately weigh a known amount of the analyte into a clean, dry vial.
-
Internal Standard Stock Solution: Prepare a stock solution of Iodomethane-¹³C in the desired deuterated solvent (e.g., Chloroform-d). The concentration should be chosen to yield a signal intensity comparable to that of the analyte signals of interest.
-
Sample Formulation: Add a precise volume of the Iodomethane-¹³C stock solution to the vial containing the analyte.
-
Dissolution and Transfer: Dissolve the mixture completely in a known volume of the deuterated solvent. If necessary, add a relaxation agent such as Chromium(III) acetylacetonate (B107027) (Cr(acac)₃) to shorten the T₁ relaxation times of all carbon nuclei.[6][7] Commercial formulations of Iodomethane-¹³C for NMR often already contain a relaxation agent.[8] Transfer the final solution to a 5 mm NMR tube.
NMR Data Acquisition
The following is a general protocol for acquiring quantitative ¹³C NMR spectra using an inverse-gated decoupling pulse sequence to suppress the NOE.
| Parameter | Recommended Setting | Rationale |
| Pulse Program | zgig (or equivalent inverse-gated) | Suppresses the Nuclear Overhauser Effect (NOE) for accurate integration.[5] |
| Pulse Angle | 30-45° | A smaller flip angle allows for a shorter relaxation delay while maintaining quantitative accuracy. |
| Relaxation Delay (d1) | ≥ 5 x T₁ of the slowest relaxing nucleus | Ensures complete relaxation of all signals between scans. For small molecules like iodomethane, a delay of 30-60 seconds is often sufficient in the absence of a relaxation agent.[9] With a relaxation agent, this can be significantly reduced. |
| Acquisition Time (at) | 1-2 seconds | Sufficient to resolve the peaks of interest. |
| Number of Scans (ns) | 128 - 1024 (or more) | Dependent on the sample concentration and desired signal-to-noise ratio. A signal-to-noise ratio of at least 250:1 is recommended for an integration error of less than 1%. |
| Temperature | 298 K (or as required) | Maintain a constant temperature throughout the experiment. |
Data Processing and Quantification
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-5 Hz to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction to ensure accurate integration.
-
Integration: Integrate the Iodomethane-¹³C signal and the analyte signal(s) of interest.
-
Calculation: The concentration of the analyte can be calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of carbon nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the internal standard
-
Visualizing the Workflow
The following diagrams illustrate the key workflows and logical relationships in using Iodomethane-¹³C as a qNMR internal standard.
References
- 1. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodomethane-13C | CH3I | CID 9989367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. How to run quantitative 13C and 29Si NMR faster | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 7. Cheat codes for 13C qNMR — Nanalysis [nanalysis.com]
- 8. This compound solution suitable for NMR (reference standard), 1% in chloroform-d ("100%", 99.96 atom % D), chromium (III) acetylacetonate 0.2 %, trimethyl phosphite 1 %, 99 atom % 13C, NMR tube size 6.5 mm × 8 in. | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Accuracy and Precision in Quantitative NMR with Iodomethane-¹³C
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the use of Iodomethane-¹³C as a ¹³C-labeled internal standard in quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the accuracy and precision of ¹³C qNMR, compare it with the more conventional ¹H qNMR, and provide detailed experimental protocols to ensure reliable and reproducible results. While direct quantitative performance data for Iodomethane-¹³C as a qNMR standard is not extensively available in peer-reviewed literature, this guide extrapolates its potential performance based on established principles and reported data for ¹³C qNMR.
The Rise of ¹³C qNMR in Complex Mixture Analysis
Quantitative ¹H NMR is a well-established technique prized for its high sensitivity and speed. However, in the analysis of complex mixtures, such as in drug development and metabolomics, significant signal overlap in the ¹H spectrum can hinder accurate quantification. ¹³C NMR offers a powerful alternative due to its much wider chemical shift range, which often leads to better-resolved signals for individual components.[1][2][3][4] The use of a ¹³C-labeled internal standard like Iodomethane-¹³C, which introduces a single, sharp signal in a typically uncongested region of the spectrum, is a promising strategy for accurate and precise quantification in these challenging scenarios.
Performance Comparison: ¹³C qNMR vs. ¹H qNMR
The choice between ¹³C and ¹H qNMR depends on the specific analytical challenge. While ¹H qNMR is generally faster and more sensitive, ¹³C qNMR provides superior resolution for complex samples. The following tables summarize the typical performance characteristics of both methods, based on a validated study for the quantification of glycerol (B35011).[5]
Table 1: Comparison of Quantitative Performance
| Parameter | ¹H qNMR (Internal Standard) | ¹³C qNMR (External Calibration) |
| Precision (RSD) | 0.36% | 0.40% |
| Repeatability (RSD) | 0.55% | 1.48% |
| Stability (RSD) | 0.35% | 0.96% |
| Accuracy (Recovery) | 95.8% | 101.8% |
| Linearity (r²) | 1.0000 | 0.9977 |
| Limit of Detection (LOD) | 0.015 mM | 0.16 mM |
| Limit of Quantification (LOQ) | 0.045 mM | 0.48 mM |
Data adapted from a study on glycerol quantification.[5] These values are indicative and may vary depending on the analyte, sample matrix, and instrumentation.
Table 2: General Comparison of ¹H and ¹³C qNMR
| Feature | ¹H qNMR | ¹³C qNMR with Iodomethane-¹³C |
| Signal Dispersion | Narrow (typically 0-12 ppm)[6] | Wide (typically 0-220 ppm)[4][6] |
| Sensitivity | High | Low (due to low natural abundance and smaller gyromagnetic ratio of ¹³C)[7][8] |
| Experiment Time | Short | Long (due to long T₁ relaxation times)[8] |
| Signal Overlap | Common in complex mixtures | Rare, ideal for complex mixtures[2][3] |
| Key Challenge | Spectral overlap | Long relaxation times (T₁), Nuclear Overhauser Effect (NOE) |
| Iodomethane-¹³C Signal | N/A | Single, sharp signal in a predictable region |
Experimental Protocols for Quantitative ¹³C NMR with Iodomethane-¹³C
Achieving high accuracy and precision in ¹³C qNMR requires careful optimization of experimental parameters to overcome the inherent challenges of the technique. The following is a detailed protocol for conducting a ¹³C qNMR experiment using an internal standard like Iodomethane-¹³C.
Sample Preparation
-
Accurate Weighing: Accurately weigh the analyte and the Iodomethane-¹³C internal standard.
-
Dissolution: Dissolve the analyte and internal standard in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹³C NMR, a higher concentration is generally preferred to obtain a good signal-to-noise ratio. A typical concentration for the analyte is in the range of 10-50 mg in 0.5-0.7 mL of solvent.[7][8][9][10]
-
Addition of Relaxation Agent: To shorten the long T₁ relaxation times of ¹³C nuclei and reduce the experiment duration, add a paramagnetic relaxation agent such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃).[11][12][13] A typical concentration is around 5-10 mg/mL.
-
Filtration: If any solid particles are present, filter the sample into the NMR tube to ensure magnetic field homogeneity.[7][10]
NMR Spectrometer Setup and Data Acquisition
-
Tuning and Shimming: Tune the probe and shim the sample to obtain good magnetic field homogeneity.
-
Pulse Sequence: Use an inverse-gated decoupling pulse sequence. This technique involves turning on the proton decoupler only during the acquisition of the FID, which suppresses the Nuclear Overhauser Effect (NOE) and ensures that the signal integrals are proportional to the number of nuclei.[12][14]
-
Flip Angle: Use a 90° pulse angle to maximize the signal intensity.
-
Relaxation Delay (d1): Set a sufficiently long relaxation delay to allow for complete relaxation of all ¹³C nuclei between scans. A common rule of thumb is to set d1 to at least 5 times the longest T₁ of any signal of interest (analyte or standard).[12] The use of a relaxation agent significantly reduces the required d1.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for an integration error of less than 1%).[12]
-
Acquisition Time (at): Set an appropriate acquisition time to ensure adequate digital resolution.
Data Processing and Quantification
-
Fourier Transformation and Phasing: Apply Fourier transformation to the FID and carefully phase the spectrum.
-
Baseline Correction: Perform a baseline correction to ensure accurate integration.
-
Integration: Integrate the signals of the analyte and the Iodomethane-¹³C internal standard.
-
Calculation: Calculate the concentration or purity of the analyte using the following formula:
P_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
P = Purity
-
I = Integral value
-
N = Number of nuclei giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Visualizing the Workflow and Key Relationships
To better understand the experimental process and the factors influencing the outcome, the following diagrams are provided.
Caption: Experimental workflow for quantitative ¹³C NMR with Iodomethane-¹³C.
Caption: Key factors influencing accuracy and precision in ¹³C qNMR.
References
- 1. Comparison of 1H-NMR and 13C-NMR | PPTX [slideshare.net]
- 2. magritek.com [magritek.com]
- 3. Rapid quantitative 1H–13C two-dimensional NMR with high precision - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. sites.uclouvain.be [sites.uclouvain.be]
- 10. NMR Sample Preparation [nmr.chem.umn.edu]
- 11. Development of quantitative 13C NMR characterization and simulation of C, H, and O content for pyrolysis oils based on 13C NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Determining the Position of 13C Labels in Methylated Products
For Researchers, Scientists, and Drug Development Professionals
In the realm of metabolic research, drug development, and pathway analysis, the precise localization of isotopic labels is paramount for the accurate interpretation of experimental results. When a 13C-labeled precursor is introduced into a biological system, determining the exact position of the 13C label in subsequent methylated products is crucial for elucidating metabolic pathways, understanding enzyme mechanisms, and assessing drug metabolism. This guide provides an objective comparison of the primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). We present supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate technique for their specific needs.
At a Glance: NMR vs. Mass Spectrometry
The two principal methods for determining the position of a 13C label are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). Each technique offers distinct advantages and disadvantages in terms of sensitivity, resolution, and the directness of positional information.[1] The choice between them often hinges on the specific requirements of the experiment, such as the amount of sample available, the complexity of the metabolite mixture, and the need for unambiguous positional information.
Quantitative Performance Comparison
The selection of an analytical platform for determining the position of a 13C label in methylated products involves a trade-off between sensitivity, the structural information required, and sample amount. While MS offers superior sensitivity, NMR provides highly reproducible and direct quantitative data on isotopic positioning.
| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Measures the magnetic properties of 13C nuclei, providing direct information about their chemical environment and connectivity. | Measures the mass-to-charge ratio of ionized molecules and their fragments to infer label positions. |
| Positional Information | Direct and Unambiguous. 1D 13C NMR and various 2D NMR techniques can resolve the exact position of the 13C label. | Indirect. Positional information is deduced from the fragmentation patterns of the methylated product. |
| Sensitivity | Lower (micromolar to millimolar range).[2][3] | Higher (picomolar to femtomolar range).[2] |
| Resolution | High spectral resolution, allowing for the identification of isotopomers.[2] | High mass resolution, allowing for the separation of molecules with very similar masses.[2] |
| Typical Sample Amount | 1-10 mg for 1D 13C NMR. | ng to µg range for LC-MS/MS. |
| Experiment Time | Can range from minutes for a simple 1D spectrum to several hours for 2D experiments on dilute samples.[4][5] | Typically faster per sample, especially with high-throughput setups. |
| Sample Preparation | Minimal and non-destructive.[3] | More extensive, often requires derivatization, and is destructive.[2] |
| Quantification | Inherently quantitative as signal intensity is directly proportional to the number of nuclei.[2][3] | Requires the use of internal standards for accurate quantification. |
In-Depth Analysis of a Key Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as the gold standard for the unambiguous determination of 13C label positions due to its ability to directly probe the chemical environment of each carbon atom.
One-Dimensional (1D) 13C NMR
A standard 1D 13C NMR experiment, with proton decoupling, provides a spectrum where each unique carbon atom in the molecule appears as a single peak.[6] The position of this peak (chemical shift) is highly indicative of the carbon's local electronic environment.
Interpreting the Data:
The chemical shift of a carbon atom is influenced by the atoms and functional groups it is bonded to. In the context of methylation, a 13C-labeled methyl group will have a characteristic chemical shift. For instance, a C-methyl group (a methyl group attached to a carbon) will have a different chemical shift than an O-methyl group (a methyl group attached to an oxygen). By comparing the observed chemical shifts in the spectrum of the labeled product to established chemical shift tables or to the spectrum of an unlabeled standard, the position of the 13C label can be definitively assigned. For example, C-methyl groups on flavonoids typically resonate between 6.7-10.0 ppm.[1]
Experimental Protocol: 1D 13C NMR
-
Sample Preparation: Dissolve 1-10 mg of the purified 13C-labeled methylated product in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). Transfer the solution to an NMR tube.
-
Instrument Setup: Place the NMR tube into the spectrometer. The instrument is then tuned to the 13C frequency and the magnetic field is shimmed to ensure homogeneity.
-
Data Acquisition: A standard proton-decoupled 1D 13C NMR spectrum is acquired. Key parameters include the pulse angle (e.g., 30-45 degrees), relaxation delay (e.g., 1-5 seconds), and the number of scans (which depends on the sample concentration).[6]
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected.
-
Data Analysis: The chemical shifts of the peaks are referenced to the solvent peak or an internal standard (e.g., TMS). The peak corresponding to the 13C-labeled methyl group is identified by its characteristic chemical shift.
Two-Dimensional (2D) NMR: HSQC and HMBC
For more complex molecules or when assignments from 1D NMR are ambiguous, 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.
-
HSQC: This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms they are directly attached to (one-bond C-H correlation).[3][7] This is extremely useful for confirming the assignment of a protonated carbon, such as a methyl group.
-
HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away.[7] This can be used to establish connectivity within the molecule and confirm the position of the labeled methyl group relative to other parts of the molecule.
Experimental Protocol: 2D HSQC/HMBC NMR
-
Sample Preparation: Same as for 1D 13C NMR, though a slightly higher concentration may be beneficial.
-
Instrument Setup: Similar to 1D NMR, but specific pulse programs for HSQC and HMBC are selected.
-
Data Acquisition: The 2D experiment is run, which involves acquiring a series of 1D proton spectra with systematically varied delays to encode the carbon chemical shift information. This is a longer experiment than a simple 1D 13C spectrum.
-
Data Processing: Both dimensions of the data are Fourier transformed to generate the 2D spectrum.
-
Data Analysis: In the HSQC spectrum, a cross-peak will appear at the intersection of the proton chemical shift of the methyl group and the 13C chemical shift of the labeled carbon. In the HMBC spectrum, cross-peaks will show correlations from the methyl protons to adjacent carbons, confirming its position in the molecular structure.
In-Depth Analysis of a Key Technique: Mass Spectrometry (MS)
Mass spectrometry offers exceptional sensitivity for detecting 13C-labeled compounds, making it ideal for studies where sample amounts are limited. Positional information is typically gleaned from the fragmentation patterns of the molecule in tandem mass spectrometry (MS/MS).
Tandem Mass Spectrometry (MS/MS)
In a tandem MS experiment, the 13C-labeled methylated product (the precursor ion) is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then mass analyzed.
Interpreting the Data:
The key to determining the label position is to analyze which fragments retain the 13C label. The incorporation of a 13C atom results in a mass shift of +1 Da for any fragment containing that labeled carbon. By knowing the fragmentation pathway of the unlabeled compound, one can deduce the location of the 13C label in the methylated product. For example, if a fragment corresponding to the neutral loss of the methyl group is observed at the same mass as in the unlabeled standard, it indicates the label is not in the methyl group. Conversely, if the fragment corresponding to the methyl group itself shows a +1 Da shift, the label is confirmed to be on the methyl carbon.
Experimental Protocol: Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Metabolites are extracted from the biological matrix. For LC-MS analysis, samples are typically reconstituted in a solvent compatible with the mobile phase.
-
Chromatographic Separation: The sample is injected into a liquid chromatograph (LC) to separate the methylated product of interest from other components in the mixture.
-
Ionization: The eluting compound is ionized, typically using electrospray ionization (ESI).
-
MS1 Analysis: The ionized molecules are analyzed in the first mass spectrometer to identify the precursor ion of the 13C-labeled methylated product (which will have a +n Da mass shift compared to the unlabeled compound, where n is the number of 13C labels).
-
Fragmentation (MS2): The precursor ion is selected and fragmented in a collision cell.
-
MS2 Analysis: The resulting fragment ions are analyzed in the second mass spectrometer.
-
Data Analysis: The fragmentation spectrum of the labeled compound is compared to that of an unlabeled standard to identify which fragments contain the 13C label, thereby localizing it within the molecule.
Concluding Remarks
Both NMR spectroscopy and mass spectrometry are powerful techniques for determining the position of 13C labels in methylated products. The choice between them, or their complementary use, will depend on the specific goals of the research. NMR provides direct and unambiguous positional information, making it the definitive method for structural confirmation, albeit with lower sensitivity. Mass spectrometry, particularly tandem MS, offers exceptional sensitivity and is ideal for analyzing complex mixtures and minute sample quantities, though the interpretation of fragmentation data to pinpoint label positions can be more intricate. By understanding the principles, strengths, and limitations of each technique as outlined in this guide, researchers can make informed decisions to effectively advance their studies in metabolism and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 3. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 6. sc.edu [sc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Isotopic Dilution Analysis Using Iodomethane-¹³C
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Iodomethane-¹³C as a derivatizing agent in isotopic dilution analysis (IDA) with other common alternatives. Supported by experimental data and detailed protocols, this document aims to assist researchers in selecting the optimal method for accurate and precise quantification of analytes in complex matrices.
Introduction to Isotopic Dilution Analysis (IDA)
Isotopic Dilution Analysis is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to a sample. By measuring the ratio of the naturally occurring analyte to the isotopically labeled standard, typically by mass spectrometry, highly accurate and precise quantification can be achieved. This method effectively compensates for sample loss during preparation and variations in instrument response.
Iodomethane-¹³C (¹³CH₃I) is a widely used reagent for introducing a stable isotope label into molecules containing acidic hydroxyl, thiol, or amine groups through methylation. The incorporation of a ¹³C atom provides a distinct mass shift, allowing for clear differentiation between the analyte and the internal standard in a mass spectrometer.
Comparison of Iodomethane-¹³C with Alternative Derivatizing Agents
The choice of derivatizing agent is critical for the success of an IDA experiment. Here, we compare Iodomethane-¹³C with other common methylating agents and isotopically labeled standards.
Iodomethane-¹³C vs. Deuterated Iodomethane (CD₃I)
A key advantage of using ¹³C-labeled internal standards over deuterated ones lies in their nearly identical physicochemical properties to the unlabeled analyte. This minimizes chromatographic separation between the analyte and the internal standard, which is crucial for accurate quantification, especially in LC-MS applications.
A study comparing ¹³CH₃ and CD₃ labeling for the quantification of methyl cellulose (B213188) patterns using mass spectrometry found that while both are effective, ¹³CH₃ labeling is superior for LC-MS applications. The use of CD₃-labeled standards can lead to partial chromatographic separation from the analyte, which can introduce bias in quantification, particularly with gradient elution. In contrast, ¹³CH₃-labeled standards co-elute almost perfectly with the analyte, ensuring that both experience the same ionization and matrix effects, thus leading to more accurate and robust results.[1]
Table 1: Comparison of Iodomethane-¹³C and Deuterated Iodomethane (CD₃I) for IDA-MS
| Feature | Iodomethane-¹³C (¹³CH₃I) | Deuterated Iodomethane (CD₃I) |
| Isotopic Label | ¹³C | ²H (Deuterium) |
| Mass Shift | +1 Da per methyl group | +3 Da per methyl group |
| Chromatographic Co-elution | Excellent, minimal isotopic effect | Potential for partial separation from analyte |
| Accuracy in LC-MS | High, robust against matrix effects | Can be compromised by chromatographic shifts |
| Suitability for Gradient LC-MS | Highly suitable | Less suitable, potential for quantification bias |
| Reference | [1] | [1] |
Iodomethane-¹³C vs. Other Methylating Agents
Iodomethane-¹³C can also be compared with other methylating agents like diazomethane (B1218177) and trimethylsilyldiazomethane. While these reagents are also effective for methylation, they have different reactivity profiles, safety considerations, and potential for side reactions.
Table 2: Qualitative Comparison of Methylating Agents for Derivatization
| Feature | Iodomethane-¹³C | Diazomethane (CH₂N₂) / ¹³C-Diazomethane | Trimethylsilyldiazomethane (TMS-CHN₂) |
| Reactivity | Reacts with acidic protons (e.g., phenols, thiols, carboxylic acids) | Highly reactive, methylates a wide range of functional groups | Reacts with carboxylic acids, slower than diazomethane |
| Byproducts/Artifacts | Generally clean reactions | Can form artifacts with ketones, aldehydes, and other functional groups[2] | Can introduce trimethylsilyl (B98337) and trimethylsilylmethyl artifacts[2] |
| Safety | Toxic and a suspected carcinogen, handle with care in a fume hood | Highly toxic, explosive, and carcinogenic; requires specialized handling[2] | Safer alternative to diazomethane but still toxic and requires careful handling |
| Commercial Availability | Readily available as a stable solution | Not commercially available as a solution, must be generated in-situ from precursors[2] | Commercially available as a solution in organic solvents[2] |
Performance of Isotopic Dilution Analysis using ¹³C-Labeled Standards
Table 3: Typical Performance Characteristics of IDA using ¹³C-Internal Standards
| Parameter | Typical Performance | Reference |
| Limit of Detection (LOD) | Low femtomole to picomole range on column | [3] |
| Limit of Quantification (LOQ) | Low femtomole to picomole range on column | [3] |
| Linearity (R²) | > 0.99 | [4] |
| Accuracy (% Recovery) | 90 - 110% | [5] |
| Precision (%RSD) | < 15% (inter-day), < 10% (intra-day) | [3] |
Experimental Protocols
The following are generalized protocols for isotopic dilution analysis using Iodomethane-¹³C for the quantification of a hypothetical analyte containing a phenolic hydroxyl group in a biological matrix (e.g., plasma) by LC-MS/MS.
Materials and Reagents
-
Analyte standard
-
Iodomethane-¹³C
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (B52724), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Plasma sample
Experimental Workflow
Caption: Experimental workflow for IDA using Iodomethane-¹³C.
Detailed Protocol
-
Sample Preparation:
-
To 100 µL of plasma sample in a microcentrifuge tube, add a known amount of Iodomethane-¹³C internal standard solution. The amount should be chosen to be close to the expected concentration of the analyte.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a new tube.
-
-
Derivatization (Methylation):
-
Add 10 mg of anhydrous potassium carbonate to the supernatant.
-
Seal the tube and incubate at 60°C for 30 minutes to facilitate the methylation reaction.
-
After incubation, cool the sample to room temperature and centrifuge to pellet the potassium carbonate.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase should be developed to ensure good separation of the analyte from matrix components.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. Monitor the specific precursor-to-product ion transitions for both the native analyte and the ¹³C-labeled internal standard.
-
Data Analysis
-
Integrate the peak areas for the MRM transitions of the analyte and the ¹³C-labeled internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in a series of calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
Logical Relationship in Isotopic Dilution Analysis
The fundamental principle of IDA is based on the logical relationship between the analyte and its stable isotope-labeled internal standard. The following diagram illustrates this relationship.
References
- 1. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 3. High-throughput and cost-effective global DNA methylation assay by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of external calibration and isotope dilution methods for iodine determination in foods by inductively coupled plasma mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Iodomethane-13C and Other Methylating Agents for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the precise introduction of a methyl group is a fundamental and often critical transformation. The choice of methylating agent can significantly impact reaction efficiency, substrate compatibility, and overall safety. This guide provides a comprehensive comparison of Iodomethane-13C with other common methylating agents, offering insights into their reactivity, supported by experimental data and detailed protocols.
Unveiling the Methylating Agents: A Head-to-Head Comparison
The reactivity of a methylating agent is intrinsically linked to the nature of the leaving group and the electrophilicity of the methyl carbon. Iodomethane (B122720), a widely used reagent, is valued for its good reactivity in SN2 reactions, attributed to the excellent leaving group ability of the iodide ion.[1] Other prominent methylating agents include dimethyl sulfate (B86663) and methyl triflate, each with distinct characteristics in terms of reactivity, cost, and safety considerations.[1]
The following table summarizes the performance of various methylating agents based on reported yields in different methylation reactions. It is important to note that these yields are reported from various literature sources and were not obtained under a single, standardized set of conditions.
| Methylating Agent | Substrate | Reaction Type | Reported Yield (%) | Reference |
| Iodomethane | 2-methyl-2-phenylpropanoic acid | O-Methylation | ~75% (crude) | [3] |
| 1,5-dihydroxynaphthalene | O-Methylation | Not specified | [4] | |
| Dimethyl Sulfate | Salicylic Acid | O-Methylation | 96% | [3][5] |
| 2-methylhydroquinone | O-Methylation | Not specified | [6] | |
| Dimethyl Carbonate | Benzoic Acid | O-Methylation | 93% | [3] |
| Phenol | O-Methylation | Good to Excellent | [2] | |
| Methanol | Aniline | N-Methylation | 95-97% (with Ru catalyst) | [7] |
The Underlying Mechanism: A Look at the SN2 Reaction
The methylation of various nucleophiles by agents like iodomethane proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. This is a single-step process where the nucleophile attacks the electrophilic methyl carbon, and the leaving group departs simultaneously.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
Validating Stereochemistry in Reactions with Iodomethane-13C: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately determining the stereochemical outcome of a reaction is paramount. This is especially true in pharmaceutical development, where the chirality of a molecule can dramatically impact its efficacy and safety. The use of isotopically labeled reagents, such as Iodomethane-13C, offers a powerful tool for elucidating reaction mechanisms and confirming the stereochemistry of products. This guide provides an objective comparison of key analytical techniques for validating the stereochemistry of reactions involving this compound, supported by experimental data and detailed protocols.
The introduction of a 13C-labeled methyl group serves as a unique spectroscopic handle, enhancing the analytical sensitivity and providing detailed structural information. The primary methods for stereochemical validation in this context are Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, and chiral High-Performance Liquid Chromatography (HPLC). This guide will delve into a head-to-head comparison of these techniques, supplemented with information on Mass Spectrometry (MS) as a complementary method.
Performance Comparison: NMR vs. Chiral HPLC
The choice between NMR and chiral HPLC for stereochemical validation depends on several factors, including the nature of the analyte, the required level of accuracy and sensitivity, and the availability of instrumentation.
| Parameter | 13C NMR Spectroscopy | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Exploits the magnetic properties of 13C nuclei. In the presence of a chiral solvating agent or as diastereomers, enantiomers exhibit distinct chemical shifts. | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase. |
| Information Provided | - Precise location of the 13C label. - Quantitative determination of enantiomeric or diastereomeric excess. - Structural confirmation of the product. | - Separation and quantification of enantiomers. - Determination of enantiomeric excess (ee). - High-resolution separation of stereoisomers. |
| Sample Preparation | Minimal and non-destructive. Requires dissolution in a suitable deuterated solvent, potentially with a chiral solvating agent. | Requires dissolution in the mobile phase. The sample is consumed during analysis. |
| Sensitivity | Lower, typically in the milligram to microgram range. | Higher, often in the nanogram to picogram range, depending on the detector.[1] |
| Accuracy & Precision | Highly accurate and precise for determining enantiomeric excess.[2][3] | Considered the gold standard for accuracy and precision in enantiomeric excess determination.[1] |
| Throughput | Lower, as longer acquisition times may be required for 13C NMR to achieve a good signal-to-noise ratio. | Higher, with typical analysis times in the range of minutes. |
| Development Time | Method development is generally faster. | Method development can be more time-consuming, requiring screening of different chiral stationary phases and mobile phases. |
Experimental Protocols
13C NMR Spectroscopy for Enantiomeric Excess (ee) Determination
This protocol outlines the general steps for determining the enantiomeric excess of a compound methylated with this compound using a chiral solvating agent.
Methodology:
-
Sample Preparation:
-
Dissolve an accurately weighed sample (typically 5-20 mg) of the 13C-methylated product in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
Add an appropriate chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) in a stoichiometric amount relative to the analyte.
-
-
NMR Data Acquisition:
-
Acquire a proton-decoupled 13C NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Use a sufficient number of scans to obtain a high signal-to-noise ratio for the 13C-methyl signal. The relaxation delay (d1) should be set to at least 5 times the longest T1 relaxation time of the carbons of interest for accurate quantification.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Identify the two distinct signals corresponding to the 13C-labeled methyl group of the two enantiomers.
-
Integrate the two signals. The enantiomeric excess is calculated using the formula: ee (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100
-
Chiral HPLC for Enantiomeric Separation
This protocol provides a general workflow for developing a chiral HPLC method for the separation of enantiomers of a compound methylated with this compound.
Methodology:
-
Column and Mobile Phase Screening:
-
Select a range of chiral stationary phases (CSPs) for initial screening. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are a good starting point due to their broad applicability.[1]
-
Prepare a stock solution of the racemic 13C-methylated product in a suitable solvent.
-
Screen different mobile phase compositions, typically combinations of hexane/isopropanol or hexane/ethanol for normal phase, or acetonitrile/water or methanol/water for reversed-phase chromatography.
-
-
Method Optimization:
-
Once partial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to improve resolution (Rs) and reduce analysis time.
-
For basic or acidic compounds, the addition of a small amount of an additive (e.g., diethylamine (B46881) for bases, trifluoroacetic acid for acids) to the mobile phase can improve peak shape and resolution.
-
-
Quantification:
-
Inject a known concentration of the sample.
-
Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the formula: ee (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100
-
Complementary Role of Mass Spectrometry
While NMR and chiral HPLC are the primary techniques for stereochemical validation, Mass Spectrometry (MS) plays a crucial complementary role. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides molecular weight confirmation of the separated enantiomers. The incorporation of the 13C label from this compound results in a characteristic mass shift, which can be readily detected by MS, confirming the success of the methylation reaction.
Visualization of Experimental Workflows
Caption: General workflow for validating the stereochemistry of a reaction involving this compound.
Signaling Pathway Analogy: Decision Making in Method Selection
The choice of analytical technique can be viewed as a decision-making pathway, where the properties of the sample and the desired analytical outcome guide the selection.
Caption: Decision pathway for selecting an analytical method for stereochemical validation.
References
Safety Operating Guide
Proper Disposal of Iodomethane-13C: A Step-by-Step Guide
This guide provides essential safety and logistical information for the proper disposal of Iodomethane-13C, a compound frequently used by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Crucial Distinction: Stable vs. Radioactive Isotopes
It is imperative to understand that this compound is labeled with Carbon-13, a stable, non-radioactive isotope.[1][] Therefore, it should not be disposed of as radioactive waste. The disposal procedures for stable isotope-labeled compounds are dictated by the chemical properties of the molecule itself, in this case, Iodomethane.[][3] The waste is classified and handled as hazardous chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all safety protocols for handling this compound are strictly followed. This substance is considered hazardous.[4] It is toxic if swallowed or inhaled, harmful in contact with skin, and can cause serious eye irritation.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, a lab coat, and chemical-resistant gloves.[5]
-
Ventilation: Handle the compound exclusively in a well-ventilated area or under a chemical fume hood to avoid breathing vapors.[5]
-
Avoid Contact: Prevent all personal contact, including inhalation and contact with skin and eyes.[4]
-
Contaminated Clothing: Immediately remove any clothing that becomes contaminated and launder it separately before reuse.[4]
-
Spill Cleanup: In case of a spill, evacuate the area. For cleanup, wear full protective equipment. Contain and absorb the spill with inert material like sand or vermiculite, then collect it in a suitable, closed container for disposal. Do not let the product enter drains.
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all local, regional, and national hazardous waste regulations.[5]
Step 1: Waste Identification and Classification The first step is to correctly classify the waste. Iodomethane is a hazardous substance. According to the US Environmental Protection Agency (EPA), it is assigned the following waste numbers:
-
D003: For reactivity.[4]
-
U138: When it is a discarded commercial chemical product, container residue, or spill residue.
Step 2: Waste Segregation Proper segregation is critical to prevent dangerous chemical reactions.
-
Do Not Mix: Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents.[4]
-
Original Containers: Whenever possible, leave the chemical waste in its original container. This ensures it is clearly identified and avoids contamination.
Step 3: Packaging and Labeling Proper packaging and labeling are essential for safe transport and disposal.
-
Containers: Ensure the waste container is securely sealed and not damaged.[4] Check for any bulging, and if found, vent the container periodically and with extreme caution.[4] Do not use aluminum or galvanized containers.[4]
-
Labeling: Label the waste container clearly. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The specific hazards (e.g., Toxic, Flammable)
-
The relevant EPA waste codes (D003, U138)
-
Step 4: Temporary Storage Store the packaged waste in a designated, secure area while awaiting pickup.
-
Location: The storage area should be a cool, dry, and well-ventilated space, away from heat or ignition sources.
-
Access: The area should be locked or otherwise accessible only to authorized personnel.
Step 5: Arrange for Disposal Hazardous waste must be handled by appropriately trained personnel and certified companies.[3]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.
-
Documentation: Complete any required waste disposal forms or manifests provided by your EHS department or the disposal company.
Summary of Key Data
The following table summarizes essential quantitative and classification data for this compound.
| Parameter | Data | Citation |
| Chemical Formula | ¹³CH₃I | [6] |
| CAS Number | 4227-95-6 | [6] |
| Molecular Weight | 142.93 g/mol | [6] |
| Physical Form | Liquid | |
| Density | 2.340 g/mL at 25 °C | |
| Boiling Point | 42 °C | |
| Vapor Pressure | 332 mmHg (at 20 °C) | |
| US EPA Waste Number | D003 (Reactivity), U138 (Toxic Waste) | |
| Hazard Class | 6.1 (Toxic) | |
| Storage Temperature | 2-8°C |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Iodomethane-13C
For Researchers, Scientists, and Drug Development Professionals: Your essential guide to the safe handling, storage, and disposal of Iodomethane-13C, ensuring operational safety and regulatory compliance.
This compound, a valuable methylating agent in organic synthesis, is also a hazardous substance requiring meticulous handling to mitigate risks.[1] This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to empower you to work safely and effectively.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to prevent exposure. The following table summarizes the required protective gear.
| Protection Type | Specific Equipment | Reasoning |
| Respiratory Protection | Full-face or half-mask air-purifying respirator with appropriate cartridges (NIOSH approved) or a self-contained breathing apparatus (SCBA).[2] | This compound is volatile and toxic if inhaled.[1][3] A respirator is essential to prevent respiratory irritation and systemic toxicity. |
| Eye & Face Protection | Chemical splash goggles and a face shield.[4][5] | Protects against splashes that can cause serious eye irritation.[3] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene are recommended).[1] A flame-resistant, chemical-resistant lab coat or a one-piece coverall.[1][2][4] | Prevents skin contact, as this compound is harmful if absorbed through the skin.[3] |
| Footwear | Chemical-resistant boots with steel toe and shank.[2] | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is paramount for safety. All handling of this compound should be conducted within a certified chemical fume hood.[6]
Preparation:
-
Area Inspection: Ensure the chemical fume hood is functioning correctly and the work area is clear of clutter and ignition sources.
-
Gather Materials: Assemble all necessary equipment, including this compound, reaction vessels, and spill cleanup materials, inside the fume hood.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
Handling:
-
Dispensing: Use a syringe or pipette for transfers to minimize the risk of spills.[1]
-
Container Sealing: Keep containers of this compound tightly sealed when not in use to prevent the release of vapors.[6][7]
-
Constant Vigilance: Avoid all personal contact, including inhalation of vapors.[7] Do not eat, drink, or smoke in the handling area.[7][8]
Post-Handling:
-
Decontamination: Thoroughly clean the work area and any equipment used.
-
Hand Washing: Always wash hands with soap and water after handling.[7]
-
PPE Removal: Remove PPE in a designated area to avoid cross-contamination.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Inhalation: Move the affected person to fresh air immediately. Seek medical attention if symptoms persist.[1]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area thoroughly with soap and water.[1][7]
-
Eye Contact: Rinse eyes with water for at least 15 minutes and seek immediate medical attention.[1][7]
-
Spill: Evacuate the area. For small spills, absorb with an inert material like sand or vermiculite (B1170534) and place in a sealed container for disposal.[7] For large spills, contact your institution's emergency response team.
Disposal Plan
This compound and any contaminated materials are considered hazardous waste and must be disposed of accordingly.
-
Waste Collection: Collect all waste containing this compound, including empty containers and contaminated spill cleanup materials, in a designated, labeled, and sealed hazardous waste container.
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound".
-
Disposal: Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[6] Do not empty into drains.[6]
Workflow for Safe Handling of this compound
A flowchart illustrating the safe handling workflow for this compound.
References
- 1. calibrechem.com [calibrechem.com]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. fishersci.com [fishersci.com]
- 4. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 5. americanchemistry.com [americanchemistry.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. nj.gov [nj.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
